molecular formula C10H18N2O4 B1526433 4-Boc-2-carbamoylmorpholine CAS No. 1389674-61-6

4-Boc-2-carbamoylmorpholine

Cat. No.: B1526433
CAS No.: 1389674-61-6
M. Wt: 230.26 g/mol
InChI Key: ZSWWTDBVKVWIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-2-carbamoylmorpholine, specifically the (S)-enantiomer (CAS 1821811-20-4), is a high-value synthetic building block in medicinal chemistry. Its primary research application is in the development of a novel class of non-peptidomimetic Direct Renin Inhibitors (DRIs) for the treatment of hypertension and related cardiovascular diseases . This morpholine scaffold is central to compounds designed to inhibit renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure . Researchers value this compound for its role in creating inhibitors with a molecular weight under 500, a feature generally associated with improved oral bioavailability compared to earlier, higher molecular weight DRIs . In these inhibitors, the protonated amine of the morpholine ring forms critical hydrogen bonds with the two catalytic aspartate residues in the renin active site, while the carboxamide and Boc-protected groups provide vectors for further functionalization to optimize binding to the S1, S3, and S3sp subpockets . As a key intermediate in hit-to-lead and lead optimization campaigns, this compound enables the discovery of potent, orally active therapeutics with a unique binding mode that does not require occupation of the S1'–S2' sites or the opened flap region of renin . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-carbamoylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWTDBVKVWIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Boc-2-carbamoylmorpholine, a key intermediate in the development of various pharmaceutically active compounds. The morpholine scaffold, particularly when functionalized at the 2-position with a carbamoyl group, is a privileged structure in medicinal chemistry, notably in the design of renin inhibitors.[1] This document outlines a reliable and scalable synthetic route, commencing from readily available starting materials. The guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and strategic considerations for each transformation. Emphasis is placed on robust and reproducible methodologies amenable to a drug discovery and development setting.

Introduction: The Significance of the 2-Carbamoylmorpholine Scaffold

The morpholine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The introduction of a carbamoyl group at the 2-position of the morpholine ring has proven to be a particularly fruitful strategy in the design of potent enzyme inhibitors. Notably, 2-carbamoylmorpholine derivatives have emerged as a novel class of nonpeptidic, low molecular weight direct renin inhibitors, offering potential for improved oral bioavailability compared to earlier generations of these antihypertensive agents.[1] The synthesis of enantiomerically pure this compound is therefore a critical step in accessing these and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic manipulations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to the key intermediate, N-Boc-morpholine-2-carboxylic acid. The primary disconnection is the amide bond, which can be formed through standard peptide coupling methodologies from the corresponding carboxylic acid and a source of ammonia. The N-Boc-morpholine-2-carboxylic acid can, in turn, be synthesized from simpler, achiral precursors. A well-established and efficient route commences from epichlorohydrin.

G This compound This compound N-Boc-morpholine-2-carboxylic_acid N-Boc-morpholine-2-carboxylic_acid This compound->N-Boc-morpholine-2-carboxylic_acid Amidation N-Boc-2-hydroxymethylmorpholine N-Boc-2-hydroxymethylmorpholine N-Boc-morpholine-2-carboxylic_acid->N-Boc-2-hydroxymethylmorpholine Oxidation Epichlorohydrin Epichlorohydrin N-Boc-2-hydroxymethylmorpholine->Epichlorohydrin Cyclization & Protection

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: (S)-N-Boc-morpholine-2-carboxylic acid

An operationally simple and scalable synthesis of (S)-N-Boc-morpholine-2-carboxylic acid has been developed, starting from epichlorohydrin. This multi-step, one-pot process avoids chromatographic purification, making it highly amenable to large-scale production.[2][3]

Experimental Protocol: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

Step 1: Ring Opening and Cyclization to form (S)-2-hydroxymethylmorpholine

This initial step involves the reaction of (S)-epichlorohydrin with an amino alcohol, followed by in-situ cyclization. For the purpose of this guide, we will consider a generalized procedure that leads to the formation of the morpholine ring.

Step 2: Boc Protection of (S)-2-hydroxymethylmorpholine

The crude (S)-2-hydroxymethylmorpholine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield (S)-N-Boc-2-hydroxymethylmorpholine.

Step 3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid

The final step is the oxidation of the primary alcohol to a carboxylic acid.

A detailed, integrated protocol is as follows:

  • Reaction Setup: A suitable reaction vessel is charged with the chosen amino alcohol and a solvent (e.g., methanol).

  • Epichlorohydrin Addition: (S)-epichlorohydrin is added dropwise to the solution at a controlled temperature.

  • Cyclization: After the initial reaction, a base is added to facilitate the intramolecular cyclization to form the morpholine ring.

  • Boc Protection: To the crude morpholine alcohol, a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane) is added, along with a base such as triethylamine. The reaction is stirred until completion.

  • Oxidation: The resulting N-Boc-2-hydroxymethylmorpholine is then subjected to oxidation. A common method involves the use of a ruthenium catalyst with a co-oxidant.

  • Work-up and Isolation: The reaction mixture is worked up by quenching the oxidant, followed by extraction and acidification to precipitate the desired carboxylic acid. The product can then be isolated by filtration.

Amidation of N-Boc-morpholine-2-carboxylic acid

The conversion of the carboxylic acid to the primary amide is a critical step. Standard peptide coupling reagents are highly effective for this transformation. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-hydroxy-7-azabenzotriazole (HOAt) is a reliable method.

Causality Behind Experimental Choices
  • EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia.

  • HOAt (Additive): The addition of HOAt is crucial for two reasons. Firstly, it reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea itself. Secondly, HOAt is known to suppress racemization, which is a critical consideration when working with chiral substrates.

  • Ammonia Source: A solution of ammonia in a suitable solvent (e.g., methanol or dioxane) is used as the nucleophile. An excess is typically employed to drive the reaction to completion.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is commonly used to dissolve the reactants.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOAt (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

  • Ammonia Addition: Cool the reaction mixture to 0 °C and add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer successively with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary
ReagentMolar Eq.Purpose
N-Boc-morpholine-2-carboxylic acid1.0Starting Material
EDC Hydrochloride1.2Coupling Reagent
HOAt1.2Activating Agent/Racemization Suppressant
Ammonia (7N in MeOH)5-10Nucleophile
DMF-Solvent

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of N-Boc-morpholine-2-carboxylic acid cluster_1 Amidation Epichlorohydrin Epichlorohydrin Ring_Opening_Cyclization Ring Opening & Cyclization Epichlorohydrin->Ring_Opening_Cyclization N-Boc-2-hydroxymethylmorpholine N-Boc-2-hydroxymethylmorpholine Ring_Opening_Cyclization->N-Boc-2-hydroxymethylmorpholine Oxidation Oxidation N-Boc-2-hydroxymethylmorpholine->Oxidation N-Boc-morpholine-2-carboxylic_acid N-Boc-morpholine-2-carboxylic acid Oxidation->N-Boc-morpholine-2-carboxylic_acid Amidation_Step Amidation with EDC/HOAt/NH3 N-Boc-morpholine-2-carboxylic_acid->Amidation_Step This compound This compound Amidation_Step->this compound

Caption: Overall synthetic workflow for this compound.

Alternative Amidation Methodologies

While the EDC/HOAt coupling is a robust and widely used method, other reagents can also be employed for the direct amidation of carboxylic acids. These can be considered based on factors such as cost, substrate scope, and ease of workup.

  • Boric Acid Catalysis: Boric acid has emerged as a green and inexpensive catalyst for the direct formation of amides from carboxylic acids and amines. This method often requires azeotropic removal of water.

  • Silicon-Based Reagents: Reagents such as methyltrimethoxysilane (MTM) can mediate direct amidation reactions. A key advantage is the straightforward workup, where the silicon byproducts can be easily removed.

Conclusion

The synthesis of this compound is a key process for accessing a range of important pharmaceutical building blocks. The route described in this guide, proceeding via the N-Boc-morpholine-2-carboxylic acid intermediate, is efficient and scalable. The use of standard peptide coupling reagents for the final amidation step ensures high yields and purity. By understanding the underlying principles and having access to detailed protocols, researchers and drug development professionals can confidently produce this valuable compound for their discovery and development programs.

References

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. PubMed Central - NIH. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

Sources

4-Boc-2-carbamoylmorpholine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Boc-2-carbamoylmorpholine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound, formally known as tert-butyl 2-carbamoylmorpholine-4-carboxylate, is a pivotal heterocyclic building block in modern medicinal chemistry. While not extensively characterized as a standalone compound in public literature, its core structure is integral to the development of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol derived from available precursors, and an exploration of its reactivity. We will particularly focus on its critical role as a novel scaffold in the design of direct renin inhibitors, highlighting how its unique structural features contribute to potent and selective biological activity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: The Strategic Value of the 2-Carbamoylmorpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated into molecules to enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1] Its flexible conformation and the hydrogen bond accepting capability of its ether oxygen allow for favorable interactions with biological targets.[1]

The 2-carbamoylmorpholine moiety, in particular, has emerged as a novel and highly effective scaffold. Its significance was prominently demonstrated in the discovery of a new class of direct renin inhibitors (DRIs).[2] In this context, the 2-carbamoyl group and the morpholine oxygen atom form crucial hydrogen-bonding interactions with the catalytic site of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[2] The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is essential for synthetic manipulation, enabling controlled coupling reactions before its facile removal in the final stages of synthesis.[3]

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is not widely published. The following properties are based on its chemical structure and data from closely related analogues, such as 4-Boc-2-morpholinecarboxylic acid.[4][5]

PropertyValue / Expected CharacteristicsSource / Rationale
Molecular Formula C₁₀H₁₈N₂O₄Calculated
Molecular Weight 230.26 g/mol Calculated
Appearance Expected to be an off-white to pale beige solidBased on analogues like 4-Boc-2-morpholinecarboxylic acid.[5]
Solubility Expected to be soluble in polar organic solvents (DMSO, Ethyl Acetate, DCM)Based on related Boc-protected morpholines.[5][6]
Melting Point Not determined. Precursor acid melts at >139°C (dec.).[5]The amide may have a higher, more defined melting point than the precursor carboxylic acid.
pKa Not determined. Precursor acid has a predicted pKa of 3.25.[5]The amide group is significantly less acidic than the carboxylic acid.
Spectroscopic Analysis (Predicted)
  • ¹H NMR: The spectrum is expected to show a characteristic sharp singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.[7][8] The morpholine ring protons would appear as a series of complex multiplets between approximately 2.8 and 4.0 ppm. The two protons of the primary amide (-CONH₂) would likely appear as two broad singlets between 5.5 and 7.5 ppm, depending on the solvent and concentration.

  • ¹³C NMR: Key signals would include the carbonyl of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the carbonyl of the carbamoyl group (~170-175 ppm), and multiple signals for the morpholine ring carbons between ~40 and 70 ppm.

  • IR Spectroscopy: Expected characteristic absorption bands include N-H stretching for the primary amide (two bands, ~3400-3200 cm⁻¹), C=O stretching for the Boc-carbamate (~1690 cm⁻¹) and the primary amide (Amide I band, ~1650 cm⁻¹), and a strong C-O-C stretching band for the morpholine ether linkage (~1100 cm⁻¹).

  • Mass Spectrometry (ESI-MS): The expected protonated molecular ion peak would be [M+H]⁺ at m/z 231.13.

Synthesis and Purification

The most direct and logical synthetic route to this compound is via the amide coupling of its corresponding carboxylic acid precursor, 4-Boc-2-morpholinecarboxylic acid, which is commercially available.[4][5]

Synthesis_Workflow Precursor 4-Boc-2-morpholinecarboxylic Acid Product This compound Precursor->Product Amidation Reagents Amide Coupling Reagents (e.g., HATU, DIPEA, NH₄Cl) Reagents->Product Final Isolated Product Product->Final Purification Purification Purification (Column Chromatography) Purification->Final

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via Amide Coupling

This protocol describes the conversion of 4-Boc-2-morpholinecarboxylic acid to its primary amide using HATU as the coupling agent.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and is effective for forming primary amides. Ammonium chloride (NH₄Cl) serves as the ammonia source, and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to liberate free ammonia in situ and neutralize the acid.

Materials:

  • 4-Boc-2-morpholinecarboxylic acid (1.0 eq)[4][5]

  • HATU (1.1 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Boc-2-morpholinecarboxylic acid (1.0 eq), HATU (1.1 eq), and ammonium chloride (1.5 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc) is a suitable starting point.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the silica gel column. Elute with the mobile phase, collecting fractions.

  • Detection: Monitor fractions by TLC using a potassium permanganate stain (which visualizes the morpholine moiety) or UV light if impurities are UV-active.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Chemical Reactivity and Stability

Stability and Storage

Like most Boc-protected amines, this compound should be stable under standard laboratory conditions.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] For long-term storage, refrigeration (2-8°C) is recommended.[5]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[9]

Reactivity: The N-Boc Group

The primary site of reactivity is the N-Boc group, which is designed for easy removal under acidic conditions.[3] This deprotection step is fundamental to using the compound as a building block in multi-step syntheses.

Boc_Deprotection cluster_0 Boc Deprotection Mechanism Start Boc-Protected Morpholine Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ Elimination Loss of tert-Butyl Cation Protonation->Elimination CarbamicAcid Unstable Carbamic Acid Elimination->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Product Free Amine (Morpholinium Salt) Decarboxylation->Product Byproducts CO₂ + Isobutene Decarboxylation->Byproducts

Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

Protocol 3: N-Boc Deprotection

Rationale: Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like DCM is a standard and highly effective method for Boc removal. The reaction is typically fast and clean, and the volatile reagents are easily removed.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-50% v/v in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the this compound in DCM in a round-bottom flask.

  • Cool the solution to 0°C.

  • Add the TFA/DCM solution dropwise.

  • Stir the reaction at 0°C to room temperature for 1-3 hours.

  • Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • The resulting residue is the TFA salt of the deprotected amine. To obtain the free base, dissolve the residue in DCM and wash carefully with saturated aq. NaHCO₃ until the aqueous layer is basic.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2-carbamoylmorpholine.

Applications in Medicinal Chemistry: A Renin Inhibitor Scaffold

The 2-carbamoylmorpholine scaffold is a validated pharmacophore for inhibiting human renin.[2] The Boc-protected version is the key intermediate used to build more complex molecules.

Mechanism of Action: In the active site of renin, the 2-carbamoyl group acts as a potent hydrogen bond donor and acceptor, forming interactions with the two catalytic aspartate residues (Asp32 and Asp215). The morpholine ether oxygen also forms a critical hydrogen bond with the backbone NH of Tyr14.[2] These interactions anchor the molecule in the active site, leading to potent inhibition.

Drug_Scaffold cluster_0 Drug Candidate Structure Scaffold 2-Carbamoylmorpholine (Key Scaffold) S3sp_pocket R₂ Group (Targets S3sp Pocket) Scaffold->S3sp_pocket Linker S1_pocket R₁ Group (Targets S1 Pocket) S1_pocket->Scaffold Linker

Caption: Role of 2-carbamoylmorpholine as a central scaffold in a drug candidate.

The synthesis of potent DRIs involves the N-Boc deprotection of this compound, followed by N-alkylation or acylation to introduce moieties that occupy other binding pockets (e.g., S1 and S3sp) of the renin enzyme.[2] This modular approach allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a safety profile can be inferred from related compounds like tert-butyl 2-formylmorpholine-4-carboxylate and other Boc-protected heterocycles.[10]

  • Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

    • Inhalation: Move the person into fresh air.[13]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

Conclusion

This compound stands out as a highly valuable and strategically important intermediate for drug discovery. Its synthesis from readily available precursors is straightforward, and its chemical reactivity is dominated by the reliable, acid-labile N-Boc protecting group. The demonstrated success of the 2-carbamoylmorpholine scaffold in developing potent direct renin inhibitors underscores its potential for application in other therapeutic areas. This guide provides the foundational knowledge for chemists to synthesize, handle, and strategically deploy this building block in the creation of novel and impactful medicines.

References

  • Title: MSDS of tert-Butyl morpholine-4-carboxylate. Source: Not specified. Link

  • Title: SAFETY DATA SHEET (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. Source: Not specified. Link

  • Title: SAFETY DATA SHEET - tert-Butyl carbamate. Source: Fisher Scientific. Link

  • Title: 4-N-Boc-2-(2-Aminoethyl)Morpholine Supplier & Manufacturer in China. Source: Bouling Chemical Co., Limited. Link

  • Title: tert-Butyl 2-formylmorpholine-4-carboxylate - Safety Data Sheet. Source: Apollo Scientific. Link

  • Title: tert-butyl (2R)-2-formylmorpholine-4-carboxylate. Source: PubChem. Link

  • Title: 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. Source: PubChem. Link

  • Title: Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Source: PubMed Central - NIH. Link

  • Title: Morpholine synthesis. Source: Organic Chemistry Portal. Link

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: PubMed Central - NIH. Link

  • Title: Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. Source: The Royal Society of Chemistry. Link

  • Title: 4-BOC-2-MORPHOLINECARBOXYLIC ACID CAS#: 189321-66-2. Source: ChemicalBook. Link

  • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Source: ResearchGate. Link

  • Title: N-Boc-L-valine(13734-41-3) 1H NMR spectrum. Source: ChemicalBook. Link

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the morpholine scaffold represents a cornerstone of heterocyclic chemistry. Its prevalence in numerous approved pharmaceuticals underscores its significance as a privileged structure. The strategic incorporation of substituents onto the morpholine ring allows for the fine-tuning of physicochemical properties, thereby optimizing pharmacokinetic and pharmacodynamic profiles. A key intermediate in the synthesis of complex morpholine derivatives is 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid . The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle on the nitrogen atom, while the carboxylic acid functionality at the 2-position serves as a versatile anchor for further chemical elaboration.

This technical guide provides a comprehensive analysis of the spectroscopic data of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, offering researchers, scientists, and drug development professionals a detailed roadmap for its identification and characterization. Understanding the nuances of its spectroscopic signature is paramount for ensuring purity, confirming structural integrity, and advancing its application in synthetic workflows.

Molecular Structure and its Spectroscopic Implications

The structure of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, with the systematic IUPAC name 4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid [1][2], dictates its characteristic spectroscopic features. The molecule comprises a morpholine ring, an N-Boc protecting group, and a carboxylic acid moiety. Each of these components will give rise to distinct signals in the various spectroscopic techniques discussed herein.

Molecular Formula: C₁₀H₁₇NO₅[1][2]

Molecular Weight: 231.25 g/mol [1]

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of distinct proton environments and their connectivity within a molecule. For 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, the spectrum is expected to reveal signals corresponding to the morpholine ring protons, the tert-butyl protons of the Boc group, and the acidic proton of the carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

  • Instrumental Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The following table summarizes the expected chemical shifts (δ) for the protons of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. The morpholine ring protons typically appear in the range of δ 3.5–4.5 ppm[3].

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 10 (variable)Broad Singlet1H
Morpholine Ring Protons3.5 - 4.5Multiplets7H
Boc Group (-C(CH₃)₃)~1.4Singlet9H

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid will produce a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrumental Analysis: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is typically employed to simplify the spectrum to a series of singlets.

  • Data Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the solvent peak or TMS.

Interpretation of the ¹³C NMR Spectrum

The table below outlines the anticipated chemical shifts for the carbon atoms of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)170 - 180
Boc Group Carbonyl (-OC O-)150 - 160
Boc Group Quaternary Carbon (-C (CH₃)₃)~80
Morpholine Ring Carbons (-C H-O, -C H₂-O, -C H₂-N)50 - 70
Boc Group Methyl Carbons (-C(C H₃)₃)~28

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and the carbamate (Boc) functionalities.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumental Analysis: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The key vibrational bands expected in the IR spectrum are detailed below. The presence of a very broad O-H stretch and a strong C=O stretch are characteristic of a carboxylic acid[4][5].

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid & Boc Group)1690 - 1760Strong
C-O Stretch1000 - 1300Strong

The carbonyl (C=O) stretching band may appear as a broad or overlapping peak due to the presence of both the carboxylic acid and the Boc group carbonyls[6].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which can be analyzed in either positive or negative ion mode.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of the Mass Spectrum

The expected molecular ions in the mass spectrum of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid are as follows:

Ion Expected m/z Notes
[M+H]⁺232.12Protonated molecule (Positive ion mode)
[M+Na]⁺254.10Sodiated adduct (Positive ion mode)
[M-H]⁻230.10Deprotonated molecule (Negative ion mode)

A characteristic fragmentation pattern in positive ion mode would be the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion.

Diagrams

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Boc-morpholine- 2-carboxylic acid NMR NMR (¹H & ¹³C) Sample->NMR Analysis IR FTIR Sample->IR Analysis MS Mass Spec. Sample->MS Analysis Structure Structural Confirmation & Purity Assessment NMR->Structure Data IR->Structure Data MS->Structure Data

Caption: Workflow for Spectroscopic Characterization.

Structural Correlations in NMR

G cluster_mol 4-Boc-morpholine-2-carboxylic acid cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals mol Placeholder for Molecular Structure Image H_Boc ~1.4 ppm H_Morpholine 3.5-4.5 ppm H_Acid >10 ppm C_Boc_Me ~28 ppm C_Morpholine 50-70 ppm C_Boc_Quat ~80 ppm C_Boc_CO 150-160 ppm C_Acid_CO 170-180 ppm

Caption: Key NMR Signal-Structure Correlations.

Conclusion

The comprehensive spectroscopic characterization of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is indispensable for its effective utilization in research and development. This guide has detailed the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a robust framework for its unambiguous identification. By understanding these spectroscopic signatures, scientists can ensure the quality and integrity of this versatile building block, thereby facilitating the synthesis of novel and potentially therapeutic agents.

References

  • PubChem. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Lead Sciences. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. Available at: [Link]

  • PubChemLite. (2s)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine. Available at: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and overall efficacy. This guide provides an in-depth technical exploration of the solubility characteristics of 4-Boc-2-carbamoylmorpholine, a heterocyclic compound featuring key structural motifs common in contemporary medicinal chemistry. Understanding and predicting the solubility of such molecules is not merely an academic exercise; it is a fundamental requirement for rational drug design, enabling researchers to anticipate challenges and devise effective formulation strategies.

This document will dissect the molecular architecture of this compound to forecast its behavior in various solvent systems. We will delve into the theoretical underpinnings of its solubility, supported by a comprehensive analysis of its constituent functional groups: the morpholine core, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the polar carbamoyl moiety. Furthermore, this guide will present robust, field-proven experimental protocols for the empirical determination of both kinetic and thermodynamic solubility, empowering researchers to generate reliable and reproducible data.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of an organic molecule is a complex interplay of its intrinsic properties and its interactions with the surrounding solvent. A detailed examination of the structure of this compound provides critical insights into its anticipated solubility.

The core of the molecule is a morpholine ring, a heterocycle containing both an ether linkage and a secondary amine. Morpholine itself is a colorless, hygroscopic liquid that is miscible with water and a wide array of organic solvents.[1][2][3] This high solubility is attributed to its polar nature and the ability of the nitrogen and oxygen atoms to participate in hydrogen bonding.[4]

Attached to the morpholine nitrogen is a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under mild acidic conditions.[5][6] However, its bulky, nonpolar tert-butyl component significantly increases the lipophilicity of a molecule, which generally leads to decreased aqueous solubility. While Boc-protected amino acids are typically soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF), their solubility in polar, aqueous environments can be limited.[5]

Finally, the molecule features a carbamoyl group (-CONH2) at the 2-position of the morpholine ring. The carbamoyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[7] This moiety is expected to enhance the molecule's interaction with polar solvents and contribute positively to its aqueous solubility.

Balancing these competing structural features—the inherent polarity of the morpholine and carbamoyl groups against the lipophilicity of the Boc group—is key to predicting the solubility of this compound. It is anticipated that the molecule will exhibit moderate solubility in polar aprotic solvents and good solubility in many common organic solvents, while its aqueous solubility may be limited.

Predicted Solubility in Common Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar morpholine and carbamoyl groups will aid solubility, but the large, nonpolar Boc group will likely limit miscibility with water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like in water.
Nonpolar Aprotic Dichloromethane (DCM), ChloroformHighThe overall molecule possesses significant nonpolar character due to the Boc group, favoring solubility in these solvents.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighTHF is expected to be a good solvent, while the less polar diethyl ether may show slightly lower solvating power.
Hydrocarbons Hexanes, TolueneLowThe molecule's polarity from the morpholine and carbamoyl groups will likely render it poorly soluble in highly nonpolar hydrocarbon solvents.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several external factors:

  • pH: The morpholine nitrogen, although protected by the Boc group, can still exhibit some basicity. In acidic aqueous solutions, protonation of the morpholine nitrogen would lead to the formation of a cationic species, which is expected to have significantly higher aqueous solubility. Conversely, in highly basic solutions, the carbamoyl N-H protons could potentially be deprotonated, though this is less likely under typical conditions.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for this compound to understand its behavior under different processing and storage conditions.

  • Crystalline Form (Polymorphism): The solid-state properties of a compound, including its crystal lattice energy, can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to empirical data, rigorous experimental protocols are essential. The following sections detail methodologies for determining both kinetic and thermodynamic solubility, which provide different but complementary insights into a compound's behavior.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility measurement is a high-throughput method often employed in early-stage drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution to an aqueous buffer. It provides an estimate of how readily a compound dissolves and can be indicative of potential absorption issues.

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock solution of this compound in DMSO C Add stock solution to buffer in a 96-well plate (final DMSO conc. <1%) A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) B->C D Incubate at room temperature with shaking for 1-2 hours C->D E Filter to remove precipitated compound D->E F Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy E->F G Compare against a calibration curve to determine kinetic solubility F->G G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A Add an excess of solid this compound to a known volume of solvent (e.g., water, buffer) B Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached A->B C Periodically sample the supernatant and measure the concentration until it remains constant B->C D Separate the solid and liquid phases by centrifugation and/or filtration B->D E Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV) D->E F The constant concentration is the thermodynamic solubility E->F

Sources

An In-Depth Technical Guide to the Synthesis of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1][2] The specific compound, 4-Boc-2-carbamoylmorpholine, serves as a versatile chiral building block in the synthesis of complex molecules, including potent enzyme inhibitors and other pharmacologically active agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, sequential chemical transformations, while the carbamoyl moiety at the 2-position provides a key interaction point for biological targets.

This comprehensive guide provides a detailed, field-proven methodology for the synthesis of this compound. We will delve into the strategic selection of starting materials, provide step-by-step experimental protocols, and offer insights into the mechanistic underpinnings of the key transformations. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible synthetic route to this important intermediate.

Overview of the Synthetic Strategy

The most efficient and modular approach to this compound involves a two-stage process. The first stage is the construction of the chiral morpholine core, yielding the key intermediate, 4-Boc-morpholine-2-carboxylic acid. The second stage involves the amidation of this carboxylic acid to afford the target carbamoyl derivative. This strategy allows for the potential diversification of the amide group if desired.

For the synthesis of the chiral morpholine core, we will focus on a concise and operationally simple route starting from readily available and inexpensive (S)-epichlorohydrin.[3][4] This approach avoids multiple chromatographic purifications, making it amenable to larger scale synthesis. The subsequent amidation is achieved using standard peptide coupling reagents, which are known for their high efficiency and mild reaction conditions.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-4-Boc-morpholine-2-carboxylic acid

This procedure is adapted from a known concise synthesis of N-Boc-morpholine-2-carboxylic acid from epichlorohydrin.[3][4] The reaction proceeds through the opening of the epoxide by an amino alcohol, followed by intramolecular cyclization and subsequent Boc protection and oxidation. For the purpose of this guide, we will outline a conceptual pathway based on this established methodology.

Starting Materials:

  • (S)-Epichlorohydrin

  • 2-Aminoethanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Appropriate solvents (e.g., water, tert-butanol)

Step-by-Step Methodology:

  • Epoxide Ring Opening and Cyclization:

    • In a reaction vessel, dissolve 2-aminoethanol in an appropriate solvent such as water.

    • Cool the solution in an ice bath and slowly add (S)-epichlorohydrin dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Add a solution of sodium hydroxide to facilitate the intramolecular cyclization to form the morpholine ring. Heat the mixture if necessary to drive the reaction to completion.

  • Boc Protection of the Morpholine Nitrogen:

    • To the crude morpholine solution, add a suitable solvent like tert-butanol.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaOH) to the reaction mixture.

    • Stir at room temperature for 4-6 hours until the protection is complete, which can be monitored by thin-layer chromatography (TLC).

  • Oxidation to the Carboxylic Acid:

    • Cool the solution containing the N-Boc-2-hydroxymethylmorpholine intermediate in an ice bath.

    • Slowly add a solution of potassium permanganate (KMnO₄) while carefully controlling the temperature.

    • After the addition, allow the reaction to proceed at room temperature until the oxidation is complete.

    • Work up the reaction by quenching the excess oxidant, filtering the manganese dioxide, and acidifying the aqueous layer to precipitate the product.

    • Collect the solid by filtration and dry under vacuum to yield (S)-4-Boc-morpholine-2-carboxylic acid.

Part 2: Amidation of (S)-4-Boc-morpholine-2-carboxylic acid

This protocol utilizes standard peptide coupling conditions for the efficient formation of the amide bond. The choice of coupling agents is critical for achieving high yields and minimizing side reactions.

Starting Materials:

  • (S)-4-Boc-morpholine-2-carboxylic acid

  • Ammonia source (e.g., aqueous ammonia, ammonium chloride with a base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) or Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

  • Reaction Setup:

    • In a clean, dry reaction flask, dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and HOAt (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amide Bond Formation:

    • To the activated carboxylic acid solution, add a source of ammonia. For a simple carbamoyl group, aqueous ammonia (e.g., 28-30% solution, 2-3 eq) can be used. Alternatively, ammonium chloride (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) can be employed.

    • Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, partition the mixture between ethyl acetate and water.

    • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate and brine to remove unreacted starting material and coupling agent byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Mechanistic Insights

The Amidation Reaction: The use of EDC and HOAt is a well-established method for forming amide bonds. The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOAt intercepts the O-acylisourea to form an active ester. This active ester is more stable than the O-acylisourea but highly reactive towards amines. The subsequent nucleophilic attack by ammonia on the carbonyl carbon of the active ester leads to the formation of a tetrahedral intermediate, which then collapses to yield the desired amide and regenerates HOAt. This catalytic cycle is highly efficient and minimizes epimerization of the chiral center at the 2-position of the morpholine ring.

Tabular Summary of Key Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity
(S)-EpichlorohydrinC₃H₅ClO92.52N/A (Starting Material)>99%
(S)-4-Boc-morpholine-2-carboxylic acidC₁₀H₁₇NO₅231.2570-80% (over 3 steps)>95%
This compoundC₁₀H₁₈N₂O₄230.2685-95%>98%

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathway from the key intermediate to the final product.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Amidation Epichlorohydrin Epichlorohydrin Intermediate_1 (S)-2-Hydroxymethylmorpholine Epichlorohydrin->Intermediate_1 Amino_Alcohol 2-Aminoethanol Amino_Alcohol->Intermediate_1 Boc_Protection Boc Protection Intermediate_1->Boc_Protection Intermediate_2 (S)-4-Boc-2-hydroxymethylmorpholine Boc_Protection->Intermediate_2 Oxidation Oxidation Intermediate_2->Oxidation Carboxylic_Acid (S)-4-Boc-morpholine-2-carboxylic acid Oxidation->Carboxylic_Acid Carboxylic_Acid_Input (S)-4-Boc-morpholine-2-carboxylic acid Carboxylic_Acid->Carboxylic_Acid_Input Intermediate Transfer Amidation_Step Amidation (EDC, HOAt, NH₃) Carboxylic_Acid_Input->Amidation_Step Final_Product This compound Amidation_Step->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting from the inexpensive chiral building block (S)-epichlorohydrin, the synthesis of the key intermediate, (S)-4-Boc-morpholine-2-carboxylic acid, can be achieved efficiently. The subsequent amidation using standard peptide coupling reagents proceeds in high yield to deliver the final product with excellent purity. The strategic choices of reagents and reaction conditions are grounded in well-established chemical principles, ensuring the trustworthiness and reproducibility of the protocol. This guide empowers researchers with the necessary technical information to confidently synthesize this valuable building block for their drug discovery and development programs.

References

  • (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

Sources

A Technical Guide to the Synthesis and Application of the 4-Boc-2-Carbamoylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Morpholine Moiety in Modern Drug Discovery

To the dedicated researcher, the elegance of a molecule lies not only in its complexity but in its utility. The morpholine heterocycle is a testament to this principle. Its inherent properties—a flexible conformation, improved aqueous solubility, and the ability to enhance blood-brain barrier permeability—render it a privileged scaffold in medicinal chemistry.[1][2][3] The strategic incorporation of a morpholine ring can modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, transforming a promising compound into a viable drug candidate.[2][3] This guide focuses on a particularly valuable derivative: 4-Boc-2-carbamoylmorpholine. We will delve into its chemical architecture, synthesis from its carboxylic acid precursor, and its significance as a building block for novel therapeutics, particularly in the realm of neurological and cardiovascular diseases.[1][2][4]

Core Structure Analysis: this compound

The structure of this compound is defined by a central morpholine ring. The nitrogen at position 4 is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in unwanted side reactions. The key functional group, a carbamoyl (carboxamide) moiety, is located at the 2-position. This position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

PropertyDataSource
Molecular Formula C10H18N2O4Calculated
Molecular Weight 230.26 g/mol Calculated
Core Scaffold Morpholine[1][2]
Protecting Group tert-butyloxycarbonyl (Boc)[1]
Key Functional Group Carboxamide (Carbamoyl)[4]
Chirality Chiral at C2 position[1][5]

The Boc protecting group is crucial for synthetic control. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent modification at the nitrogen atom.[6] The carbamoyl group at C2 is a key pharmacophoric element, capable of forming critical hydrogen bond interactions with biological targets, as seen in a novel class of direct renin inhibitors.[4]

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved via its corresponding carboxylic acid intermediate, 4-Boc-morpholine-2-carboxylic acid. This precursor is commercially available and its synthesis is well-documented.[6][7][8] The overall synthetic workflow can be visualized as a two-part process: first, the synthesis of the chiral carboxylic acid, and second, its amidation to the target carbamoyl compound.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Amidation Epichlorohydrin Epichlorohydrin Intermediate_A N-BOC-2-hydroxymethylmorpholine Epichlorohydrin->Intermediate_A Operationally simple, no chromatography [5] Precursor (S)-N-BOC-morpholine- 2-carboxylic acid Intermediate_A->Precursor Oxidation Amidation This compound (Target Molecule) Precursor->Amidation Amide Coupling (e.g., EDC, HOBt) [15]

Caption: High-level workflow for the synthesis of this compound.

Synthesis of the Precursor: (S)-4-Boc-morpholine-2-carboxylic acid

A robust and operationally simple synthesis starting from epichlorohydrin has been developed, which notably avoids the need for column chromatography, making it highly scalable.[6][9]

Protocol: Synthesis of (S)-N-BOC-morpholine-2-carboxylic acid [6]

  • Step 1: Ring Formation. Epichlorohydrin is reacted with a suitable amino alcohol to form the morpholine ring. This is followed by N-protection using di-tert-butyl dicarbonate (Boc)₂O to yield N-BOC-2-hydroxymethylmorpholine.

    • Causality: The use of epichlorohydrin provides the three-carbon backbone for the morpholine ring. The Boc protection is critical to prevent N-alkylation in subsequent steps and to control reactivity.

  • Step 2: Oxidation. The primary alcohol of N-BOC-2-hydroxymethylmorpholine is oxidized to the carboxylic acid. Standard oxidizing agents like TEMPO with a co-oxidant can be employed.

    • Causality: This selective oxidation provides the desired carboxylic acid functionality at the C2 position, which is the immediate precursor to our target molecule.

  • Step 3: Work-up and Isolation. The reaction is quenched, and the product is isolated through extraction and crystallization. The avoidance of chromatography is a significant process advantage.[6]

Synthesis of the Target: this compound

The conversion of a carboxylic acid to a primary amide (carbamoyl group) is a fundamental transformation in organic chemistry. This is typically achieved through an amide coupling reaction.

Protocol: Amidation of 4-Boc-morpholine-2-carboxylic acid

  • Step 1: Activation of the Carboxylic Acid. The 4-Boc-morpholine-2-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.), and an additive like Hydroxybenzotriazole (HOBt) (1.1 eq.) are added. The mixture is stirred at 0°C for 30 minutes.

    • Causality: The carboxylic acid itself is not reactive enough to be attacked by ammonia. EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack.[10] HOBt is used to suppress side reactions and minimize racemization at the chiral C2 center.

  • Step 2: Nucleophilic Attack. A source of ammonia, such as ammonium chloride (1.2 eq.) along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • Causality: The ammonia acts as the nucleophile, attacking the activated ester intermediate to form the thermodynamically stable amide bond. The base is required to deprotonate the ammonium salt to generate free ammonia in situ.

  • Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are washed with dilute acid, base, and brine to remove unreacted starting materials and coupling reagents. The final product is purified by column chromatography or recrystallization.

Characterization and Quality Control

The identity and purity of both the precursor and the final product must be confirmed through rigorous analytical techniques.

G cluster_0 QC Quality Control Structural Confirmation Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) [14, 20] QC:f1->NMR MS Mass Spectrometry (MS) [7] QC:f1->MS IR Infrared Spectroscopy (IR) [7] QC:f1->IR EA Elemental Analysis or HRMS [21] QC:f2->EA

Sources

4-Boc-2-carbamoylmorpholine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Boc-2-carbamoylmorpholine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 2-carbamoylmorpholine-4-carboxylate, commonly known as this compound. A chiral building block of significant interest, this molecule serves as a critical intermediate in the synthesis of complex chemical entities for pharmaceutical and life sciences research. We will delve into its core physicochemical properties, detail a robust synthetic pathway from its carboxylic acid precursor, explore its applications in drug discovery, and outline a self-validating analytical protocol for quality assurance.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups. The "4-Boc" designation indicates that the morpholine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent the amine from participating in unwanted side reactions. The "2-carbamoyl" substituent refers to the primary amide group (-CONH₂) at the C2 position of the ring.

The presence of a stereocenter at the C2 position means the molecule exists as two distinct enantiomers: (R) and (S). This chirality is of paramount importance in drug development, where often only one enantiomer is biologically active.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for designing synthetic reactions, developing analytical methods, and understanding the compound's behavior in various chemical environments.

PropertyValueSource / Comment
Molecular Formula C₁₀H₁₈N₂O₄Derived from the structure.
Molecular Weight 244.26 g/mol Calculated from the molecular formula.
Stereoisomer CAS Numbers (R): 1821769-71-4 (S): 1821811-20-4Identifies the specific enantiomers, which is crucial for procurement and regulatory purposes.[1][2]
Appearance White to off-white solidTypical appearance for purified organic compounds of this class.
Precursor Compound 4-Boc-morpholine-2-carboxylic acid (C₁₀H₁₇NO₅)The direct synthetic precursor, with a molecular weight of 231.25 g/mol .[3]

Synthesis Pathway: Amide Formation

The most direct and common synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 4-Boc-morpholine-2-carboxylic acid. This transformation is a cornerstone of medicinal chemistry and is typically achieved using a peptide coupling agent to activate the carboxylic acid, followed by the introduction of an ammonia source.

The choice of coupling agent is critical for ensuring high yield and minimizing side reactions. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is field-proven for its efficiency and suppression of racemization at the adjacent stereocenter.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting material to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Amidation cluster_2 Work-up & Purification A 1. Dissolve 4-Boc-morpholine- 2-carboxylic acid in DMF B 2. Add Coupling Agents (EDC, HOBt) A->B C 3. Stir for Activation (e.g., 30 min at 0°C) B->C D 4. Introduce Ammonia Source (e.g., NH4Cl + DIPEA) C->D Activation Complete E 5. Warm to Room Temp & Stir Overnight D->E F 6. Aqueous Work-up (Partition between EtOAc/Water) E->F Reaction Complete G 7. Dry & Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H I 9. Final Product: This compound H->I

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust, self-validating method for the synthesis.

  • Reagent Preparation: To a solution of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and EDC hydrochloride (1.2 eq) at 0°C under a nitrogen atmosphere.

    • Causality: Performing the reaction under inert atmosphere and at low temperature minimizes side reactions and degradation of the activated ester intermediate. EDC is the carbodiimide that activates the carboxylic acid, while HOBt acts as a nucleophilic catalyst to form a more stable activated ester, which efficiently reacts with the amine and crucially suppresses racemization.

  • Activation: Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the HOBt-ester intermediate.

  • Amidation: Add ammonium chloride (NH₄Cl, 1.5 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is used to liberate free ammonia (NH₃) from the ammonium salt in situ. This method is often preferred over using aqueous ammonia to maintain anhydrous conditions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), water, and brine.

    • Self-Validation: Each wash step is designed to remove specific impurities, ensuring a cleaner crude product before final purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications in Research and Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its inclusion can improve physicochemical properties such as solubility and metabolic stability.[4] this compound, as a chiral building block, provides a synthetically accessible entry point to more complex molecules.

  • Scaffold for Novel Therapeutics: The primary amide and the protected secondary amine provide two distinct handles for further chemical modification, allowing for the construction of diverse molecular libraries. Organic synthesis provides the crucial tools to build upon such scaffolds to create novel drug candidates.[][6]

  • EZH2 Inhibitors: Morpholine derivatives have been successfully developed as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[7] The carbamoyl group can serve as a key hydrogen bond donor, interacting with amino acid residues in the target's active site.

  • Asymmetric Synthesis: The inherent chirality of this building block is leveraged in asymmetric synthesis to produce enantiomerically pure final compounds, which is a regulatory requirement for many modern pharmaceuticals.[4]

Quality Control: A Validated Analytical Method

Confirming the identity, purity, and enantiomeric excess of this compound is essential. A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive quality control system.

Protocol: Purity Analysis by HPLC-MS

This method is designed to separate the target compound from potential impurities, such as the starting carboxylic acid or residual coupling agents.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer (e.g., TOF or Quadrupole).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The C18 stationary phase provides excellent retention for moderately polar compounds. The formic acid acidifies the mobile phase, ensuring that the morpholine nitrogen (if deprotected) and any acidic/basic functionalities are protonated, leading to sharper peaks and reproducible retention times.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to 5% B to re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Detection:

    • UV detection at 210 nm (for the amide and Boc carbonyls).

    • Mass Spectrometry (Positive Ion Electrospray Ionization - ESI+): Scan for the protonated molecule [M+H]⁺ at m/z 245.13.

  • Self-Validation: The combination of a specific retention time from the HPLC and the confirmation of the exact mass-to-charge ratio by the MS provides an unambiguous identification of the compound. Purity is calculated from the area percentage of the product peak in the UV chromatogram.

Conclusion

This compound is a high-value chiral intermediate whose utility is firmly established in modern synthetic and medicinal chemistry. A thorough understanding of its properties, a mastery of its synthesis via robust amidation protocols, and the application of rigorous analytical methods are essential for its successful application. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this versatile building block into their discovery programs, accelerating the development of next-generation therapeutics.

References

  • Chemsigma. (S)-4-Boc-2-carbaMoylMorpholine | 1821811-20-4. Available from: [Link]

  • PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate | C11H17NO3. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. tert-butyl (2R)-2-formylmorpholine-4-carboxylate | C10H17NO4. National Center for Biotechnology Information. Available from: [Link]

  • Funel, C., & Schmidt, F. (2014). The morpholine skeleton in medicinal chemistry. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1437. Available from: [Link]

  • Zhang, T. Y., & Vulto, I. (2002). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 67(1), 218–220. Available from: [Link]

  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

  • Kumpins, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3334. Available from: [Link]

  • PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 346–356. Available from: [Link]

  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

  • Al-Soud, Y. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Archiv der Pharmazie, 342(9), 542–549. Available from: [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–394. Available from: [Link]

  • Miller, M. J., et al. (2009). Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. The Journal of Organic Chemistry, 74(18), 7131–7134. Available from: [Link]

Sources

A Technical Guide to the Purity Analysis of 4-Boc-2-carbamoylmorpholine: A Strategy for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Boc-2-carbamoylmorpholine is a key heterocyclic building block, valued in medicinal chemistry for its role in the synthesis of complex pharmaceutical agents.[1][2] Its molecular structure, featuring a morpholine core, a tert-butyloxycarbonyl (Boc) protecting group, and a primary amide (carbamoyl) functional group, presents a unique analytical challenge. The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, scientifically-grounded strategy for the comprehensive purity analysis of this compound. Moving beyond rote procedures, we will explore the causal relationships behind methodological choices, establishing a robust, self-validating framework for analysis that aligns with the stringent requirements of drug development and regulatory compliance.

The Analytical Imperative: Proactive Impurity Profiling

The foundation of any robust purity analysis is a deep understanding of what impurities might be present. A proactive, science-led approach to impurity profiling considers both the synthetic route and the inherent chemical stability of the molecule. This allows for the development of highly specific analytical methods capable of separating and quantifying the main component from all potential contaminants.

Anticipating Process-Related Impurities

Impurities can be introduced at any stage of the manufacturing process.[3] A likely synthetic pathway to this compound may start from precursors such as (S)-N-Boc-morpholine-2-carboxylic acid or (S)-N-Boc-2-hydroxymethylmorpholine.[4][5] Based on common synthetic transformations, we can anticipate the following classes of process-related impurities:

  • Unreacted Starting Materials: Residual quantities of precursors like N-Boc-morpholine-2-carboxylic acid.[6]

  • Reagent Carryover: Traces of coupling agents or solvents used in the amidation step.

  • Synthetic By-products: Compounds formed from side reactions during the synthesis. For example, the formation of dimers or products from incomplete reactions.

Unveiling Degradation Pathways via Forced Degradation

Stability-indicating analytical methods are required to separate the API from any degradation products that may form over time, ensuring product quality throughout its lifecycle.[7][8] Forced degradation, or stress testing, is the cornerstone of developing such methods.[9][10] By subjecting this compound to harsh conditions, we can purposefully generate potential degradants and ensure our analytical method can detect them.

Key degradation pathways for this molecule include:

  • Acidic Hydrolysis: The Boc protecting group is highly susceptible to cleavage under acidic conditions, which would yield 2-carbamoylmorpholine.

  • Basic Hydrolysis: The primary amide of the carbamoyl group can be hydrolyzed under strong basic conditions to form the corresponding carboxylic acid, N-Boc-morpholine-2-carboxylic acid.

  • Oxidative Degradation: The morpholine ring, particularly the nitrogen and adjacent carbons, can be susceptible to oxidation.

  • Thermal and Photolytic Stress: High heat and UV light can induce other, less predictable degradation pathways.

The diagram below illustrates the relationship between the target molecule and its most probable impurities.

G cluster_process Process-Related Impurities cluster_degradation Degradation Impurities start_material N-Boc-morpholine- 2-carboxylic acid main This compound (Target Analyte) start_material->main Unreacted Starting Material reagent Residual Solvents/ Reagents reagent->main Carryover de_boc 2-Carbamoylmorpholine (Acid Hydrolysis) hydrolyzed_amide N-Boc-morpholine- 2-carboxylic acid (Base Hydrolysis) main->de_boc Degradation main->hydrolyzed_amide Degradation

Potential Impurity Profile of this compound.

The Primary Assay: Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the quintessential tool for pharmaceutical purity analysis due to its high resolving power, sensitivity, and robustness.[8] The goal is to develop a single gradient method that can separate the main peak from all process- and degradation-related impurities.[11]

The Causality of Method Design
  • Technique Selection: Reversed-phase HPLC (RP-HPLC) is the logical choice. This compound is a molecule of moderate polarity, making it ideally suited for retention and separation on a non-polar stationary phase with a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point. Its hydrophobic nature will effectively retain the analyte and related impurities, allowing for separation based on subtle differences in polarity.

  • Mobile Phase: A combination of water (Mobile Phase A) and a polar organic solvent like acetonitrile or methanol (Mobile Phase B) is standard.[12] Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid, such as formic acid or phosphoric acid, is typically added to control the ionization state of any acidic or basic functional groups and ensure sharp, symmetrical peak shapes.[13]

  • Detection: While the molecule lacks a strong chromophore, the amide and carbamate groups provide sufficient UV absorbance for detection at low wavelengths (e.g., 210-220 nm). A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment.[14]

  • Elution Mode: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component, is necessary.[11] This ensures that more polar impurities (which elute early) are well-retained and separated, while the main, more hydrophobic analyte and any non-polar impurities are eluted in a reasonable time with good peak shape.

Experimental Protocol: HPLC-UV Purity Determination

This protocol is a validated starting point and must be verified for suitability.

Parameter Condition Rationale
Instrument HPLC with Gradient Pump, Autosampler, and PDA DetectorStandard for pharmaceutical analysis.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeProvides good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA at 215 nmWavelength for detecting amide/carbamate bonds.
Injection Vol. 5 µLBalances sensitivity with potential for overload.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution.
Gradient Program 0-2 min (5% B), 2-20 min (5% to 80% B), 20-22 min (80% B), 22-23 min (80% to 5% B), 23-28 min (5% B)A shallow gradient ensures resolution of closely eluting impurities.
A Self-Validating System: Method Validation per ICH Q2(R1)

For a method to be trustworthy, it must be validated to prove it is suitable for its intended purpose.[15][16] This process provides documented evidence that the method is accurate, precise, and reliable.[17][18]

Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak for the main component is resolved from all other peaks (Resolution > 2.0). Peak purity analysis (via PDA) shows no co-elution.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples at multiple levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the method's repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
LOD & LOQ To determine the lowest concentration that can be detected and quantified reliably.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To show the method is unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits; purity results are not significantly impacted.

Beyond Quantification: Structural Elucidation and Confirmation

While HPLC-UV is excellent for quantification, it provides no definitive structural information. Orthogonal techniques are required for structural confirmation of the main component and identification of unknown impurities.

High-Resolution Mass Spectrometry (LC-MS)

Coupling the HPLC system to a mass spectrometer provides molecular weight information for every peak in the chromatogram.

  • Causality: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the morpholine nitrogen can be readily protonated to form [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, provides an exact mass measurement.[19] This allows for the calculation of a molecular formula, which is critical for identifying unknown impurities. Tandem MS (MS/MS) experiments can fragment the parent ion, providing structural clues based on the fragmentation pattern (e.g., the characteristic loss of the Boc group, m/z 101, or isobutylene, m/z 56).[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.

  • Causality: ¹H NMR provides information on the chemical environment of all protons in the molecule, while ¹³C NMR does the same for the carbon atoms.[21] For the final confirmation of the this compound structure, the observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure. 2D NMR techniques (like COSY and HSQC) can be used to establish connectivity within the molecule. For significant impurities (>0.5%), they can be isolated using preparative HPLC and subjected to full NMR characterization.

Integrated Analytical Workflow

The following workflow illustrates a comprehensive and logical progression from sample analysis to a final purity decision, ensuring that all aspects of the compound's quality are assessed.

G sample Receive Sample of This compound hplc Purity & Impurity Profile by Validated HPLC-UV Method sample->hplc nmr Confirm Structure by NMR Spectroscopy (¹H, ¹³C) sample->nmr Identity Confirmation decision_purity Purity & Impurity Profile Meet Specification? hplc->decision_purity lcms Identify Impurities by LC-HRMS (Exact Mass & MS/MS) decision_purity->lcms No / Unknown Peak report Issue Certificate of Analysis (Purity Report) decision_purity->report Yes investigate Investigate Out-of-Specification Result (Root Cause Analysis) lcms->investigate

Integrated Workflow for Purity Analysis.

References

  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Jain, A., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Rao, B. M., et al. (2011). Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]

  • Kumar, S., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Acme Intralog. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Acme Intralog. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Kumar, P., et al. (2018). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • NIST. (n.d.). Morpholine. NIST WebBook. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Reddy, K. L., et al. (2007). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

  • Martin, B. P., et al. (2007). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. ResearchGate. [Link]

  • Reddy, K. L., et al. (2007). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

  • Al-Tamiemi, E. O., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Tsujikawa, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. [Link]

  • PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Mittal, A., et al. (2007). HPLC method for the determination of carboplatin and paclitaxel with cremophorEL in an amphiphilic polymer matrix. Journal of Chromatography B. [Link]

  • Knaus, E. E., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Yousaf, H., et al. (2017). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Navigating the Synthesis and Application of 4-Boc-2-carbamoylmorpholine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties, including low toxicity, metabolic stability, and its ability to improve the aqueous solubility of parent compounds. Its incorporation into molecular design is a well-established strategy to optimize pharmacokinetic profiles and enhance biological activity. This guide focuses on a specific, yet highly valuable derivative: 4-Boc-2-carbamoylmorpholine. While not a readily available catalog item, its synthesis from commercially accessible precursors is straightforward, unlocking its potential as a key building block in the development of novel therapeutics. This document provides a comprehensive overview of the commercial landscape of related morpholine precursors, a detailed protocol for the synthesis of this compound, and an exploration of its potential applications in drug development.

Commercial Availability of Key Morpholine Building Blocks

A direct search for this compound reveals a scarcity of commercial suppliers, indicating its status as a specialized intermediate requiring in-house synthesis or custom chemical services. However, a rich ecosystem of suppliers provides a wide array of structurally related N-Boc-2-substituted morpholines, which serve as essential precursors. The most critical starting material for the synthesis of the title compound is (S)-4-Boc-Morpholine-2-carboxylic acid.

The commercial availability of this key precursor and other relevant derivatives is summarized below:

Compound NameCAS NumberSupplier(s)PurityNotes
(S)-4-Boc-Morpholine-2-carboxylic acid868689-63-8Aladdin Scientific[1]≥95%Direct precursor to this compound.[1]
(S)-tert-butyl 2-formylmorpholine-4-carboxylate847805-31-6BLDpharm[2]-Can be oxidized to the carboxylic acid.
tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate135065-76-8PubChem lists various suppliers-Can be oxidized to the carboxylic acid.[3]
tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate765914-78-1ChemScene[4]≥97%Useful for introducing the morpholine scaffold via nucleophilic substitution.[4]
tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate259180-69-3Smolecule[5]In StockVersatile intermediate for further chemical transformations.[5]
tert-butyl 2-ethylmorpholine-4-carboxylate2079871-60-4Benchchem[6]-Example of an alkyl-substituted morpholine building block.[6]

This landscape underscores that while the direct target may be elusive, the necessary synthetic precursors are readily accessible, enabling a smooth workflow for research and development.

Synthetic Protocol: From Carboxylic Acid to Carboxamide

The synthesis of this compound from its carboxylic acid precursor is a standard amidation reaction. The protocol provided below is a robust and well-established method in medicinal chemistry, ensuring high yield and purity.

Underlying Principles of the Amidation Reaction

The conversion of a carboxylic acid to a primary amide involves the activation of the carboxyl group to facilitate nucleophilic attack by ammonia. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress side reactions and improve yields. The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen is stable under these conditions and can be removed later if required, using acidic conditions.

Detailed Experimental Procedure

Materials:

  • (S)-4-Boc-Morpholine-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Ammonia solution (e.g., 7N in Methanol)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Protocol:

  • Reaction Setup: To a solution of (S)-4-Boc-Morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOAt (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Amination: Cool the reaction mixture to 0 °C and add a solution of ammonia in methanol (e.g., 7N, 2.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, partition the mixture between EtOAc and water.

  • Extraction: Separate the organic layer and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Workflow Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid (S)-4-Boc-Morpholine- 2-carboxylic acid Activation Activation of Carboxyl Group Carboxylic_Acid->Activation Reagents EDC, HOAt, NH3 Reagents->Activation Amination Nucleophilic Attack by Ammonia Activation->Amination Extraction Aqueous Work-up Amination->Extraction Purification Flash Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 2-carbamoylmorpholine moiety is a valuable pharmacophore that can engage in key hydrogen bonding interactions with biological targets. Its incorporation into drug candidates can enhance binding affinity and specificity.

Role as a Bioisostere and Pharmacophore

The carbamoyl group can act as a bioisostere for other functional groups, such as carboxylic acids or esters, while offering different hydrogen bonding patterns and metabolic stability. The morpholine ring itself provides a rigid scaffold that can orient substituents in a defined three-dimensional space, crucial for optimizing interactions with a target's binding pocket.

Precedent in Medicinal Chemistry

While direct applications of this compound are not extensively documented in publicly available literature, the broader class of 2-carbamoyl morpholine derivatives has shown significant promise. For instance, novel 2-carbamoyl morpholine derivatives have been identified as highly potent and orally active direct renin inhibitors for the treatment of hypertension.[7] In these compounds, the carbamoyl group and the morpholine oxygen are critical for interacting with the catalytic aspartate residues in the active site of renin.[7] This highlights the potential of the 2-carbamoylmorpholine scaffold to target enzymes with similar active site architectures.

Logical Pathway for Application

G Start 4-Boc-2-carbamoyl morpholine Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Free_Amine 2-Carbamoylmorpholine Deprotection->Free_Amine Coupling Amide Coupling or Reductive Amination Free_Amine->Coupling Library Library of Diverse Drug-like Molecules Coupling->Library Screening High-Throughput Screening Library->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Candidate Drug Candidate Hit_to_Lead->Candidate

Caption: Drug discovery workflow utilizing 2-carbamoylmorpholine.

Conclusion and Future Outlook

This compound represents a valuable, yet underutilized, building block in the medicinal chemist's toolbox. While its direct commercial availability is limited, its straightforward synthesis from readily available precursors makes it an accessible and attractive scaffold for drug discovery programs. The proven success of the 2-carbamoylmorpholine moiety in targeting enzymes like renin suggests broad potential for its application in developing inhibitors for other enzyme classes. As the demand for novel chemical matter with favorable drug-like properties continues to grow, the strategic use of such privileged scaffolds will be paramount in the quest for next-generation therapeutics. Organic synthesis remains a rate-limiting factor in drug discovery, and the efficient preparation of key intermediates like this compound is crucial for accelerating the development of new medicines.[8]

References

  • (S)-4-Boc-Morpholine-2-carboxylic acid, min 95%, 1 gram. Aladdin Scientific. Retrieved from [Link]

  • tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Retrieved from [Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. PubMed Central - NIH. Retrieved from [Link]

  • Organic synthesis provides opportunities to transform drug discovery. PubMed. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Deployment of 4-Boc-2-carbamoylmorpholine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged scaffold."[1][2] This designation is not arbitrary; it reflects the consistent observation that the incorporation of a morpholine moiety into a drug candidate often imparts a range of beneficial physicochemical and pharmacokinetic properties.[2] The morpholine ring's unique topology, featuring a weak basic nitrogen and a polar ether oxygen, allows it to engage in diverse hydrophilic and lipophilic interactions, which can enhance aqueous solubility, improve cell permeability, and positively modulate metabolic stability.[3][4] For drug candidates targeting the central nervous system (CNS), the morpholine scaffold can be particularly advantageous, as its pKa is often near physiological pH, aiding in its ability to cross the blood-brain barrier.[5][6]

Within this valuable class of building blocks, 4-Boc-2-carbamoylmorpholine represents a particularly strategic starting material. The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle on the morpholine nitrogen, allowing for controlled, sequential synthetic transformations.[7] The carbamoyl group at the 2-position provides a key hydrogen bond donor and acceptor, a feature frequently exploited in the design of enzyme inhibitors and receptor modulators. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the discovery of novel therapeutics, with a focus on its application in the development of direct renin and PI3K pathway inhibitors.

Chemical Properties and Handling

While specific data for this compound is not extensively published, its properties can be inferred from its parent acid, 4-Boc-2-morpholinecarboxylic acid.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C10H18N2O4Inferred
Molecular Weight 230.26 g/mol [8]
Appearance White to off-white solid[7]
Solubility Soluble in organic solvents like DMSO and ethyl acetate.[7]
Storage Store in a cool, dry place, sealed from moisture. Recommended 2-8°C.[7]

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is achieved through the amidation of its corresponding carboxylic acid, (S)-4-Boc-morpholine-2-carboxylic acid. This transformation is a cornerstone of medicinal chemistry, and several robust coupling reagents can be employed. The following protocol details a reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and low rates of racemization.[2][9]

Protocol 1: HATU-Mediated Amidation

Rationale: This protocol is designed for high-yield conversion with minimal side product formation. The pre-activation of the carboxylic acid with HATU and a non-nucleophilic base (DIPEA) forms a highly reactive OAt-active ester.[9] This intermediate readily reacts with an ammonia source, in this case, ammonium chloride, to form the desired primary amide. The order of addition is critical to prevent the consumption of HATU by the amine.[10]

Materials:

  • (S)-4-Boc-morpholine-2-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH4Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Ammonia Addition: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF and add it to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthetic Workflow cluster_0 Protocol 1: HATU-Mediated Amidation Start (S)-4-Boc-morpholine- 2-carboxylic acid Reagents HATU, DIPEA in DMF Start->Reagents 1. Dissolve Activation Pre-activation (15-20 min, RT) Reagents->Activation 2. Activate Ammonia Add NH4Cl Activation->Ammonia 3. Add Nucleophile Reaction Stir at RT (2-4 h) Ammonia->Reaction 4. React Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup 5. Quench & Extract Purification Flash Chromatography Workup->Purification 6. Purify Product 4-Boc-2-carbamoyl- morpholine Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: Case Studies

Case Study 1: Direct Renin Inhibitors for Hypertension

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation is a key factor in hypertension.[11] Renin is the rate-limiting enzyme in this cascade, making it a prime target for antihypertensive drugs.[10] The 2-carbamoylmorpholine scaffold has been identified as a novel and highly potent core for the development of direct renin inhibitors (DRIs).[10][11]

Mechanism of Action: In a series of novel DRIs, the 2-carbamoylmorpholine moiety was found to establish crucial hydrogen bonding interactions within the renin active site. Specifically, the oxygen atoms of the morpholine ring and the carbonyl group of the carbamoyl function form hydrogen bonds with the backbone NH groups of Ser76 and Thr77 on the enzyme's "flap" region in its closed conformation.[10] These interactions contribute significantly to the high inhibitory potency of these compounds.

Renin Inhibition Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Hypertension Increased Blood Pressure Aldosterone->Hypertension Vasoconstriction->Hypertension Renin Renin DRI 2-Carbamoylmorpholine DRI Forms H-bonds with Ser76 & Thr77 DRI->Renin Inhibits

Caption: Inhibition of the RAAS pathway by 2-carbamoylmorpholine DRIs.

Protocol 2: In Vitro Renin Inhibition Assay (Fluorometric)

Rationale: This protocol provides a robust method for quantifying the inhibitory activity of compounds against human recombinant renin. It is based on a Förster Resonance Energy Transfer (FRET) peptide substrate.[5] In its intact state, a quencher molecule on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by renin, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. The reduction in the rate of fluorescence increase in the presence of an inhibitor is directly proportional to its potency.

Materials:

  • Human recombinant renin

  • Renin FRET substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 540/590 nm)[5]

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the renin enzyme to the working concentration in pre-warmed (37°C) assay buffer.

    • Dilute the FRET substrate to the working concentration in assay buffer.

  • Assay Plate Setup (in triplicate):

    • Blank wells: Add assay buffer only.

    • 100% Activity wells: Add assay buffer and the vehicle (DMSO solution without compound).

    • Inhibitor wells: Add the diluted test compound solutions.

  • Initiate Reaction: Add the diluted renin enzyme to the 100% activity and inhibitor wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the FRET substrate to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Case Study 2: PI3K/Akt/mTOR Pathway Inhibitors for Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[12][13] Its dysregulation is a common event in many human cancers, making it a highly sought-after target for anticancer drug development.[14] The morpholine ring is a key pharmacophoric element in numerous potent and selective PI3K inhibitors, including the clinical candidate ZSTK474 and the FDA-approved drug copanlisib.[7][15] The morpholine is understood to interact with the hinge region and affinity pocket of the PI3K enzyme, mimicking the interactions of the adenosine moiety of ATP.[7] this compound provides an ideal starting point for creating libraries of novel PI3K inhibitors by allowing for derivatization at both the carbamoyl moiety and, following deprotection, the morpholine nitrogen.

Protocol 3: PI3K AlphaLISA® SureFire® Ultra™ Assay

Rationale: This protocol describes a highly sensitive, homogeneous (no-wash) immunoassay for quantifying the inhibition of PI3K activity in a cellular context.[16] It measures the phosphorylation of downstream targets like Akt. The assay uses donor and acceptor beads that are brought into proximity when a specific phosphorylated protein is present, generating a luminescent signal. A decrease in signal in the presence of a test compound indicates inhibition of the PI3K pathway.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF7, U87MG).[12]

  • Cell culture medium and supplements.

  • Test compounds (dissolved in DMSO).

  • AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) Assay Kit (or other relevant downstream target).[1][16]

  • 96-well or 384-well cell culture plates.

  • 384-well white OptiPlate™.

  • Plate reader capable of AlphaLISA detection.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well culture plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the test compound for a specified time (e.g., 2 hours). Include vehicle-only controls.

  • Cell Lysis:

    • Remove the culture medium and add 1X Lysis Buffer to each well.

    • Agitate the plate on an orbital shaker for 10 minutes at room temperature.

  • Assay Execution (in a 384-well OptiPlate™):

    • Transfer a small volume (e.g., 10 µL) of cell lysate to the OptiPlate™.

    • Add the "Acceptor Mix" (containing CaptSure™-tagged antibody) to each well. Seal the plate and incubate for 1 hour at room temperature.

    • Add the "Donor Mix" (containing streptavidin-coated donor beads and biotinylated antibody) to each well. Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-capable plate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the level of phosphorylated target protein. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for modern drug discovery. Its inherent structural features, derived from the privileged morpholine scaffold, provide a solid foundation for developing drug candidates with favorable pharmacokinetic profiles. The protocols and applications detailed herein for renin and PI3K inhibitors serve as a template for its broader application. The strategic use of this and similar carbamoylmorpholine derivatives will undoubtedly continue to fuel the discovery of novel therapeutics for a wide range of diseases, from hypertension and cardiovascular disorders to oncology and CNS conditions.[5][17] The continued exploration of this chemical space is a promising avenue for medicinal chemists aiming to address unmet medical needs.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Retrieved from [Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. (2022). PubMed. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. Retrieved from [Link]

  • Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). (2011). PubMed. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. (2017). PubMed. Retrieved from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). PubMed. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Boc-2-Carbamoylmorpholine as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1] Its inherent structural features, including a non-planar, chair-like conformation and the presence of both hydrogen bond donor and acceptor capabilities, allow for intricate and favorable interactions with biological targets. The introduction of a carbamoyl group at the 2-position, combined with the readily cleavable Boc protecting group at the 4-position, renders 4-Boc-2-carbamoylmorpholine a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics.

This guide provides a comprehensive overview of this compound, including its synthesis, key applications, and detailed protocols for its use. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors.

Key Applications of this compound

The unique structural and functional attributes of this compound make it a sought-after intermediate in the synthesis of a range of biologically active compounds. The constrained conformational flexibility of the morpholine ring, coupled with the hydrogen bonding capacity of the carbamoyl group, allows for precise orientation of substituents and targeted interactions with enzyme active sites.

One notable application of this building block is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors , a class of drugs used for the treatment of type 2 diabetes.[2] The carbamoylmorpholine moiety can serve as a key pharmacophoric element, mimicking the interactions of endogenous substrates with the DPP-4 enzyme.

Furthermore, derivatives of 2-carbamoylmorpholine have been explored as potent and orally active direct renin inhibitors for the management of hypertension.[2] The morpholine core helps to orient key side chains into the S1 and S3 pockets of the renin active site, while the carbamoyl group can form crucial hydrogen bonds.

The utility of this building block also extends to the synthesis of Factor XIa inhibitors , which are being investigated as a new class of anticoagulants with a potentially lower risk of bleeding compared to existing therapies.[3][4] The defined stereochemistry and conformational rigidity of the morpholine scaffold are advantageous in designing selective inhibitors for this serine protease.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically proceeds from its corresponding carboxylic acid precursor, (S)-N-Boc-morpholine-2-carboxylic acid. The key transformation is the amidation of the carboxylic acid. Below is a detailed protocol based on established amide coupling methodologies.

Protocol 1: Synthesis of tert-Butyl (2S)-2-Carbamoylmorpholine-4-carboxylate

This protocol details the amidation of N-Boc-morpholine-2-carboxylic acid using a common coupling reagent system.

Materials:

  • (2S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7 N in methanol)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a solution of (2S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOAt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Cool the reaction mixture to 0 °C and slowly add a solution of ammonia (e.g., 0.5 M in 1,4-dioxane or 7 N in methanol, 2.0 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Partition the reaction mixture between EtOAc and water. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2S)-2-carbamoylmorpholine-4-carboxylate as a solid.[3]

Data Presentation:

Compound Molecular Formula Molecular Weight Typical Yield Physical State
tert-Butyl (2S)-2-carbamoylmorpholine-4-carboxylateC₁₀H₁₈N₂O₄230.26 g/mol 70-85%White to off-white solid

Causality Behind Experimental Choices:

  • Choice of Coupling Reagents: EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid.[5] The addition of HOAt, a benzotriazole derivative, acts as a coupling additive to form a more stable active ester, which minimizes side reactions and reduces the risk of racemization at the chiral center.[6][7]

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates, facilitating the reaction.

  • Work-up Procedure: The aqueous work-up with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Purification: Flash column chromatography is a standard and effective method for purifying the final product from any remaining reagents or byproducts.

Workflow and Pathway Diagrams

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Amidation Precursor (S)-N-Boc-morpholine-2-carboxylic acid Reagents EDC, HOAt, NH3 DMF Precursor->Reagents Activation Product This compound Reagents->Product Nucleophilic Attack

Caption: Synthetic route from the carboxylic acid precursor.

Diagram 2: General Application Workflow

Application_Workflow Start This compound Step1 Boc Deprotection (e.g., TFA/DCM) Start->Step1 Step2 Coupling with Target-Specific Moiety Step1->Step2 Step3 Further Synthetic Modifications Step2->Step3 End Final Biologically Active Compound (e.g., DPP-4 or Factor XIa Inhibitor) Step3->End

Caption: General workflow for utilizing the building block.

Protocols for the Application of this compound in Synthesis

Once synthesized, this compound can be utilized in multi-step synthetic sequences. The following protocol outlines a general procedure for the deprotection of the Boc group, which is a common subsequent step to enable further functionalization at the nitrogen atom.

Protocol 2: Boc Deprotection of tert-Butyl (2S)-2-Carbamoylmorpholine-4-carboxylate

Materials:

  • tert-Butyl (2S)-2-carbamoylmorpholine-4-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve tert-butyl (2S)-2-carbamoylmorpholine-4-carboxylate (1.0 eq) in anhydrous DCM.

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected morpholine-2-carboxamide.

Causality Behind Experimental Choices:

  • Deprotection Reagent: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, generating the free secondary amine.

  • Solvent: Dichloromethane is a common solvent for Boc deprotection as it is relatively inert to the acidic conditions and effectively dissolves the starting material.

  • Quenching: The use of a base like sodium bicarbonate is essential to neutralize the excess TFA and liberate the free amine from its salt form.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its conformational constraint and hydrogen bonding capabilities make it an attractive scaffold for the design of potent and selective enzyme inhibitors. The protocols provided herein offer a practical guide for its synthesis and subsequent manipulation, enabling its broader application in drug discovery and development. The continued exploration of this and related morpholine-based building blocks is expected to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Biftu, T., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[3][8][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(11), 3746–3757. [Link]

  • Quan, M. L., et al. (2011). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyridin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 54(17), 5983–5998. [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyridin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. (n.d.). PMC. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Retrieved from [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • t-BUTYL AZODIFORMATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. (2024). JACS Au. Retrieved from [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry. (2023). Khan Academy - YouTube. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes and Protocols for Coupling Reactions with 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 2-Carbamoylmorpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle is a well-established "privileged structure."[1][2] Its prevalence in approved and experimental drugs stems from its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][3] The strategic introduction of a carbamoyl group at the 2-position, particularly with a defined stereocenter, offers a valuable vector for molecular elaboration. The title compound, 4-Boc-2-carbamoylmorpholine, is a chiral building block of significant interest, providing a platform for the synthesis of complex molecules with potential therapeutic applications. The Boc-protected nitrogen at the 4-position ensures controlled reactivity, while the primary carbamoyl group serves as a versatile handle for a variety of coupling reactions. This guide provides an in-depth exploration of key coupling reactions involving this compound, offering detailed protocols and the scientific rationale behind the experimental choices.

I. Amide Bond Formation: Extending the Carbamoyl Moiety

The primary amide of the carbamoyl group can be further functionalized through N-acylation to form N-acylureas or related structures. However, a more common and strategic application involves the coupling of the deprotected morpholine nitrogen (after Boc removal) with a carboxylic acid, while the 2-carbamoyl group remains as a key pharmacophoric element. This section will focus on the latter, as it represents a more frequent disconnection in drug discovery programs. For the purpose of this guide, we will first consider the coupling of a carboxylic acid to the morpholine nitrogen after deprotection of the Boc group.

Causality Behind Experimental Choices in Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid to overcome a significant activation energy barrier.[4] The choice of coupling reagent is paramount and is dictated by factors such as the steric hindrance of the coupling partners, the presence of other functional groups, and the desired reaction conditions (e.g., temperature, reaction time).[5]

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is prone to racemization, especially with chiral carboxylic acids. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is often included to form a less reactive but more stable HOBt-ester, which then reacts with the amine with minimal epimerization.[4]

  • Onium Salts (HATU, HBTU): These reagents, typically aminium/uronium or phosphonium salts, are highly efficient and lead to rapid amide bond formation with low levels of racemization.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered couplings.

  • Base Selection (DIPEA, Et3N): A non-nucleophilic organic base is essential to neutralize the acidic species generated during the reaction and to ensure the amine component is in its free base form for nucleophilic attack. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling Deprotection This compound + TFA/DCM Reactants 2-Carbamoylmorpholine TFA salt + R-COOH Deprotection->Reactants Neutralization in situ Activation Addition of Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF) Reactants->Activation Reaction Stir at room temperature Activation->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: Workflow for the deprotection of this compound followed by amide coupling.

Protocol 1: Amide Coupling of 2-Carbamoylmorpholine with a Carboxylic Acid using HATU

This protocol describes a general procedure for the coupling of a generic carboxylic acid to the morpholine nitrogen of 2-carbamoylmorpholine following Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting TFA salt of 2-carbamoylmorpholine is often used directly in the next step.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the 2-carbamoylmorpholine TFA salt (1.1 eq).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide.

Coupling ReagentBaseSolventTypical TimeTypical Temp.General Yield Range
HATU DIPEADMF2-16 hRoom Temp.70-95%
EDC/HOBt DIPEADCM/DMF12-24 hRoom Temp.60-85%
T3P® PyridineEtOAc4-12 hRoom Temp.65-90%

Yields are representative and will vary depending on the specific substrates.

II. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl and heteroaryl amines, which are common motifs in pharmaceuticals. In the context of this compound, the secondary amine of the morpholine ring (after Boc deprotection) can be coupled with a variety of aryl or heteroaryl halides.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

  • Palladium Source: A variety of Pd(0) and Pd(II) precursors can be used, such as Pd₂(dba)₃ and Pd(OAc)₂. These are reduced in situ to the active Pd(0) species.

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos), facilitate the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the nature of the aryl halide.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_deprotection_bh Step 1: Boc Deprotection cluster_coupling_bh Step 2: Buchwald-Hartwig Coupling Deprotection_BH This compound + TFA/DCM Reactants_BH 2-Carbamoylmorpholine + Aryl/Heteroaryl Halide Deprotection_BH->Reactants_BH Neutralization Catalyst_Setup Addition of Pd Catalyst, Ligand, and Base in an inert solvent (e.g., Toluene or Dioxane) Reactants_BH->Catalyst_Setup Reaction_BH Heat under inert atmosphere Catalyst_Setup->Reaction_BH Workup_BH Aqueous workup and extraction Reaction_BH->Workup_BH Purification_BH Chromatography Workup_BH->Purification_BH Product_BH Final Arylated Morpholine Product Purification_BH->Product_BH

Caption: Workflow for the deprotection of this compound and subsequent Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of 2-Carbamoylmorpholine with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed coupling of 2-carbamoylmorpholine with an aryl bromide.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aryl bromide (Ar-Br)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection and Neutralization:

    • Perform the Boc deprotection as described in Protocol 1.

    • After removing the TFA/DCM, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the free amine into an organic solvent, dry, and concentrate to obtain 2-carbamoylmorpholine. Alternatively, the TFA salt can be used directly with an additional equivalent of base in the coupling step.

  • Buchwald-Hartwig Coupling:

    • To a reaction vessel, add the aryl bromide (1.0 eq), 2-carbamoylmorpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene or 1,4-dioxane.

    • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with water.

    • Dilute with EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Pd CatalystLigandBaseSolventTypical Temp.General Yield Range
Pd₂(dba)₃ XPhosNaOtBuToluene80-110 °C60-90%
Pd(OAc)₂ RuPhosK₃PO₄Dioxane/H₂O100 °C55-85%
Pd(OAc)₂ BrettPhosCs₂CO₃t-AmylOH110 °C60-92%

Yields are representative and depend on the specific substrates and reaction conditions.

III. Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] While this compound itself does not directly participate as a halide or boron-containing partner, it is a crucial scaffold onto which such functionalities can be installed. For instance, a halogenated derivative of the morpholine could be synthesized and then coupled with a boronic acid, or a boronic acid/ester could be installed on the morpholine for coupling with an aryl/heteroaryl halide. This section will outline a general protocol for the Suzuki coupling of a hypothetical brominated 2-carbamoylmorpholine derivative.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and reductive elimination to form the C-C bond.

  • Palladium Catalyst: As with the Buchwald-Hartwig reaction, various Pd(0) and Pd(II) sources are effective.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ligands like SPhos, XPhos, and Buchwald's biaryl phosphine ligands are highly effective.

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their esters (e.g., pinacol esters) are commercially available or can be readily synthesized.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants_sm Reactants cluster_coupling_sm Suzuki-Miyaura Coupling Reactants_SM Halogenated 2-Carbamoylmorpholine Derivative + Boronic Acid/Ester Catalyst_Setup_SM Addition of Pd Catalyst, Ligand, and Base in a suitable solvent system Reactants_SM->Catalyst_Setup_SM Reaction_SM Heat under inert atmosphere Catalyst_Setup_SM->Reaction_SM Workup_SM Aqueous workup and extraction Reaction_SM->Workup_SM Purification_SM Chromatography Workup_SM->Purification_SM Product_SM Final C-C Coupled Product Purification_SM->Product_SM Amide_Coupling_Workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling Deprotection This compound + TFA/DCM Reactants 2-Carbamoylmorpholine TFA salt + R-COOH Deprotection->Reactants Neutralization in situ Activation Addition of Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF) Reactants->Activation Reaction Stir at room temperature Activation->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Chromatography Workup->Purification Product Final Amide Product Purification->Product Buchwald_Hartwig_Workflow cluster_deprotection_bh Step 1: Boc Deprotection cluster_coupling_bh Step 2: Buchwald-Hartwig Coupling Deprotection_BH This compound + TFA/DCM Reactants_BH 2-Carbamoylmorpholine + Aryl/Heteroaryl Halide Deprotection_BH->Reactants_BH Neutralization Catalyst_Setup Addition of Pd Catalyst, Ligand, and Base in an inert solvent (e.g., Toluene or Dioxane) Reactants_BH->Catalyst_Setup Reaction_BH Heat under inert atmosphere Catalyst_Setup->Reaction_BH Workup_BH Aqueous workup and extraction Reaction_BH->Workup_BH Purification_BH Chromatography Workup_BH->Purification_BH Product_BH Final Arylated Morpholine Product Purification_BH->Product_BH Suzuki_Miyaura_Workflow cluster_reactants_sm Reactants cluster_coupling_sm Suzuki-Miyaura Coupling Reactants_SM Halogenated 2-Carbamoylmorpholine Derivative + Boronic Acid/Ester Catalyst_Setup_SM Addition of Pd Catalyst, Ligand, and Base in a suitable solvent system Reactants_SM->Catalyst_Setup_SM Reaction_SM Heat under inert atmosphere Catalyst_Setup_SM->Reaction_SM Workup_SM Aqueous workup and extraction Reaction_SM->Workup_SM Purification_SM Chromatography Workup_SM->Purification_SM Product_SM Final C-C Coupled Product Purification_SM->Product_SM

Sources

Efficient Acid-Catalyzed Deprotection of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

[Application Note]

Introduction

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The carbamoylmorpholine moiety, in particular, serves as a key building block for a variety of pharmacologically active agents. The temporary protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy in multi-step syntheses to prevent unwanted side reactions. The subsequent removal, or deprotection, of the Boc group is a critical step to liberate the free amine for further functionalization or to yield the final active pharmaceutical ingredient (API). This application note provides a detailed, reliable protocol for the acidic deprotection of 4-Boc-2-carbamoylmorpholine to afford 2-carbamoylmorpholine hydrochloride.

Reaction Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[1] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbamate oxygen by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][3][4] This protonation enhances the leaving group ability of the tert-butoxy group. Subsequent loss of a stable tert-butyl cation results in the formation of a carbamic acid intermediate.[2][3] This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[2][3] In the presence of excess acid, the newly formed amine is protonated to yield the corresponding ammonium salt, in this case, 2-carbamoylmorpholine hydrochloride.[3] It is important to note that the reaction should be conducted in a well-ventilated area or with appropriate off-gas trapping as isobutylene may be formed from the tert-butyl cation.[3]

Materials and Equipment

Reagents and Solvents Grade Supplier
This compound≥98%Commercially Available
4 M HCl in 1,4-DioxaneAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Nitrogen inlet/outlet (or drying tube)
Rotary evaporator
Buchner funnel and filter paper
Vacuum filtration apparatus
pH paper or pH meter

Experimental Protocol

This protocol describes the deprotection of this compound using a solution of hydrogen chloride in 1,4-dioxane. This method is often preferred for its efficiency and the ease of isolating the product as a hydrochloride salt.[5][6]

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Acid Addition: Slowly add a solution of 4 M HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material spot/peak and the appearance of a more polar product.[6][7]

  • Product Precipitation: Upon completion of the reaction, a precipitate of 2-carbamoylmorpholine hydrochloride may form. If precipitation is not complete, add anhydrous diethyl ether to the reaction mixture to induce further precipitation of the product salt.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum to a constant weight. The resulting product is 2-carbamoylmorpholine hydrochloride.

Visualizing the Workflow

Deprotection_Workflow Start This compound in DCM Cooling Cool to 0 °C Start->Cooling Acid_Addition Add 4M HCl in Dioxane Cooling->Acid_Addition Reaction Stir at RT (1-4h) Monitor by TLC/LC-MS Acid_Addition->Reaction Precipitation Precipitate with Diethyl Ether Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 2-Carbamoylmorpholine HCl Drying->Product

Caption: Experimental workflow for the deprotection of this compound.

Results and Discussion

The protocol described above typically provides high yields of the desired 2-carbamoylmorpholine hydrochloride with excellent purity. The use of HCl in dioxane is advantageous as both the reagent and the solvent are volatile, simplifying the workup procedure.

Parameter Typical Result Notes
Reaction Time 1-4 hoursMonitor by TLC or LC-MS for completion.
Yield >90%Dependent on the scale and purity of the starting material.
Purity >98%As determined by ¹H NMR and LC-MS.

Troubleshooting and Optimization:

  • Incomplete Reaction: If the reaction does not go to completion, additional equivalents of HCl in dioxane can be added. Ensure that the starting material and reagents are anhydrous, as water can interfere with the reaction.

  • Product Oiling Out: If the product "oils out" instead of precipitating as a solid, try adding the diethyl ether more slowly or cooling the mixture to a lower temperature. Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Alternative Acids: While HCl in dioxane is effective, trifluoroacetic acid (TFA) is another common reagent for Boc deprotection.[1][8] A typical procedure involves using a mixture of TFA in DCM (e.g., 25-50% v/v).[8][9] However, the workup for TFA deprotections can be more involved, often requiring neutralization and extraction steps to isolate the free amine.[10] For isolating the hydrochloride salt, the HCl/dioxane method is generally more direct.

Critical Parameters and Outcomes

The success of the deprotection reaction is dependent on several critical parameters. The following diagram illustrates the relationship between these parameters and the desired outcome.

Critical_Parameters Outcome High Yield & Purity Reagent_Quality Anhydrous Reagents & Solvents Reagent_Quality->Outcome Prevents side reactions Temperature_Control Controlled Acid Addition at 0 °C Temperature_Control->Outcome Controls exotherm Stoichiometry Sufficient Equivalents of Acid Stoichiometry->Outcome Ensures full conversion Monitoring Accurate Reaction Monitoring Monitoring->Outcome Prevents over-reaction & impurity formation

Sources

Application Notes & Protocols: Strategic Incorporation of (S)-4-Boc-2-carbamoylmorpholine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2][3][4] In kinase inhibitor design, the morpholine ring is not merely a passive scaffold but an active participant in molecular recognition, frequently forming critical hydrogen bonds within the ATP-binding site.[5][6] This guide details the strategic application of (S)-4-Boc-2-carbamoylmorpholine , a high-value, chirally pure building block, for the efficient synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-proven synthetic protocol for its incorporation into a common pyrimidine-based kinase scaffold, and discuss the causality behind key experimental choices.

The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibition

The over-expression or mutation of protein kinases is a hallmark of many cancers and inflammatory diseases, making them a critical class of drug targets.[][8] A recurring structural motif in numerous approved and investigational kinase inhibitors is the morpholine ring. Its utility stems from a combination of factors:

  • Pharmacokinetic Enhancement: The morpholine nitrogen has a pKa that is typically lower than other cyclic amines, reducing its basicity. This, combined with the polar ether oxygen, helps to strike a crucial balance between lipophilicity and hydrophilicity, often leading to improved solubility, better oral bioavailability, and favorable metabolic profiles.[2][3][4]

  • Molecular Recognition: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. In many kinase inhibitors, this oxygen forms a key hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. For instance, in many PI3K inhibitors, this oxygen interacts directly with the backbone NH of Valine 851, an interaction crucial for potency.[5][6]

  • Vectorial Orientation: The rigid, chair-like conformation of the morpholine ring acts as a stable anchor, allowing chemists to project other pharmacophoric elements into specific binding pockets with high geometric precision.

The 2-carbamoylmorpholine substitution pattern is particularly noteworthy. The carbamoyl group (-C(=O)NH₂) provides an additional hydrogen bond donor and acceptor, creating a powerful bidentate binding motif that can significantly enhance affinity and selectivity for the target kinase.[9]

Caption: Role of Morpholine as a Hinge-Binder.

(S)-4-Boc-2-carbamoylmorpholine: A Strategic Chiral Building Block

Synthesizing complex molecules like kinase inhibitors requires a strategy that maximizes efficiency and control. (S)-4-Boc-2-carbamoylmorpholine is an advanced intermediate designed to streamline this process.

  • Chiral Purity: Biological systems are chiral. The interaction between a drug and its target is often highly stereospecific. Using an enantiomerically pure starting material like the (S)-isomer eliminates the need for costly and often low-yielding chiral resolution steps later in the synthesis, ensuring that the final product has the optimal geometry for target engagement.[1][10]

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group on the N4 nitrogen is a robust protecting group that is stable to a wide range of reaction conditions (e.g., nucleophilic substitution, cross-coupling). However, it can be removed cleanly and selectively under acidic conditions, allowing for the unmasking of the secondary amine at the desired synthetic step. This "orthogonal" nature is fundamental to modern multi-step synthesis.

  • Pre-installed Functionality: The C2-carbamoyl group is installed from the outset. This avoids the potential challenges of introducing this functionality onto a more complex, fully assembled molecule.

reagent (S)-4-Boc-2-carbamoylmorpholine N4: Boc-Protected Amine C2: Carbamoyl Group Stereocenter: (S)-config n4_desc Site for coupling to core scaffold (Revealed upon deprotection) reagent:n4->n4_desc c2_desc Key H-bonding group (Enhances target affinity) reagent:c2->c2_desc stereo_desc Ensures stereospecific binding (Avoids chiral separation) reagent:stereo->stereo_desc

Caption: Key features of the chiral building block.

Application Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor

This protocol describes a representative two-stage synthesis of a kinase inhibitor core, demonstrating the practical application of (S)-4-Boc-2-carbamoylmorpholine. The target scaffold is a 2-(aryl)-4-(2-carbamoylmorpholino)pyrimidine, a common core in PI3K and BTK inhibitors.[6][11][12]

Experimental Workflow Overview

start 2,4-Dichloropyrimidine step1 Step 1: Suzuki Coupling start->step1 reagent1 Aryl Boronic Acid reagent1->step1 reagent2 (S)-4-Boc-2- carbamoylmorpholine step2 Step 2: Boc Deprotection reagent2->step2 intermediate1 Intermediate A: 2-Aryl-4-chloropyrimidine step1->intermediate1 step3 Step 3: SNAr Coupling intermediate1->step3 intermediate2 Intermediate B: (S)-2-Carbamoylmorpholine (free amine) step2->intermediate2 intermediate2->step3 product Final Product: 2-Aryl-4-((S)-2-carbamoyl- morpholino)pyrimidine step3->product

Caption: Synthetic workflow for inhibitor synthesis.

Stage 1: Synthesis of 2-Aryl-4-chloropyrimidine (Intermediate A)

Rationale: The Suzuki cross-coupling reaction is a highly reliable and versatile method for forming C-C bonds. By reacting 2,4-dichloropyrimidine with an aryl boronic acid, we can selectively substitute the more reactive C4-Cl or C2-Cl position (selectivity can be temperature-dependent, but C4 is often more reactive). For this protocol, we assume selective substitution at the C2 position, which is a common strategy.

Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq), the desired aryl boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Base: Add a degassed solvent mixture, typically 1,4-dioxane or DME, and an aqueous solution of a base, such as 2M Na₂CO₃ (3.0 eq).

  • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4-chloropyrimidine intermediate.

Stage 2: Coupling of the Morpholine Moiety

Rationale: This stage involves two key steps. First, the Boc group is removed to expose the nucleophilic secondary amine. Second, this amine is coupled to the electron-deficient pyrimidine ring via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the C4 position serves as a good leaving group for this transformation.

Protocol:

  • Boc Deprotection (Intermediate B):

    • Dissolve (S)-4-Boc-2-carbamoylmorpholine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours until TLC or LC-MS confirms the complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step without further purification.

  • SNAr Coupling:

    • Setup: In a new flask, dissolve the 2-aryl-4-chloropyrimidine (Intermediate A, 1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol.

    • Base: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 3.0-4.0 eq), to neutralize the amine salt and scavenge the HCl generated during the reaction.

    • Addition: Add the crude amine salt (Intermediate B) to the solution.

    • Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by LC-MS. Completion is typically observed within 4-16 hours.

    • Work-up: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid or extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the final compound by flash chromatography or preparative HPLC to yield the target molecule.

Data and Validation

The successful synthesis of the target compound should be validated using a suite of analytical techniques.

ParameterMethodExpected Outcome
Identity LC-MSMass peak corresponding to the calculated M+H⁺ of the final product.
Purity HPLC/UPLC>95% purity by UV absorption at a relevant wavelength (e.g., 254 nm).
Structure ¹H & ¹³C NMRCorrect chemical shifts, integrations, and coupling patterns consistent with the proposed structure.
Chiral Integrity Chiral HPLCA single enantiomeric peak, confirming retention of the (S)-stereochemistry.

Conclusion

(S)-4-Boc-2-carbamoylmorpholine is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its inherent chiral purity and orthogonal protecting group strategy enable a more efficient and controlled synthetic route compared to building the substituted heterocycle from scratch or performing a late-stage chiral separation. The protocol outlined provides a robust and reproducible template for coupling this key fragment to a pyrimidine core, a strategy that is broadly applicable to the synthesis of inhibitors targeting a wide range of kinases, including PI3K, BTK, and mTOR.[11][12][13] By leveraging such advanced intermediates, drug discovery programs can accelerate the generation of novel, potent, and stereochemically defined clinical candidates.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

  • Wang, Y., Chen, J., Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Venkatesan, A. M., & Agarwal, A. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ACS Medicinal Chemistry Letters, 4(4), 359–363. [Link]

  • Heffron, T. P. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. ResearchGate. [Link]

  • Li, Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8051. [Link]

  • Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(1), 123-126. [Link]

  • Zhang, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(9), 846-851. [Link]

  • Kim, D., et al. (2012). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Journal of Medicinal Chemistry, 55(17), 7877-7893. [Link]

  • Google Patents. (2020).
  • Cui, J., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Fallacara, A. L., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Pharmaceuticals, 14(12), 1269. [Link]

  • Schenone, S., et al. (2011). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 54(7), 2415-2425. [Link]

  • Kumar, A., et al. (2016). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. ResearchGate. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(9), 887-903. [Link]

  • Kumar, A., et al. (2010). Synthesis of quinazolines as tyrosine kinase inhibitors. Mini Reviews in Medicinal Chemistry, 10(13), 1233-1254. [Link]

  • Abouzid, K. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5032-5040. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Boc-2-carbamoylmorpholine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Chiral morpholine derivatives have emerged as privileged scaffolds due to their favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which they confer upon parent drug molecules. Among these, this compound stands out as a versatile chiral building block, offering a gateway to a diverse array of bioactive compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity, while the carbamoyl moiety at the C-2 position serves as a key functional handle for derivatization, primarily through amide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning and execution.

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₄
Molecular Weight 230.26 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
Chirality Exists as (R) and (S) enantiomers. The specific enantiomer used is critical for achieving desired biological activity.

Core Synthetic Strategy: Amide Coupling via Carboxylic Acid Intermediate

The primary route for elaborating the this compound scaffold involves the hydrolysis of the carbamoyl group to the corresponding carboxylic acid, followed by a standard amide coupling reaction with a suitable amine-containing bioactive core. This two-step process provides a robust and versatile method for generating a library of derivatives.

G A This compound B Hydrolysis (e.g., NaOH, H₂O/MeOH) A->B Step 1 C 4-Boc-morpholine-2-carboxylic acid B->C E Amide Coupling (e.g., HATU, DIPEA, DMF) C->E Step 2 D Amine-containing bioactive core (R-NH₂) D->E F Bioactive Molecule with 2-carboxamidomorpholine moiety E->F

Figure 1: General synthetic workflow for the utilization of this compound.

Application Protocol: Synthesis of a Novel Gefitinib Analog as a Potential EGFR Kinase Inhibitor

This protocol details the synthesis of a novel analog of Gefitinib, a well-established Epidermal Growth Factor Receptor (EGFR) kinase inhibitor used in cancer therapy.[1][2] This example illustrates the practical application of this compound in constructing complex, biologically active molecules. The morpholine moiety is a common feature in many kinase inhibitors, often contributing to improved pharmacokinetic properties.[3]

Part 1: Synthesis of the Key Intermediate: (S)-4-Boc-morpholine-2-carboxylic acid

This initial step involves the hydrolysis of the commercially available (or synthesized) (S)-4-Boc-2-carbamoylmorpholine.

Reaction Scheme:

Figure 2: Hydrolysis of (S)-4-Boc-2-carbamoylmorpholine.

Materials and Reagents:

ReagentM.W.QuantityMoles (mmol)
(S)-4-Boc-2-carbamoylmorpholine230.265.0 g21.7
Sodium Hydroxide (NaOH)40.002.6 g65.1
Methanol (MeOH)32.0450 mL-
Deionized Water (H₂O)18.0250 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate (EtOAc)-200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask, add (S)-4-Boc-2-carbamoylmorpholine (5.0 g, 21.7 mmol) and a mixture of methanol (50 mL) and deionized water (50 mL).

  • Add sodium hydroxide (2.6 g, 65.1 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-4-Boc-morpholine-2-carboxylic acid as a white solid.

  • The crude product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.

Expected Yield: 85-95%

Part 2: Synthesis of the Gefitinib Analog

This part describes the amide coupling of the synthesized carboxylic acid with a representative quinazoline core, a common structural motif in EGFR inhibitors.[4]

Reaction Scheme:

Figure 3: Synthesis of the target Gefitinib analog.

Materials and Reagents:

ReagentM.W.QuantityMoles (mmol)
(S)-4-Boc-morpholine-2-carboxylic acid231.261.0 g4.32
4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazoline317.741.37 g4.32
HATU380.231.97 g5.18
DIPEA129.241.5 mL8.64
Anhydrous DMF-20 mL-
Ethyl Acetate (EtOAc)-100 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-Boc-morpholine-2-carboxylic acid (1.0 g, 4.32 mmol), 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline (1.37 g, 4.32 mmol), and HATU (1.97 g, 5.18 mmol).

  • Add anhydrous DMF (20 mL) and stir the mixture until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (1.5 mL, 8.64 mmol) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Gefitinib analog.

Expected Yield: 60-75%

Troubleshooting and Safety Considerations

  • Low Yield in Hydrolysis: Ensure complete dissolution of starting material and adequate reflux time. Check the pH after acidification to ensure complete protonation of the carboxylate.

  • Incomplete Amide Coupling: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the coupling reagent. Pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine can improve yields.[5]

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU and DIPEA are irritants and should be handled with care.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of bioactive molecules. The straightforward conversion to the corresponding carboxylic acid opens up a vast chemical space for the generation of novel compounds through robust amide coupling methodologies. The protocol provided for the synthesis of a Gefitinib analog serves as a practical example of how this scaffold can be effectively employed in the development of potent kinase inhibitors and other therapeutic agents. The principles and techniques outlined in this application note can be readily adapted to a wide range of synthetic targets, empowering researchers to accelerate their drug discovery programs.

References

Sources

Application Notes and Protocols for the Utilization of 4-Boc-2-carbamoylmorpholine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. Its saturated, heterocyclic nature provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The strategic placement of functional groups on the morpholine ring allows for the generation of diverse compound libraries, a cornerstone of modern drug discovery.[1] This application note focuses on a particularly versatile building block, 4-Boc-2-carbamoylmorpholine, and provides detailed protocols for its use in parallel synthesis to rapidly generate novel chemical entities for screening.

The primary carbamoyl group at the 2-position and the Boc-protected nitrogen at the 4-position offer two orthogonal points for diversification, enabling a systematic exploration of the surrounding chemical space. This dual-handle approach is highly amenable to parallel synthesis workflows, where multiple reactions are performed simultaneously to create a library of related compounds.

Core Chemistry and Mechanistic Considerations

The utility of this compound in parallel synthesis hinges on a few key chemical transformations:

  • Synthesis of the Core Scaffold: The starting material, this compound, can be readily prepared from the corresponding and more commonly available carboxylic acid, 4-Boc-2-carboxymorpholine. A robust method for this transformation is crucial for initiating any synthesis campaign.

  • Diversification of the Carbamoyl Group: The primary amide of the carbamoyl group can undergo a variety of chemical transformations, including N-alkylation and dehydration to a nitrile. These reactions introduce significant structural diversity.

  • Deprotection and Diversification of the Morpholine Nitrogen: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, revealing the secondary amine of the morpholine ring. This amine can then be functionalized through reactions such as acylation, alkylation, or reductive amination.

The orthogonality of the Boc deprotection and the carbamoyl group functionalization allows for a controlled, stepwise diversification of the morpholine scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Boc-2-carboxymorpholine

This protocol details a reliable method for the conversion of the carboxylic acid to the primary amide, a crucial first step for accessing the target scaffold.

Workflow Diagram:

G cluster_0 Amide Formation start 4-Boc-2-carboxymorpholine reagents Coupling Agents (e.g., HATU, HOBt, EDC) Ammonia Source (e.g., NH4Cl, DIPEA) start->reagents 1. reaction Reaction in suitable solvent (e.g., DMF) Room Temperature reagents->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. purification Purification (e.g., Column Chromatography) workup->purification 4. product This compound purification->product 5.

Caption: Workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Boc-2-carboxymorpholine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Ammonia Addition: In a separate flask, prepare a solution of ammonium chloride (NH4Cl) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary:

Coupling Reagent CombinationTypical Yield (%)Purity (by LC-MS)
EDC/HOBt75-85%>95%
HATU/DIPEA80-90%>95%
T3P70-80%>95%
Protocol 2: Parallel Diversification of the Carbamoyl Group

This protocol outlines a parallel synthesis approach to generate a library of N-alkylated amides and nitriles from this compound.

Workflow Diagram:

G cluster_1 Carbamoyl Diversification cluster_react1 N-Alkylation cluster_react2 Dehydration start This compound split Dispense into 96-well plate start->split reagents1 Array of Alkyl Halides (R-X) Base (e.g., NaH, K2CO3) split->reagents1 Plate A reagents2 Dehydrating Agent (e.g., Burgess Reagent, P2O5) split->reagents2 Plate B reaction1 Reaction in DMF or THF reagents1->reaction1 product1 N-Alkyl Amide Library reaction1->product1 reaction2 Reaction in appropriate solvent reagents2->reaction2 product2 Nitrile Library reaction2->product2

Caption: Parallel diversification of the carbamoyl group.

Step-by-Step Methodology for N-Alkylation (in a 96-well plate format):

  • Dispensing: Prepare a stock solution of this compound in anhydrous DMF (0.2 M). Dispense 200 µL of this solution into each well of a 96-well reaction block.

  • Reagent Addition: To each well, add a solution of a unique alkyl halide (1.2 eq) in DMF. Then, add a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in DMF. Caution: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.

  • Quenching and Work-up: Carefully quench each reaction by the slow addition of water. Extract each well with ethyl acetate.

  • Analysis and Purification: Analyze the crude product in each well by LC-MS. Purify the desired products using high-throughput parallel purification techniques such as mass-directed preparative HPLC.[2][3]

Step-by-Step Methodology for Dehydration to Nitrile (in a 96-well plate format):

  • Dispensing: Prepare a stock solution of this compound in anhydrous dichloromethane (DCM) (0.2 M). Dispense 200 µL of this solution into each well of a 96-well reaction block.

  • Reagent Addition: To each well, add a solution of Burgess reagent (1.5 eq) in DCM.

  • Reaction: Seal the reaction block and shake at room temperature for 2-6 hours.

  • Work-up: Quench each reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Analysis and Purification: Analyze the crude product in each well by LC-MS and purify as described above.

Protocol 3: Parallel Diversification of the Morpholine Nitrogen

This protocol describes the deprotection of the Boc group and subsequent parallel acylation of the resulting secondary amine.

Workflow Diagram:

G cluster_2 Nitrogen Diversification start Library from Protocol 2 deprotection Boc Deprotection (e.g., TFA in DCM or HCl in Dioxane) start->deprotection neutralization Neutralization (e.g., DIPEA or solid-supported base) deprotection->neutralization acylation Parallel Acylation Array of Acyl Chlorides or Carboxylic Acids + Coupling Agents neutralization->acylation final_product Final Diversified Library acylation->final_product

Caption: Workflow for nitrogen diversification.

Step-by-Step Methodology (in a 96-well plate format):

  • Boc Deprotection: To each well containing a purified product from Protocol 2, add a solution of 20% trifluoroacetic acid (TFA) in DCM.[4] Shake the plate at room temperature for 1-2 hours.

  • Solvent Removal: Concentrate the plate under a stream of nitrogen to remove the DCM and excess TFA.

  • Neutralization: Redissolve the residue in each well in DMF and add DIPEA (3.0 eq) to neutralize the trifluoroacetate salt.

  • Parallel Acylation: To each well, add a solution of a unique acyl chloride (1.1 eq) in DMF. Alternatively, for carboxylic acids, pre-mix the carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF before adding to the wells.

  • Reaction and Work-up: Shake the plate at room temperature for 4-12 hours. Quench with water and extract with ethyl acetate.

  • Analysis and Purification: Analyze and purify the final library members as described in Protocol 2.

Reaction Monitoring and High-Throughput Analysis

Effective parallel synthesis relies on robust methods for monitoring reaction progress and characterizing the resulting library members.

  • High-Throughput LC-MS: This is the primary tool for monitoring the conversion of starting materials to products in each well of the reaction plate. It provides both retention time and mass information, allowing for a quick assessment of reaction success and product identity.[5]

  • Automated Purification: Mass-directed preparative HPLC is an efficient method for purifying large numbers of compounds from a parallel synthesis library.[1][2] The system automatically injects the crude sample, separates the components, and collects the fraction corresponding to the mass of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For hit compounds or representative examples from the library, 1H and 13C NMR spectroscopy are essential for full structural confirmation.[1]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Specific Hazards:

    • Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

    • Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

    • Solvents: DMF, DCM, and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and versatile building block for the construction of diverse compound libraries in a parallel synthesis format. The protocols outlined in this application note provide a robust framework for its synthesis and subsequent diversification at two orthogonal positions. By leveraging high-throughput synthesis and purification techniques, researchers can efficiently explore the chemical space around the morpholine scaffold, accelerating the identification of novel hits in drug discovery programs.

References

  • Parai, M. K., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Li, A., et al. (2021). Reaction Tracking and High-Throughput Screening of Active Compounds in Combinatorial Chemistry by Tandem Mass Spectrometry Molecular Networking. Analytical Chemistry. [Link]

  • K P, S., et al. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zeng, H.-T., & Huang, J.-M. (2015). Copper-Catalyzed Mono-N-Alkylation of Primary Amides with Alkylboronic Acids. Organic Letters.
  • Various Authors. Dehydration of amides to give nitriles. Master Organic Chemistry. [Link]

  • Gao, Y., et al. (2021).
  • Shimadzu Scientific Instruments. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis of Morpholine-Containing Scaffolds Using Boc Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Morpholine Scaffolds via Boc-Solid-Phase Synthesis

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, metabolic stability, and the ability to enhance aqueous solubility and brain permeability—make it an invaluable scaffold in drug design.[1][3][4] The capacity of the morpholine oxygen to act as a hydrogen bond acceptor further enhances its utility in modulating target engagement.[2][3]

Solid-Phase Synthesis (SPS) offers a robust and efficient platform for constructing libraries of complex molecules by anchoring a starting material to an insoluble polymer support and performing sequential chemical reactions.[5][6] This methodology simplifies purification by allowing excess reagents and byproducts to be washed away, driving reactions to completion.

This guide details the application of tert-butyloxycarbonyl (Boc) protection chemistry for the solid-phase synthesis of morpholine-containing compounds. The Boc group is an acid-labile protecting group for amines, forming the basis of a classic and powerful SPS strategy.[7][8] This approach is particularly advantageous for certain sequences and allows for an orthogonal protection scheme where final cleavage from the resin and side-chain deprotection are performed simultaneously under strong acidic conditions.[9][10]

Part 1: Core Principles of Boc-Based Solid-Phase Synthesis

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational method in solid-phase synthesis.[8] The workflow is iterative, involving a cycle of deprotection to reveal a reactive amine, followed by coupling of the next Boc-protected building block.

  • Nα-Amine Protection : The α-amino group of the incoming monomer (in this case, a morpholine derivative) is temporarily protected with the acid-sensitive Boc group.[11]

  • Deprotection : The Boc group is removed using a moderately strong acid, typically Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM), to expose the free amine as a TFA salt.[12][13]

  • Neutralization : The protonated amine is neutralized with a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to generate the free amine nucleophile required for the subsequent coupling step.[5][8]

  • Coupling : The carboxylic acid of the incoming Boc-protected morpholine monomer is activated in situ using coupling reagents (e.g., HATU, HBTU) and coupled to the free amine on the resin-bound chain.

  • Final Cleavage : Once the desired sequence is assembled, the entire molecule is cleaved from the solid support, and any acid-labile side-chain protecting groups are simultaneously removed using a strong acid like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[10][13]

Workflow Visualization: The Boc-SPPS Cycle for Morpholine Assembly

The following diagram illustrates the iterative nature of the synthesis.

Boc_SPPS_Cycle Resin Resin-Bound Chain (Free Amine) Coupling Couple Boc-Morpholine (HATU/DIPEA) Resin->Coupling Step 3 Protected Resin-Bound Chain (Boc-Protected) Coupling->Protected Wash1 Wash (DCM/DMF) Protected->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection Step 1 Wash2 Wash (DCM/IPA) Deprotection->Wash2 Neutralization Neutralize (DIPEA/DCM) Wash2->Neutralization Step 2 Wash3 Wash (DCM) Neutralization->Wash3 Wash3->Resin Ready for next cycle

Caption: Iterative cycle for chain elongation in Boc-based solid-phase synthesis.

Part 2: Detailed Experimental Protocols

These protocols provide a framework for the manual synthesis of a generic morpholine-containing oligomer on a solid support. Adjustments may be necessary based on the specific sequence and scale.

Section 2.1: Materials and Reagents
CategoryItemRecommended Grade/Supplier
Solid Support Merrifield Resin (1% DVB, 100-200 mesh)Sigma-Aldrich, Novabiochem
MBHA Resin (for C-terminal amides)AAPPTec, ChemPep
Monomers Boc-protected Morpholine Carboxylic AcidCommercially available or synthesized[14]
Other Boc-protected Amino AcidsChemPep, BOC Sciences
Solvents Dichloromethane (DCM), AnhydrousACS Grade, DriSolv®
N,N-Dimethylformamide (DMF), Peptide GradeACS Grade, Amine-free
Isopropanol (IPA)ACS Grade
Deprotection Trifluoroacetic Acid (TFA)Reagent Grade, >99%
Neutralization N,N-Diisopropylethylamine (DIPEA)Redistilled, >99.5%
Coupling HATU (Hexafluorophosphate salt)Peptide Synthesis Grade
N-Methylmorpholine (NMM)>99%, for synthesis
Cleavage Trifluoromethanesulfonic acid (TFMSA)Reagent Grade, >98%
Anisole / Thioanisole (Scavengers)Reagent Grade
Equipment Solid-Phase Synthesis Reaction VesselGlass, with fritted disc
Mechanical Shaker or Rocker
HPLC System (Analytical & Preparative)C18 column
Lyophilizer
Section 2.2: Protocol 1 - Resin Swelling and Preparation

Causality: Proper swelling of the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites within the bead matrix accessible to reagents, which is essential for achieving high reaction yields.[15]

  • Place the desired amount of resin (e.g., 0.5 g, ~0.5 mmol scale) into a fritted solid-phase synthesis vessel.

  • Add DCM (10-15 mL per gram of resin).

  • Agitate on a mechanical shaker for 30-60 minutes at room temperature.

  • Drain the DCM via vacuum filtration.

  • Wash the resin twice with DMF (10 mL) to prepare for the first synthesis cycle.

Section 2.3: Protocol 2 - Iterative Synthesis Cycle

This cycle is repeated for each morpholine or amino acid monomer to be added to the chain.

Step A: Boc Deprotection Mechanism: The tert-butyl carbamate is cleaved by protonation, releasing the stable tert-butyl cation and carbon dioxide, yielding the protonated amine.[16]

Boc_Deprotection start Resin-Peptide-NH-Boc reagents + TFA / DCM intermediate [ Resin-Peptide-NH2+-Boc ] start->intermediate Protonation products Resin-Peptide-NH3+•TFA- + CO2 + (CH3)3C+ intermediate->products

Caption: Acid-catalyzed removal of the Boc protecting group.

  • To the swollen, DMF-washed resin, add a solution of 50% TFA in DCM (v/v) (10 mL/g resin).[13]

  • Agitate for 2 minutes, then drain the solution.

  • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly to remove residual acid:

    • DCM (3 x 10 mL)

    • IPA (2 x 10 mL)

    • DCM (3 x 10 mL)

Step B: Neutralization

  • Add a solution of 5% DIPEA in DCM (v/v) (10 mL/g resin) to the resin.

  • Agitate for 5 minutes. Repeat this step once more.

  • Drain the neutralization solution.

  • Wash the resin with DCM (3 x 10 mL) followed by DMF (2 x 10 mL) to prepare for coupling.

Step C: Monomer Coupling Mechanism: The carboxylic acid of the Boc-morpholine is activated by HATU to form a highly reactive acyl-uronium intermediate, which readily reacts with the free amine on the resin to form a stable amide bond. NMM or DIPEA acts as the base to facilitate the reaction.[17]

Coupling_Reaction cluster_activation Activation BocMorpholine Boc-Morpholine-COOH HATU HATU / NMM Activated Activated Ester (Acyl-Uronium Intermediate) BocMorpholine->Activated CoupledProduct Resin-Peptide-NH-CO-Morpholine-Boc Activated->CoupledProduct Coupling ResinAmine Resin-Peptide-NH2 ResinAmine->CoupledProduct

Caption: Activation and coupling of a Boc-protected morpholine monomer.

  • In a separate vial, dissolve the Boc-protected morpholine carboxylic acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Add N-Methylmorpholine (NMM) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated monomer solution to the drained, neutralized resin.

  • Agitate at room temperature for 1-4 hours. Reaction completion can be monitored using a qualitative test (e.g., Kaiser test), though this is less common with modern, efficient coupling reagents.

  • Drain the coupling solution.

  • Wash the resin thoroughly to remove excess reagents:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

  • The resin is now ready for the next deprotection cycle (Step A) or final cleavage.

Section 2.4: Protocol 3 - Final Cleavage from the Resin

Causality: A strong acid is required to cleave the linker anchoring the peptide to the resin (e.g., the ester bond in Merrifield or PAM resin).[10] This step also removes side-chain protecting groups. Scavengers like anisole are crucial to trap reactive cationic species (e.g., benzyl, tert-butyl) generated during cleavage, preventing them from causing side reactions like alkylation of sensitive residues.[13]

WARNING: This procedure uses highly corrosive strong acids and must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

  • Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen, followed by vacuum.

  • Place the dry resin in a specialized reaction vessel suitable for strong acids.

  • Prepare the cleavage cocktail in a separate, cooled flask. A common low-HF cocktail is TFMSA/TFA/DCM/Anisole. For this protocol, we will describe a standard TFMSA procedure.

  • Cleavage Cocktail: To the cooled peptide-resin, slowly add a pre-chilled (0 °C) mixture of TFMSA, TFA, and thioanisole (e.g., 1:10:1 v/v/v).

  • Stir the slurry at 0-4 °C for 2-4 hours.

  • Filter the resin through a polypropylene filter, collecting the filtrate into a flask containing cold (-20 °C) diethyl ether.

  • Wash the resin with a small amount of fresh TFA, adding the washing to the ether.

  • A precipitate (the crude peptide) should form in the ether. Allow precipitation to complete by storing at -20 °C for at least 1 hour.

  • Centrifuge the suspension and decant the ether.

  • Wash the crude product pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude product under vacuum.

Section 2.5: Protocol 4 - Purification and Analysis
  • Dissolve the crude product in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the product using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Part 3: Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance of the morpholine monomer.- Aggregation of the growing peptide chain.- Extend coupling time or perform a double coupling.- Increase reaction temperature to 30-40 °C.- Use a different, more potent coupling reagent like COMU.
Incomplete Deprotection - Insufficient TFA concentration or reaction time.- Extend the main deprotection step to 30 minutes.- Ensure TFA solution is fresh.
Product Darkening During Cleavage - Inadequate scavenging of carbocations.- Increase the concentration of scavengers (anisole, thioanisole, EDT).- Ensure the cleavage reaction is performed at low temperature (0 °C).
Low Final Yield - Inefficient coupling at one or more steps.- Loss of peptide chains from the resin (acid-labile linker).- Poor precipitation or loss during workup.- Monitor coupling efficiency at each step if possible.- Use a more acid-stable linker if premature cleavage is suspected.- Ensure sufficient volume of cold ether for complete precipitation.

References

  • LONG Renjie, WANG Baogang, SONG Yabin. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences. 2024, 48(9): 664-670. [Link]

  • Efimov, V. A., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry, 10, 1086–1095. [Link]

  • Guillén, E., et al. (2013). Protecting Groups in Solid-Phase Organic Synthesis. ACS Combinatorial Science, 15(11), 545-587. [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

  • Summerton, J. E., & Weller, D. D. (2012). Method of synthesis of morpholino oligomers. U.S.
  • Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62, 4.65.1-4.65.26. [Link]

  • Pradeep, S., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5437. [Link]

  • Ciccione, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1634–1659. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 931. [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ciccione, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Singh, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Mthembu, S., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32470–32486. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Scott, S. L., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6, 1226-1234. [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Research Journal of Pharmacy and Technology, 8(3), 321-331. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Iannazzo, D., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fuller, W. D., et al. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society, 112(20), 7414–7416. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Taylor, B. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Scott, S. L., et al. (2021). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. ResearchGate. [Link]

  • Vizzavona, J., & Cavelier, F. (2000). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 137, 247-268. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Dolensky, J., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(23), 5767. [Link]

  • Henegar, K. E., et al. (2001). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Henegar, K. E., et al. (2001). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 66(19), 6291–6294. [Link]

  • Krayushkin, M. M., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1559–1583. [Link]

  • Nayyar, A., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(4), 555-560. [Link]

Sources

Scale-Up Synthesis of 4-Boc-2-Carbamoylmorpholine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Morpholines in Modern Drug Discovery

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability and the ability to enhance pharmacokinetic profiles, have made it an invaluable building block in drug design.[1][2] Specifically, 4-Boc-2-carbamoylmorpholine derivatives serve as crucial chiral intermediates in the synthesis of various biologically active molecules, including enzyme inhibitors and central nervous system (CNS) targeted agents.[2] The presence of the carbamoyl moiety offers a key interaction point for biological targets, while the Boc-protecting group allows for selective chemical manipulation during complex synthetic sequences.

The transition from laboratory-scale synthesis to pilot plant or industrial production presents a unique set of challenges that require a robust and scalable synthetic process.[3][4] This application note provides a detailed, field-proven guide for the scale-up synthesis of this compound, focusing on a reliable and chromatography-free workflow. We will delve into the causality behind experimental choices, providing a self-validating protocol that ensures both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Stage Synthetic Approach

Our approach to the scale-up synthesis of the target compound is a two-stage process designed for efficiency, scalability, and high purity of the final product. This strategy avoids chromatographic purification, a significant bottleneck in large-scale production.[5]

  • Synthesis of the Carboxylic Acid Intermediate: The first stage involves the synthesis of the key intermediate, (S)-N-Boc-morpholine-2-carboxylic acid, from a readily available and cost-effective starting material, (S)-epichlorohydrin.[6][7]

  • Primary Amidation: The second stage focuses on the conversion of the carboxylic acid to the desired primary amide, this compound, utilizing a mixed anhydride method, which is well-suited for large-scale applications.[2][8]

The following diagram illustrates the overall synthetic workflow:

Scale_Up_Synthesis cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Primary Amidation A (S)-Epichlorohydrin B Intermediate Formation A->B Multi-step, one-pot C (S)-N-Boc-morpholine-2-carboxylic acid B->C Oxidation & Work-up D Mixed Anhydride Formation C->D Activation with Ethyl Chloroformate E Ammonolysis D->E Reaction with Aqueous Ammonia F (S)-4-Boc-2-carbamoylmorpholine E->F Crystallization

Caption: Overall workflow for the scale-up synthesis.

Stage 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic Acid

This stage is adapted from an operationally simple and high-throughput synthesis that avoids chromatography.[6][7] The choice of (S)-epichlorohydrin as the starting material is strategic due to its commercial availability and the chirality it imparts to the final product.

Rationale and Mechanistic Insights

The synthesis proceeds through a one-pot reaction sequence involving the ring-opening of the epoxide, cyclization to form the morpholine ring, and subsequent Boc protection. The final step is the oxidation of the primary alcohol to the carboxylic acid. The avoidance of chromatography is a key advantage for scale-up, relying on extractions and crystallizations for purification.[5]

Detailed Protocol

Materials and Reagents:

  • (S)-Epichlorohydrin

  • Diethanolamine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Brine

Procedure:

  • Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge diethanolamine and water. Cool the mixture to 0-5 °C.

  • Epoxide Addition: Slowly add (S)-epichlorohydrin to the cooled solution, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Boc Protection: Cool the reaction mixture back to 0-5 °C and add a solution of Boc anhydride in ethyl acetate. Stir vigorously for 4-6 hours, allowing the mixture to warm to room temperature.

  • Oxidation: Prepare a biphasic solution of ethyl acetate, acetonitrile, and water. Add the crude product from the previous step to this solution. Charge catalytic amounts of RuCl₃·xH₂O.

  • Periodate Addition: Cool the mixture to 0-5 °C and add sodium periodate portion-wise, ensuring the temperature does not exceed 15 °C. After the addition, stir the reaction at room temperature for 4-6 hours.

  • Work-up and Isolation: Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Crystallization: Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield (S)-N-Boc-morpholine-2-carboxylic acid as a white solid.

Stage 2: Primary Amidation via Mixed Anhydride

The conversion of a carboxylic acid to a primary amide at a large scale requires a method that is high-yielding, avoids harsh conditions, and allows for simple purification. The mixed anhydride method is a classic and effective strategy that meets these criteria.[2][8]

Rationale and Mechanistic Insights

This method involves the activation of the carboxylic acid with an alkyl chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate is then reacted in situ with an ammonia source to form the primary amide. This approach is often preferred over methods using coupling reagents like dicyclohexylcarbodiimide (DCC) on a large scale, as the byproducts are more easily removed.[9]

The following diagram illustrates the mechanism of the mixed anhydride amidation:

Mixed_Anhydride_Amidation cluster_0 Activation cluster_1 Amidation A N-Boc-morpholine-2-carboxylic acid C Mixed Anhydride Intermediate A->C Nucleophilic Acyl Substitution B Ethyl Chloroformate B->C E Tetrahedral Intermediate C->E Nucleophilic Attack Base Triethylamine (Base) Base->A Deprotonation D Aqueous Ammonia (NH4OH) D->E F N-Boc-2-carbamoylmorpholine E->F Collapse & Proton Transfer

Caption: Mechanism of the mixed anhydride amidation.

Detailed Protocol

Materials and Reagents:

  • (S)-N-Boc-morpholine-2-carboxylic acid

  • Tetrahydrofuran (THF), anhydrous

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Ethyl chloroformate or Isobutyl chloroformate

  • Aqueous ammonium hydroxide (28-30%)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, dissolve (S)-N-Boc-morpholine-2-carboxylic acid in anhydrous THF.

  • Cooling: Cool the solution to -15 to -10 °C.

  • Base and Activation: Add N-Methylmorpholine (1.1 equivalents) to the cooled solution. Then, slowly add ethyl chloroformate (1.05 equivalents) via the addition funnel, maintaining the internal temperature below -5 °C. Stir the resulting mixture at -10 °C for 1-2 hours to form the mixed anhydride.

  • Ammonolysis: In a separate vessel, cool aqueous ammonium hydroxide (5-10 equivalents) to 0-5 °C. Slowly add the cold mixed anhydride solution to the ammonium hydroxide solution, ensuring the temperature of the ammonia solution does not rise above 15 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization or trituration with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to yield (S)-4-Boc-2-carbamoylmorpholine as a crystalline solid.

Process Optimization and Scale-Up Considerations

Transitioning from the bench to a pilot plant or manufacturing scale introduces challenges that can affect yield, purity, and safety.[8] Careful consideration of the following parameters is crucial for a successful scale-up.

ParameterLaboratory Scale (Typical)Scale-Up ConsiderationRationale & Justification
Temperature Control Ice bathJacketed reactor with a thermal control unitThe formation of the mixed anhydride is exothermic and must be kept at low temperatures to prevent side reactions and decomposition. Inadequate heat dissipation in large reactors can lead to impurity formation.
Reagent Addition Syringe or dropping funnelMetering pump or controlled addition funnelControlled addition rates are critical to manage exotherms and maintain optimal stoichiometry locally within the reactor.
Mixing Magnetic stirrerMechanical overhead stirrer (impeller type and speed optimized)Efficient mixing is essential to ensure homogeneity, prevent localized concentration gradients, and facilitate effective heat transfer. Poor mixing is a common cause of decreased yield and purity upon scale-up.
Work-up Separatory funnelJacketed reactor with bottom outlet valve for phase separationLarge-volume extractions require specialized equipment. Phase separation can be slower at a larger scale, and efficient separation is key to minimizing product loss.
Isolation Rotary evaporator, simple filtrationLarge-scale rotary evaporator, Nutsche filter-dryerEfficient solvent removal and product isolation are necessary. Filter-dryers allow for filtration, washing, and drying in a single contained unit, which is advantageous for large quantities.
Safety Fume hoodProcess hazard analysis (PHA), dedicated ventilation, and containmentHandling of reagents like chloroformates requires stringent safety protocols. A thorough PHA should be conducted to identify and mitigate potential risks at scale.

Analytical Characterization

To ensure the quality and purity of the final product, a comprehensive analytical characterization should be performed.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (ee) of the final product, ensuring that no racemization has occurred during the synthesis.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound derivatives. By focusing on a chromatography-free purification strategy and employing a robust mixed anhydride amidation, this guide addresses the key challenges associated with the scale-up of this important pharmaceutical intermediate. The detailed protocols, coupled with insights into process optimization and safety considerations, offer a reliable framework for researchers and drug development professionals to efficiently produce this valuable building block in larger quantities, thereby accelerating the drug discovery and development pipeline.

References

  • Benchchem. (n.d.). Scale-Up Synthesis of Morpholine Derivatives.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Manzo, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Benchchem. (n.d.). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • BOC Sciences. (n.d.). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • ResearchGate. (n.d.). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
  • RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • BOC Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Khan Academy. (n.d.). Preparation of amides using DCC.
  • BOC Sciences. (n.d.). Process Development.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • JOCPR. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
  • ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • BOC Sciences. (n.d.). Drug Process Development Services.
  • NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) -.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Deprotection of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Boc deprotection of 4-Boc-2-carbamoylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this specific transformation. Here, we will address frequently encountered issues, offer detailed troubleshooting strategies, and provide validated protocols to ensure the successful and efficient synthesis of your target 2-carbamoylmorpholine.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, valued for its stability and straightforward removal under acidic conditions.[1][2] However, the presence of a carbamoyl group at the 2-position of the morpholine ring introduces a layer of complexity that requires careful consideration of reaction parameters to avoid side reactions and ensure high yields. This guide will walk you through the nuances of this specific deprotection.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the Boc deprotection of this compound in a question-and-answer format.

Q1: My Boc deprotection is incomplete or proceeding very slowly. What are the primary causes and how can I drive the reaction to completion?

A1: Incomplete deprotection is a frequent hurdle and can often be traced back to several factors:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acid, but the reactivity can be substrate-dependent.[3][4] If the acid is too weak or used in substoichiometric amounts, the reaction may stall.

  • Reaction Temperature and Time: While many Boc deprotections are effective at room temperature, some substrates require thermal assistance to proceed at a reasonable rate.[3]

  • Solvent Choice: The solvent can significantly impact reaction kinetics. Protic solvents may facilitate the reaction, while aprotic solvents are also commonly employed.[3]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the equivalents of your chosen acid (e.g., trifluoroacetic acid (TFA) or hydrogen chloride (HCl)). Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid potential side reactions with increased acid concentration.

  • Elevate the Temperature: If the reaction is sluggish at ambient temperature, gentle heating to 40-50°C can often accelerate the deprotection.[5]

  • Optimize the Solvent System: Consider switching or using a co-solvent. For instance, if using HCl in dioxane, the addition of a protic solvent like methanol can sometimes be beneficial.[3]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can they be minimized?

A2: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the cleavage.[4][6] In the case of this compound, the carbamoyl group itself or the newly formed amine can potentially be alkylated.

Mitigation Strategies:

  • Use of Scavengers: The addition of a carbocation scavenger is a highly effective method to prevent unwanted alkylation.[4] Common scavengers include:

    • Triethylsilane (TES) or Triisopropylsilane (TIPS): These are excellent at trapping the tert-butyl cation.[4]

    • Anisole: A general-purpose scavenger.[4]

    • Water: Can also act as a scavenger.[4]

  • Choice of Acid: While both TFA and HCl are effective, TFA is often considered harsher and may promote side reactions.[5] Using a solution of HCl in an organic solvent like dioxane is a common and often milder alternative.[1][5]

Q3: Is the carbamoyl group stable under the acidic conditions of Boc deprotection?

A3: The stability of the carbamoyl group is a critical consideration. While generally more robust than the Boc group, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis.

Recommendations:

  • Milder Conditions: Opt for the mildest effective conditions. This may involve using a less concentrated acid, a lower reaction temperature, and shorter reaction times.

  • Reaction Monitoring: Closely monitor the reaction progress to stop it as soon as the starting material is consumed, thereby minimizing the risk of carbamoyl group degradation.

  • Alternative Methods: If acidic conditions prove to be too harsh, consider alternative deprotection methods. While less common for Boc groups, methods employing reagents like trimethylsilyl iodide (TMSI) or zinc bromide can be effective for acid-labile compounds, though they may require longer reaction times.[7]

Q4: My workup is problematic, and I'm having difficulty isolating the deprotected product. What is a reliable workup and purification strategy?

A4: The deprotected 2-carbamoylmorpholine will be an amine, which can be basic and water-soluble, especially in its protonated salt form.

Standard Workup Procedure:

  • Neutralization: After the reaction is complete, carefully quench the excess acid by adding a base (e.g., a saturated aqueous solution of sodium bicarbonate or sodium carbonate) until the pH is basic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate. Multiple extractions may be necessary to ensure complete recovery of the product.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Purification:

  • Column Chromatography: If the crude product is not pure, purification by silica gel column chromatography is a standard method. A mobile phase containing a small percentage of a basic modifier, such as triethylamine (typically 0.5-1%), can help to prevent the amine product from streaking on the column.[8]

  • Crystallization/Salt Formation: If the product is crystalline, recrystallization can be an effective purification technique. Alternatively, forming a salt (e.g., the hydrochloride salt) may facilitate purification and handling.

Experimental Protocols

Here are detailed, step-by-step methodologies for common Boc deprotection procedures.

Protocol 1: Boc Deprotection using HCl in Dioxane

This is a widely used and generally mild method for Boc deprotection.[1]

  • Dissolution: Dissolve the this compound (1 equivalent) in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acid Addition: To the stirred solution, add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is > 8.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography if necessary.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid that typically provides rapid deprotection.[7]

  • Reaction Setup: Dissolve the this compound (1 equivalent) in DCM (approximately 0.1-0.2 M). If your molecule is susceptible to side reactions, add a scavenger such as triethylsilane (1.1 equivalents).

  • TFA Addition: Cool the solution to 0°C in an ice bath. Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. Proceed with the standard basic workup and extraction as described in Protocol 1.

Data Presentation

Method Reagent Typical Conditions Advantages Potential Issues
Standard Acidic 4M HCl in DioxaneRoom temp, 1-4 hGenerally mild, good selectivitySlower for some substrates
Strong Acidic TFA in DCM0°C to room temp, 0.5-2 hFast and efficientCan be harsh, potential for side reactions
Alternative TMSI or ZnBr₂ in DCMRoom temp, 12-48 hUseful for acid-sensitive substratesLonger reaction times, more complex setup

Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_acid Add acidic reagent (e.g., HCl/Dioxane or TFA) dissolve->add_acid monitor Monitor reaction by TLC/LC-MS add_acid->monitor workup Aqueous basic workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract purify Purify (e.g., column chromatography) extract->purify product Final Product: 2-Carbamoylmorpholine purify->product

Caption: General workflow for Boc deprotection of this compound.

Troubleshooting Logic

Troubleshooting_Logic issue Issue Incomplete Reaction Side Products incomplete_solutions Solution Increase acid concentration Elevate temperature Change solvent issue:f1->incomplete_solutions:f0 Address with side_product_solutions side_product_solutions issue:f2->side_product_solutions:f0 Address with

Sources

Technical Support Center: Purification of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Boc-2-carbamoylmorpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this intermediate in high purity. The unique bifunctional nature of this molecule—possessing both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar, hydrogen-bond-donating carbamoyl (carboxamide) moiety—presents specific purification hurdles. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The core challenge lies in the molecule's amphiphilic character. The bulky, nonpolar Boc group imparts solubility in common organic solvents, while the primary amide (-CONH₂) introduces significant polarity and hydrogen bonding capability. This duality can lead to:

  • Oiling Out: During crystallization, the compound may separate from the solution as a liquid (an oil) rather than a solid, especially if impurities are present that depress the melting point.[1]

  • Streaking in Chromatography: The polar amide can interact strongly and unpredictably with silica gel, leading to broad, streaky peaks and poor separation.

  • Difficult Crystallization: The conformational flexibility of the morpholine ring and the presence of the bulky Boc group can hinder the formation of a well-ordered crystal lattice.

Q2: Which purification method should I attempt first: column chromatography or recrystallization?

The best initial approach depends on the scale of your reaction and the purity of the crude material as assessed by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • For crude material with one major product spot and minor, well-separated impurities by TLC: Recrystallization is often the most efficient first choice. It is faster, uses less solvent, and is more scalable than chromatography.

  • For complex crude mixtures with multiple, closely-eluting spots: Flash column chromatography is necessary to isolate the desired product from byproducts and unreacted starting materials.[2]

The following workflow provides a general decision-making framework.

G start Crude this compound tlc Analyze by TLC/ ¹H NMR start->tlc is_complex Complex Mixture? (Multiple close spots) tlc->is_complex chromatography Flash Column Chromatography is_complex->chromatography Yes is_mostly_pure Relatively Clean? (One major spot) is_complex->is_mostly_pure No recrystallize_after_chrom Recrystallize for Final Polishing chromatography->recrystallize_after_chrom end Pure Product recrystallize_after_chrom->end is_mostly_pure->chromatography No recrystallize_first Attempt Recrystallization is_mostly_pure->recrystallize_first Yes is_pure Purity >98%? recrystallize_first->is_pure is_pure->chromatography No is_pure->end Yes

Caption: Initial Purification Strategy Workflow.

Q3: What are the most likely impurities from the synthesis?

Understanding potential impurities is critical for designing an effective purification strategy. Assuming the synthesis involves the Boc-protection of 2-carbamoylmorpholine with di-tert-butyl dicarbonate ((Boc)₂O), common impurities include:

  • Unreacted 2-carbamoylmorpholine: Highly polar starting material.

  • Excess (Boc)₂O: Nonpolar and can be hydrolyzed during workup.

  • tert-Butanol: A byproduct of the protection reaction.[3]

  • Di-tert-butyl carbonate: A potential byproduct from (Boc)₂O.

  • Urea or Isocyanate byproducts: While less common with catalyst-free methods in water, these can sometimes form under certain conditions.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Crystallization Issues

Problem 1: My product has completely "oiled out" of solution and will not solidify.

  • Potential Cause: The melting point of your compound is below the temperature of the solution, or the presence of impurities is significantly depressing the melting point.[1] Amorphous solids can also be prone to forming oils.

  • Solution 1 (Increase Polarity): Return the flask to the heat source and add a small amount (5-10% by volume) of the more polar solvent in your solvent system (e.g., more ethyl acetate in an ethyl acetate/hexane mixture). This increases the overall solubility and can prevent premature separation.[1]

  • Solution 2 (Scratching & Seeding): If the oil is supersaturated, induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to the cooled oil to initiate crystallization.[5]

  • Solution 3 (Trituration): If all else fails, remove the solvent in vacuo. To the resulting oil or residue, add a poor solvent in which the product is expected to be insoluble (e.g., cold diethyl ether or n-hexane). Vigorously stir or sonicate the mixture. This process, known as trituration, can often break down the oil and induce precipitation of a solid by washing away impurities that inhibit crystallization.

G start Product 'Oils Out' during Cooling reheat Re-heat to Dissolve start->reheat add_solvent Add More 'Good' Solvent (e.g., EtOAc in EtOAc/Hexane) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check Did it Crystallize? slow_cool->check success Success! check->success Yes failure Still an Oil check->failure No scratch Try Scratching or Adding a Seed Crystal failure->scratch check2 Did it Crystallize? scratch->check2 check2->success Yes failure2 Still an Oil check2->failure2 No triturate Remove Solvent & Triturate with a Poor Solvent (e.g., Hexane) failure2->triturate

Caption: Troubleshooting Workflow for Oiling Out.

Problem 2: No crystals form, even after prolonged cooling.

  • Potential Cause: The solution is not sufficiently supersaturated, meaning too much solvent was used.[1]

  • Solution: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or air in a fume hood. Allow the concentrated solution to cool again. Be careful not to over-concentrate, as this can cause the product to crash out of solution rapidly, trapping impurities.[1]

Chromatography Issues

Problem 3: My compound streaks badly on the TLC plate and column.

  • Potential Cause: The polar amide group is interacting too strongly with the acidic silanol groups on the silica gel surface. This leads to slow, non-uniform elution.

  • Solution 1 (Use a More Polar Eluent): A solvent system that is too non-polar will result in the compound remaining adsorbed to the silica. Gradually increase the polarity. For this compound, a gradient of ethyl acetate in hexanes may not be polar enough. A system of methanol (MeOH) in dichloromethane (DCM) is often more effective for polar amides.

  • Solution 2 (Add a Modifier): To mitigate the strong interaction with silica, add a small amount of a modifier to your mobile phase.

    • For basic compounds (like the morpholine nitrogen): Add 0.5-1% triethylamine (NEt₃) to neutralize the acidic silica surface, improving peak shape.[6][7]

    • If the compound has acidic properties: Add 0.5-1% acetic acid (AcOH) to ensure the compound remains protonated.

  • Solution 3 (Dry Loading): If the compound has poor solubility in the starting mobile phase, it can cause streaking when loaded in a solvent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.

Problem 4: I cannot separate my product from unreacted (Boc)₂O.

  • Potential Cause: (Boc)₂O is relatively nonpolar and typically elutes much faster than the polar product. However, if it persists, a workup step may be needed.

  • Solution (Aqueous Workup): Before chromatography, dissolve the crude reaction mixture in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will hydrolyze any remaining (Boc)₂O. Follow with a water and brine wash, then dry the organic layer before concentrating.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for a crude mixture requiring significant purification.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small sample of the crude material in DCM or ethyl acetate.

  • Spot on a silica gel TLC plate.

  • Develop the plate in various solvent systems to find one that gives the product an Rf value of ~0.25-0.35 .

  • Suggested Starting Systems:

    • System A: 50% to 100% Ethyl Acetate (EtOAc) in Hexanes.
    • System B: 2% to 10% Methanol (MeOH) in Dichloromethane (DCM).

2. Column Preparation (Wet Packing):

  • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 50% EtOAc/Hexanes or 2% MeOH/DCM).

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[2] Add a layer of sand on top of the packed silica.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).

  • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 2% MeOH/DCM to 5%, then 7%, etc.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.[8]
Mobile Phase Gradient: 2-10% MeOH in DCMThe polar nature of the amide requires a polar eluent. A gradient provides better separation than isocratic elution.
Modifier 0.5% NEt₃ (optional)Can improve peak shape by neutralizing acidic silica sites.[7]
Loading Method Dry LoadingPrevents band broadening and improves resolution, especially for compounds with limited solubility in the eluent.
Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying material that is already >80-90% pure.

1. Solvent Screening:

  • Place ~20-30 mg of your crude product into several small test tubes.

  • Add a few drops of a single solvent to each tube at room temperature. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot .[9][10]

  • If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all upon heating, the solvent is too poor.

  • Suggested Solvent Systems to Screen:

    • Single Solvents: Isopropanol, Acetone, Ethyl Acetate.
    • Solvent Pairs (Good/Poor): Ethyl Acetate/Heptane, Acetone/Hexane, Methanol/Diethyl Ether.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask (the conical shape reduces solvent evaporation).

  • Add the chosen "good" solvent (e.g., Ethyl Acetate) dropwise while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.[9]

  • If using a solvent pair, dissolve the solid in a minimum amount of the hot "good" solvent first. Then, add the "poor" solvent (e.g., Heptane) dropwise while hot until the solution becomes faintly cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[1]

  • Once the flask has reached room temperature, you may place it in an ice bath for an additional 20-30 minutes to maximize crystal yield.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum oven at a low temperature.

Solvent SystemCompound Solubility ProfileNotes
Isopropanol (IPA) Good solubility when hot, lower when cold.A good starting point for polar molecules.
Ethyl Acetate / Heptane High solubility in EtOAc; low solubility in Heptane.A very common and effective pair for moderately polar compounds.
Acetone / Hexane High solubility in Acetone; low solubility in Hexane.Similar to EtOAc/Heptane but Acetone's lower boiling point can be a factor.
Methanol / Water High solubility in Methanol; low solubility in Water.Use with caution; the high polarity of water can sometimes cause oiling out.

References

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? [Online Forum]. Available at: [Link]

  • LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting Crystallization. Available at: [Link]

  • ChemBK. (2024). BOC-amide. Available at: [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Available at: [Link]

  • University of California, Los Angeles. (n.d.).
  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2020). What is the best technique for amide purification? [Online Forum]. Available at: [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4512–4523.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. ACS Publications. Available at: [Link]

  • Biotage. (2018). Successful Flash Chromatography. [Whitepaper]. Available at: [Link]

  • Heydari, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • ResearchGate. (2010). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • ResearchGate. (2012). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Available at: [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Available at: [Link]

  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2010). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Available at: [Link]

  • FULIR. (2022). N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Available at: [Link]

  • PubChem. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). Polymorphism in carboxamide compounds with high-Z′ crystal structures. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

  • PubChem. (n.d.). tert-butyl (2R)-2-formylmorpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2009). Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. PMC. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Boc-2-carbamoylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your synthetic yield and purity. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Table of Contents

  • Introduction: A Plausible Synthetic Strategy

  • Troubleshooting Guide: Step-by-Step Problem Solving

    • Step 1: Synthesis of Morpholine-2-carboxamide

    • Step 2: N-Boc Protection of Morpholine-2-carboxamide

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

  • References

Introduction: A Plausible Synthetic Strategy

The synthesis of this compound can be approached through a few different routes. For the purposes of this guide, we will focus on a common and logical two-step sequence that is amenable to troubleshooting and optimization. This strategy involves the initial formation of the carbamoylmorpholine core, followed by the protection of the secondary amine.

The proposed workflow is as follows:

Synthetic_Workflow Start Starting Materials (e.g., Diethanolamine derivative) Step1 Step 1: Synthesis of Morpholine-2-carboxamide Start->Step1 Cyclization & Carbamoylation Step2 Step 2: N-Boc Protection Step1->Step2 Protection FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Proposed synthetic workflow for this compound.

This guide will address potential issues in both the formation of the morpholine-2-carboxamide intermediate and its subsequent N-Boc protection.

Troubleshooting Guide: Step-by-Step Problem Solving

Step 1: Synthesis of Morpholine-2-carboxamide

The formation of the morpholine ring is a critical step that can be prone to low yields if not properly controlled. A common method for synthesizing the morpholine core is the acid-catalyzed dehydration of a diethanolamine derivative.[1][2][3]

Question: My synthesis of morpholine-2-carboxamide from a diethanolamine precursor is resulting in a low yield and a dark, viscous product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and the formation of dark, polymeric byproducts in the synthesis of morpholine derivatives are often attributable to several factors related to reaction conditions and purification.[1]

  • Inadequate Temperature Control: The dehydration reaction to form the morpholine ring typically requires high temperatures, often in the range of 180-210°C.[1][2]

    • If the temperature is too low: The cyclization will be incomplete, leaving a significant amount of unreacted starting material.

    • If the temperature is too high: This can lead to charring and the formation of undesired side products, resulting in a dark and difficult-to-purify mixture.

    • Solution: Use a high-temperature thermometer and a reliable heating mantle with a temperature controller to maintain a stable temperature within the optimal range. A temperature fluctuation of even 10-15°C can significantly impact the yield.[1]

  • Insufficient Reaction Time: The dehydration process is often slow and requires prolonged heating to drive the reaction to completion. Reaction times of 15 hours or more are not uncommon.[1][2]

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) if possible.

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid is typically used as both a catalyst and a dehydrating agent.[1]

    • Solution: Use the correct concentration and stoichiometric amount of acid as specified in the protocol. An insufficient amount of acid will lead to an incomplete reaction.

  • Inefficient Purification: Morpholine and its derivatives are often highly water-soluble and hygroscopic, making extraction and purification challenging.[1][4]

    • Solution: After neutralizing the acidic reaction mixture, the aqueous solution may need to be saturated with a salt (e.g., NaOH flakes) to "salt out" the morpholine derivative, which can then be extracted with a suitable organic solvent.[4] Subsequent purification by distillation or chromatography is often necessary.

Troubleshooting Workflow: Dehydration for Morpholine Ring Formation

Troubleshooting_Step1 cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Dark Product in Morpholine Synthesis Temp Inadequate Temperature Problem->Temp Time Insufficient Reaction Time Problem->Time Acid Improper Acid Concentration Problem->Acid Purification Inefficient Purification Problem->Purification Sol_Temp Use calibrated thermometer Maintain 180-210°C Temp->Sol_Temp Sol_Time Ensure reaction runs for at least 15 hours Time->Sol_Time Sol_Acid Verify acid concentration and stoichiometry Acid->Sol_Acid Sol_Purification Salt out product from aqueous layer Thoroughly dry crude product Purification->Sol_Purification

Caption: Troubleshooting decision tree for the synthesis of the morpholine ring.

Step 2: N-Boc Protection of Morpholine-2-carboxamide

The introduction of the tert-butyloxycarbonyl (Boc) group is a standard procedure for protecting amines.[5][6][7] However, side reactions and incomplete conversion can reduce the overall yield.

Question: I am observing incomplete N-Boc protection of morpholine-2-carboxamide, and my final product is contaminated with byproducts. How can I optimize this step?

Answer:

Issues during the Boc protection step often stem from reaction conditions or the reactivity of the substrate and byproducts.

  • Incomplete Reaction: The nucleophilicity of the morpholine nitrogen can be reduced by the electron-withdrawing effect of the adjacent carbamoyl group, potentially slowing down the reaction with di-tert-butyl dicarbonate (Boc₂O).

    • Solution: Ensure you are using a sufficient excess of Boc₂O (typically 1.1 to 1.5 equivalents). The reaction can be gently heated (e.g., to 40°C) to improve the conversion rate.[7] The choice of base is also important; common bases include sodium hydroxide, sodium bicarbonate, or 4-(dimethylamino)pyridine (DMAP).[7]

  • Side Reactions from Boc Deprotection: The deprotection of the Boc group is acid-catalyzed and generates a reactive tert-butyl cation.[8][9] If there are any acidic conditions present during workup or purification, this cation can alkylate nucleophilic sites on your molecule or solvent.

    • Solution: During workup, ensure that any acidic washes are followed by a neutralizing wash (e.g., saturated sodium bicarbonate solution). Avoid prolonged exposure to acidic conditions.

  • Purification Challenges: Removing unreacted Boc₂O and its byproducts can be challenging.

    • Solution: Unreacted Boc₂O can sometimes be removed by washing with a dilute solution of N,N-dimethylethylenediamine, which reacts with the anhydride to form a water-soluble urea derivative.[] Careful column chromatography is often the most effective method for obtaining a highly pure product.[11]

Parameter Recommendation Rationale
Reagent Di-tert-butyl dicarbonate (Boc₂O)Standard, effective reagent for Boc protection.[5][6]
Equivalents of Boc₂O 1.1 - 1.5 equivalentsTo drive the reaction to completion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture (e.g., Dioxane/Water)Provides good solubility for both the amine and Boc₂O.[7]
Base NaHCO₃, NaOH, or catalytic DMAPTo neutralize the acid formed during the reaction and enhance the nucleophilicity of the amine.[7]
Temperature Room temperature to 40°CMild conditions are usually sufficient. Gentle heating can increase the reaction rate.[7]
Workup Aqueous wash, potentially with a mild base (e.g., NaHCO₃ solution)To remove byproducts and unreacted base.

Frequently Asked Questions (FAQs)

Q1: Can I perform the carbamoylation and Boc protection in a one-pot synthesis? A1: While one-pot syntheses can be efficient, for this particular target molecule, a stepwise approach is generally recommended. The conditions required for efficient morpholine ring formation and carbamoylation (high temperatures, strong acid) are generally not compatible with the Boc protecting group, which is acid-labile.[9] Performing the synthesis in a stepwise manner allows for purification of the morpholine-2-carboxamide intermediate, which can lead to a cleaner final product and higher overall yield.

Q2: My final this compound product appears to be an oil, but I expected a solid. Is this normal? A2: The physical state of the final product can depend on its purity. While some Boc-protected morpholine derivatives are solids, many are oils or low-melting solids.[11] If you are concerned about purity, it is best to characterize your product using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and assess its purity. If impurities are detected, further purification by column chromatography may be necessary.

Q3: During the Boc protection deprotection, I see an unexpected peak in my mass spectrum corresponding to the addition of a tert-butyl group. What is this and how can I avoid it? A3: This is likely due to the alkylation of a nucleophilic site on your molecule by the tert-butyl cation generated during the deprotection of the Boc group under acidic conditions.[8][9] The carbamoyl group itself is generally not susceptible to this, but if other nucleophilic functional groups are present, they could be alkylated. To avoid this, you can use "scavengers" in your deprotection cocktail, such as triethylsilane or thioanisole, which will trap the tert-butyl cation.[8]

Q4: What are the optimal conditions for carbamoylation reactions in general? A4: The optimal conditions for carbamoylation can vary depending on the specific substrate and reagents used. However, some general principles apply. For example, in some carbamoylation reactions, a temperature of around 90°C and a neutral pH of 7 have been found to be optimal.[12] The choice of solvent and catalyst (if any) is also critical and should be optimized for each specific reaction.[13][14]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amine
  • Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC. If the reaction is slow, it can be gently heated to 40°C.[7]

  • Once the reaction is complete, if using an organic solvent, wash the mixture with water and then with brine. If using an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[11]

References

  • Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS. (2018). PubMed. [Link]

  • Optimization of the reaction conditions for the direct carbamoylation of resorcinol dimethyl ether. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions a . (n.d.). ResearchGate. [Link]

  • Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. (2022). PMC - NIH. [Link]

  • Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. (2022). ACS Publications. [Link]

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020). ResearchGate. [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Morpholine Preparation from Diethanolamine. (2022). YouTube. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (n.d.). ResearchGate. [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (n.d.). PubMed. [Link]

  • BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Stability and Deprotection of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Boc-2-carbamoylmorpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related molecules. Here, we address common questions and troubleshooting scenarios related to the stability of the carbamoyl moiety during the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the acidic removal of a Boc group?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions, yet its easy removal under acidic conditions.[1] The deprotection mechanism is an acid-catalyzed carbamate hydrolysis.[1] It proceeds via three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[2][3]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[1][3][4][5]

  • Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide gas.[2][3][4] The liberated amine is then typically protonated by the excess acid in the medium, forming an amine salt.[4][5]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Final State BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ (e.g., TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid tBuCation (CH3)3C+ (tert-Butyl Cation) ProtonatedBoc->tBuCation FreeAmine R-NH2 (Free Amine) CarbamicAcid->FreeAmine CO2 CO2 CarbamicAcid->CO2 AmineSalt R-NH3+ (Amine Salt) FreeAmine->AmineSalt + H+

Q2: Is the C-2 carbamoyl group on the morpholine ring stable under standard Boc deprotection conditions?

Yes, generally. The carbamoyl group is a primary amide. Amide hydrolysis, whether acid- or base-catalyzed, is a significantly slower process than the acid-catalyzed cleavage of a Boc group.[6] Acid-catalyzed amide hydrolysis typically requires prolonged exposure to strong acids, often at elevated temperatures, to proceed at a meaningful rate.[6][7]

The conditions used for Boc deprotection (e.g., 20-50% TFA in DCM at room temperature for 1-3 hours) are specifically optimized for the lability of the Boc group and are generally not harsh enough to cause significant hydrolysis of the robust primary amide of the carbamoyl group.

Q3: My Boc deprotection reaction is sluggish or incomplete. What are the common causes and solutions?

Incomplete deprotection is a frequent issue. Several factors can contribute to this, and the troubleshooting approach depends on the specific context (solution-phase vs. solid-phase synthesis).

CauseExplanation & Solution
Insufficient Acid The deprotection is acid-catalyzed. Ensure a sufficient molar excess of acid is used. For solution-phase, using TFA as both the reagent and co-solvent (e.g., 50% TFA in DCM) is common.[8]
Presence of Water While trace water can act as a scavenger, excessive water can dilute the acid and may alter the reaction kinetics. Use anhydrous solvents and reagents for consistent results.
Low Temperature Most Boc deprotections proceed efficiently at room temperature. If you are running the reaction at 0°C to control side reactions, you may need to extend the reaction time.
Insufficient Time While many deprotections are complete in 1-2 hours, sterically hindered or electronically deactivated substrates may require longer. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[1]
Poor Resin Swelling (Solid-Phase) In solid-phase peptide synthesis (SPPS), if the resin is not adequately swollen, reagents cannot efficiently access the reaction sites. A mixture of 55% TFA in DCM was shown to be superior to 100% TFA due to better resin swelling.[9]
Q4: I see an unexpected byproduct with a mass increase of +56 Da. What is it and how can I prevent it?

A mass addition of 56 Da corresponds to the addition of a tert-butyl group ((CH₃)₃C-). This is a classic side reaction known as tert-butylation .

  • Causality: The highly reactive tert-butyl carbocation generated during Boc cleavage is a potent electrophile.[10][11] If your molecule contains nucleophilic sites (such as electron-rich aromatic rings, thiols, or thioethers), this cation can attack them, leading to unwanted alkylation.[2][10][11]

  • Prevention (Use of Scavengers): The most effective way to prevent this is to add a "scavenger" to the reaction mixture.[10] Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[2][10] Common scavengers include:

    • Triisopropylsilane (TIS): A very effective scavenger.

    • Water: Traps the cation to form tert-butanol.

    • Thioanisole: Particularly useful for protecting methionine and tryptophan residues in peptides.[10]

Troubleshooting & Experimental Protocols

Troubleshooting_Workflow start Start Boc Deprotection (TFA/DCM, RT, 2h) monitor Monitor by TLC/LC-MS start->monitor sm_consumed Is Starting Material Fully Consumed? monitor->sm_consumed increase_time Action: Increase reaction time to 4h or use stronger acid (e.g., 4M HCl/Dioxane) sm_consumed->increase_time No product_check Is Desired Product the Major Species? sm_consumed->product_check Yes increase_time->monitor success Success: Proceed to Workup product_check->success Yes side_products Side Products Observed? (e.g., +56 Da peak) product_check->side_products No add_scavengers Action: Re-run reaction with scavengers (e.g., 2.5% TIS, 2.5% H2O) side_products->add_scavengers carbamoyl_check Is Carbamoyl Group Intact? (Check for -1 Da peak, NH2 to OH) side_products->carbamoyl_check add_scavengers->start milder_cond Action: Use milder conditions (e.g., lower temp, shorter time) or alternative methods. carbamoyl_check->milder_cond No milder_cond->start

Protocol 1: Standard Boc Deprotection of this compound

This protocol is a general starting point for solution-phase deprotection.

  • Preparation: Dissolve the this compound substrate (1.0 equiv.) in anhydrous Dichloromethane (DCM) to make a 0.1–0.2 M solution under a nitrogen or argon atmosphere.

  • Cooling (Optional): Cool the solution to 0°C in an ice bath. This can help control any potential exotherm and minimize side reactions, though it may slow the reaction rate.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to the stirred solution. A common final concentration is 25-50% v/v TFA in DCM.[12][13]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

    • The crude product will be the trifluoroacetate salt of 2-carbamoylmorpholine.

    • To obtain the free amine, dissolve the residue in a minimal amount of water and basify carefully with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until CO₂ evolution ceases (pH ~8-9).

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM, or a mixture with isopropanol for polarity).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of DCM and Methanol (e.g., 95:5 or 90:10 v/v). You may need to add a small amount of ammonium hydroxide (e.g., 0.5%) to the eluent to prevent the protonated amine product from streaking on the silica plate.

  • Spotting: At intervals (t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture, dilute it with solvent, and spot it on the TLC plate alongside a spot of the starting material.

  • Visualization:

    • UV Light (254 nm): Visualize the spots under a UV lamp.

    • Staining: After UV visualization, stain the plate to visualize the amine product. A potassium permanganate (KMnO₄) stain or a ninhydrin stain are excellent choices for visualizing amines. The starting material (a carbamate) will not stain with ninhydrin, while the product (a primary/secondary amine) will typically develop a colored spot.

References
  • Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • Acid-labile protecting groups. (n.d.).
  • Troubleshooting Boc Deprotection: A Technical Support Guide. (n.d.). Benchchem.
  • Protecting Groups. (n.d.).
  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (n.d.). PubMed.
  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
  • Protecting group. (n.d.). Wikipedia.
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Can a Boc protecting group be removed with trifluoroacetic acid?. (2016). Chemistry Stack Exchange.
  • How to do work-up of a BOC deprotection reaction by TFA?. (2013).
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Rel
  • BOC Protection and Deprotection. (n.d.).
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems.
  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.
  • Side reactions of Boc deprotection with scavengers. (n.d.). Benchchem.
  • 18.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (n.d.). Benchchem.
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Boc deprotection conditions tested. (n.d.).
  • Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. (2021). Scientific Reports.
  • Why is boc stable to hydrolysis under basic conditions?. (2024). Reddit.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. (n.d.). Benchchem.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2025).
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2025).

Sources

Preventing racemization in 2-substituted morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: PREVENTING RACEMIZATION IN 2-SUBSTITUTED MORPHOLINE SYNTHESIS

Introduction

Welcome to the Technical Support Center for the stereoselective synthesis of 2-substituted morpholines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies. Chiral morpholines are crucial scaffolds in medicinal chemistry, and maintaining their stereochemical integrity is paramount for their desired biological activity. This guide offers practical, field-proven insights to help you navigate the complexities of their synthesis and overcome common challenges related to racemization.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-substituted morpholines, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My final 2-substituted morpholine product is a racemic mixture, or has very low enantiomeric excess (ee). What are the likely causes?

A1: Observing a racemic or near-racemic product when you're aiming for an enantiomerically pure compound can be disheartening. The loss of stereochemical integrity, or racemization, can occur at various stages of your synthesis. Here are the primary culprits and how to address them:

1. Racemization via Enolate/Enol Formation: If your synthetic route involves a carbonyl group alpha to the chiral center, you are susceptible to racemization under either acidic or basic conditions. The mechanism involves the formation of a planar, achiral enol or enolate intermediate, which can be protonated from either face, leading to a mixture of enantiomers.[1][2]

  • Troubleshooting:

    • Avoid harsh acids or bases: If possible, use milder reagents for any transformations involving the chiral center.

    • Protecting groups: If the carbonyl group is not directly involved in the desired reaction, consider protecting it as an acetal, which is stable under many conditions.

    • Temperature control: Lowering the reaction temperature can often suppress racemization by reducing the rate of enol/enolate formation.

2. SN1-type Reactions: If your synthesis involves a leaving group at the chiral center, you might be inadvertently promoting an SN1-type reaction, which proceeds through a planar carbocation intermediate. This is especially true for substrates that can form stabilized carbocations.

  • Troubleshooting:

    • Promote SN2 reactions: Use conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism, which proceeds with inversion of configuration and preserves stereochemical purity. This includes using aprotic polar solvents, good nucleophiles, and substrates with less steric hindrance.

    • Choice of leaving group: A better leaving group can sometimes favor an SN1 pathway. If you suspect this is an issue, you might consider using a less reactive leaving group.

3. Epimerization during Cyclization: The ring-closing step to form the morpholine is a critical stage where stereochemistry can be lost. For instance, in syntheses starting from amino alcohols and α-haloacyl chlorides, the intermediate amide can undergo base-mediated epimerization at the α-chloro stereocenter before cyclization.[3]

  • Troubleshooting:

    • Choice of base: Use a non-nucleophilic, sterically hindered base to favor the desired cyclization over epimerization. The pKa and steric bulk of the base are critical factors.[4]

    • Reaction conditions: Carefully control the reaction temperature and time. Prolonged exposure to basic conditions can increase the extent of epimerization.

    • One-pot procedures: Where possible, utilize one-pot procedures that minimize the isolation of potentially unstable intermediates.

4. Racemization of the Chiral Starting Material: Ensure the enantiomeric purity of your starting materials. Even a small percentage of the undesired enantiomer in your starting material will be carried through the synthesis.

  • Troubleshooting:

    • Verify starting material purity: Always determine the enantiomeric excess of your chiral starting materials using a reliable analytical method like chiral HPLC before beginning your synthesis.

Q2: I'm using a well-established asymmetric hydrogenation protocol for a dehydromorpholine substrate, but my enantiomeric excess is significantly lower than reported. What could be wrong?

A2: Asymmetric hydrogenation is a powerful tool for synthesizing chiral 2-substituted morpholines with high enantioselectivity.[5] However, several factors can lead to suboptimal results. Here is a systematic troubleshooting workflow:

Troubleshooting Workflow for Low ee in Asymmetric Hydrogenation

G start Low ee Observed catalyst Check Catalyst Integrity start->catalyst conditions Verify Reaction Conditions start->conditions substrate Examine Substrate start->substrate analysis Confirm Analytical Method start->analysis catalyst_details Purity of Ligand and Metal Precursor? Proper Catalyst Preparation? Catalyst Loading Correct? Catalyst Degradation? catalyst->catalyst_details Issues to Investigate conditions_details Solvent Purity and Degassing? Hydrogen Pressure Correct? Temperature Accurately Controlled? Reaction Time Optimized? conditions->conditions_details Parameters to Check substrate_details Substrate Purity? Presence of Inhibitors? N-Protecting Group Appropriate? substrate->substrate_details Factors to Consider analysis_details Correct Chiral HPLC Column? Optimized Mobile Phase? Accurate Integration of Peaks? analysis->analysis_details Validation Steps

Caption: A logical workflow for troubleshooting low enantiomeric excess in asymmetric hydrogenation.

Detailed Explanations:

  • Catalyst Integrity:

    • Purity: The chiral ligand and the metal precursor (e.g., a rhodium complex) must be of high purity. Impurities can act as catalyst poisons.

    • Preparation: If the catalyst is prepared in situ, ensure the correct stoichiometry and complete complexation. Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere.

    • Loading: The catalyst loading is crucial. Too low a loading might result in a slow reaction, allowing for background non-catalyzed reactions, while too high a loading is uneconomical.

    • Degradation: The catalyst may be degrading under the reaction conditions. This can be due to excessive temperature or reactive impurities.

  • Reaction Conditions:

    • Solvent: The choice and purity of the solvent are critical. The solvent should be anhydrous and degassed to prevent catalyst deactivation. Dichloromethane is often a good choice for these reactions.[5]

    • Hydrogen Pressure: The pressure of hydrogen gas affects the reaction rate and can sometimes influence enantioselectivity. Ensure the pressure is maintained at the desired level throughout the reaction.

    • Temperature: Asymmetric hydrogenations are often sensitive to temperature. A deviation of even a few degrees can impact the enantiomeric excess.

    • Reaction Time: Monitor the reaction progress. A reaction that has gone to completion may be subject to product racemization if left for too long under the reaction conditions.

  • Substrate:

    • Purity: Impurities in the dehydromorpholine substrate can interfere with the catalyst.

    • N-Protecting Group: The nature of the nitrogen protecting group can significantly influence the enantioselectivity. Carbamate protecting groups like Cbz or Boc are often effective.[5]

  • Analytical Method:

    • Chiral HPLC: Double-check your analytical method. Ensure you are using the correct chiral stationary phase and an optimized mobile phase to achieve baseline separation of the enantiomers. Inaccurate integration of poorly resolved peaks can lead to erroneous ee values.

Q3: My synthesis produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: The formation of diastereomers implies the creation of a new chiral center in a molecule that already contains one. Improving diastereoselectivity involves enhancing the facial selectivity of the reaction.

1. Steric Hindrance: The existing chiral center can direct the approach of the incoming reagent to one face of the molecule over the other.

  • Troubleshooting:

    • Bulky Reagents: Using a bulkier reagent can amplify the steric differentiation between the two faces of the molecule.

    • Protecting Groups: The size of the protecting groups on your substrate can be modified to enhance steric hindrance and direct the stereochemical outcome.

2. Chelation Control: If your substrate has a chelating group (e.g., a hydroxyl or methoxy group) near the reacting center, you can use a Lewis acidic reagent or metal catalyst to form a rigid cyclic intermediate. This can lock the conformation of the molecule and force the reagent to attack from a specific face.

  • Troubleshooting:

    • Choice of Lewis Acid: Screen different Lewis acids to find one that effectively chelates with your substrate.

    • Solvent: The coordinating ability of the solvent can compete with the chelation of the substrate to the metal center. Consider using a non-coordinating solvent.

3. Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the transition state with the lower activation energy.

Diastereoselective Ring Formation

G sub Chiral Substrate ts1 Transition State 1 (Lower Energy) sub->ts1 ts2 Transition State 2 (Higher Energy) sub->ts2 reagent Reagent reagent->ts1 reagent->ts2 major Major Diastereomer ts1->major Favored Pathway minor Minor Diastereomer ts2->minor Disfavored Pathway

Caption: Diastereoselectivity is determined by the energy difference between the diastereomeric transition states.

FAQs

What are the most common chiral starting materials for the enantioselective synthesis of 2-substituted morpholines?

The "chiral pool" provides a variety of readily available and enantiomerically pure starting materials for the synthesis of 2-substituted morpholines. The most common are α-amino acids, which can be reduced to the corresponding chiral amino alcohols.[6] These amino alcohols can then be used in various cyclization strategies to form the morpholine ring, with the stereochemistry at the 2-position being derived from the starting amino acid.

What is the role of protecting groups in preventing racemization?

Protecting groups play a crucial role in preventing racemization by masking reactive functional groups that could otherwise participate in side reactions leading to a loss of stereochemical integrity. For example:

  • Nitrogen Protection: The nitrogen atom of the morpholine ring is often protected, for instance, with a carbamate group like Cbz or Boc. This prevents side reactions at the nitrogen and can also influence the stereochemical outcome of subsequent transformations through steric or electronic effects.[5]

  • Hydroxyl and Carbonyl Protection: Protecting hydroxyl or carbonyl groups can prevent them from participating in acid- or base-catalyzed racemization mechanisms.

The choice of protecting group is critical, as it must be stable to the reaction conditions and selectively removable without affecting the newly formed chiral center.

Which analytical techniques are best for determining the enantiomeric excess of my 2-substituted morpholine product?

The most reliable and widely used technique for determining the enantiomeric excess of chiral morpholines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) .[5]

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often a good starting point for screening.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a nonpolar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. For basic compounds like morpholines, the addition of a small amount of a basic additive like diethylamine (DEA) is often necessary to improve peak shape and resolution.

  • Method Development: A systematic screening of different CSPs and mobile phase compositions is usually required to find the optimal conditions for a specific 2-substituted morpholine.

Other techniques that can be used include:

  • Chiral Supercritical Fluid Chromatography (SFC): This is often faster than HPLC and can provide complementary selectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for the determination of ee. However, this method is generally less accurate than chromatographic techniques.

Experimental Protocols

Representative Protocol for Asymmetric Hydrogenation of a Dehydromorpholine[5]

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-protected 2-substituted-3,4-dihydro-2H-1,4-oxazine to the corresponding chiral morpholine.

Materials:

  • N-protected 2-substituted-3,4-dihydro-2H-1,4-oxazine (substrate)

  • [Rh(cod)₂]SbF₆ (rhodium precursor)

  • Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)

  • Anhydrous and degassed dichloromethane (DCM)

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand (1.05 mol%) and [Rh(cod)₂]SbF₆ (1.0 mol%). Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly in a high-pressure autoclave, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the required time (e.g., 24 hours). The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Chiral HPLC Analysis of a 2-Aryl-Substituted Morpholine

This is an example of a chiral HPLC method that could be used as a starting point for the analysis of a 2-aryl-substituted morpholine.

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Note: This is a starting point, and the mobile phase composition may need to be optimized to achieve baseline separation for your specific compound.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019). SciSpace. Retrieved from [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Institutes of Health. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2021). MDPI. Retrieved from [Link]

  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. Retrieved from [Link]

  • Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. (2023). MDPI. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved from [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Novák, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6554. Retrieved from [Link]

  • Asymmetric hydrogenation routes to deoxypolyketide chirons. (2008). PubMed. Retrieved from [Link]

  • Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids. (2022). National Institutes of Health. Retrieved from [Link]

  • Stable nitrogen chiral centres are possible – under the right conditions. (2025). Chemistry World. Retrieved from [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2023). National Institutes of Health. Retrieved from [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Royal Society of Chemistry. Retrieved from [Link]

  • Sladojevich, F., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. (2005). PubMed. Retrieved from [Link]

  • Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. (2006). CORE. Retrieved from [Link]

  • Asymmetric hydrogenation-2015.pdf. (n.d.). ETH Zurich. Retrieved from [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). MDPI. Retrieved from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]

  • Racemization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]

  • Reaction mechanism of the cyclization with epimerization of 9. (n.d.). ResearchGate. Retrieved from [Link]

  • Prediction of enhanced solvent-induced enantioselectivity for a ring opening with a bifurcating reaction path. (2015). PubMed. Retrieved from [Link]

  • selective synthesis of lactams and cyclic amines from amino-alcohols. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Representative morpholine ring formation reactions. Conditions: (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). MDPI. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. (2025). PubMed. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). HPLC. Retrieved from [Link]

  • Handbook of chiral MPLC column. (n.d.). Daicel. Retrieved from [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Chiral Technologies. Retrieved from [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

Sources

Technical Support Center: Monitoring 4-Boc-2-carbamoylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 4-Boc-2-carbamoylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into robust analytical methodologies. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are self-validating systems.

Introduction

This compound is a key building block in modern medicinal chemistry. The success of synthetic routes involving this intermediate hinges on the accurate monitoring of reaction progress, particularly the protection and deprotection of the Boc (tert-butyloxycarbonyl) group. Inefficient monitoring can lead to incomplete reactions, the generation of impurities, and ultimately, lower yields and purification challenges. This guide provides a comprehensive overview of the primary analytical techniques for tracking these transformations, complete with troubleshooting guides and frequently asked questions to navigate common experimental hurdles.

Core Analytical Methodologies

The choice of analytical technique is contingent on the specific requirements of the analysis, including the need for quantitative data, resolution of structurally similar compounds, and throughput.[1] Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for purity analysis of Boc-protected compounds.[1] For more detailed structural information and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is an invaluable, cost-effective technique for rapid qualitative screening and reaction monitoring.[1] It is often the first line of analysis to quickly assess the consumption of starting material and the formation of the product.

Experimental Protocol: Monitoring Boc Protection

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: Apply a small spot of the reaction mixture, the starting amine, and a co-spot (both reaction mixture and starting material) on the baseline of the TLC plate.

  • Eluent System: A common mobile phase for Boc-protected amines is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the specific starting material. A typical starting ratio is 30:70 (v/v) ethyl acetate:hexane.

  • Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a potassium permanganate (KMnO₄) solution. The starting amine will be more polar and thus have a lower Rf value than the Boc-protected product.

Troubleshooting Guide: TLC Analysis

Issue Potential Cause Solution
Streaking of spots The compound may be too polar for the mobile phase, or the sample is overloaded. Primary amines are also known to streak on silica.[2]Decrease the polarity of the eluent or dilute the sample. To mitigate amine streaking, consider adding a small amount of triethylamine (e.g., 1%) to the mobile phase.[2]
No separation between spots The eluent system is not optimal.Systematically vary the polarity of the mobile phase. If a single solvent system fails, consider a ternary system (e.g., ethyl acetate/hexane/methanol).
Faint or no visible spots The concentration of the analyte is too low, or the visualization method is inappropriate.Concentrate the reaction mixture before spotting. Use a more sensitive stain, such as ninhydrin for primary amines or a permanganate dip for general visualization.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC provides high-resolution, quantitative data essential for final purity confirmation, impurity profiling, and quality control.[1] It is particularly useful for separating closely related impurities from the desired product.

Experimental Protocol: Reversed-Phase HPLC for Reaction Monitoring

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: The Boc-protected product, being more lipophilic, will have a longer retention time than the more polar starting amine.

Troubleshooting Guide: HPLC Analysis

Issue Potential Cause Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase, or column overload.Add a competing base like triethylamine (0.1%) to the mobile phase if analyzing amines. Reduce the sample concentration.
High Backpressure Blockage in the system, often at the guard column or column inlet frit.[3]First, check the pressure with and without the column to isolate the source of the backpressure.[3] If the column pressure is high, try back-flushing the column or changing the inlet frit.[3] Ensure proper sample filtration to prevent particulate matter from entering the column.[3]
Variable Retention Times Issues with the mobile phase composition or proportioning valve.[4]Prepare a fresh mobile phase.[4] To diagnose issues with the solvent mixing, you can pre-mix the mobile phase.[4][5]
Ghost Peaks Contamination in the injection system or carry-over from a previous injection.Run a blank gradient to identify the source of contamination. Clean the injector and syringe.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Development cluster_val Validation Start Define Analytical Goal (Purity, Quantitation) Select_Column Select Column (e.g., C18) Start->Select_Column Prep_Mobile_Phase Prepare Mobile Phase (A: Aqueous, B: Organic) Select_Column->Prep_Mobile_Phase Initial_Run Initial Gradient Run (e.g., 5-95% B) Prep_Mobile_Phase->Initial_Run Evaluate_Sep Evaluate Separation Initial_Run->Evaluate_Sep Optimize Optimize Gradient Evaluate_Sep->Optimize Suboptimal Check_Performance Check Performance (Peak Shape, Resolution) Evaluate_Sep->Check_Performance Optimal Optimize->Initial_Run Final_Method Finalized Method Check_Performance->Final_Method

Caption: A streamlined workflow for developing a robust HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Confirmation and Sensitivity

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[6][] It is an excellent tool for confirming the identity of the product by its mass-to-charge ratio (m/z) and for detecting low-level impurities.

Experimental Protocol: LC-MS Analysis

The LC conditions are often similar to the HPLC method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for these compounds.

    • Scan Range: A scan range of m/z 100-500 is usually sufficient.

    • Expected m/z:

      • This compound: [M+H]⁺ = 231.13

      • 2-Carbamoylmorpholine (deprotected): [M+H]⁺ = 131.08

Troubleshooting Guide: LC-MS Analysis

Issue Potential Cause Solution
Poor or No Signal Inefficient ionization, incorrect ionization mode, or ion suppression from the matrix.[8]Optimize the ESI source parameters (e.g., capillary voltage, gas flow). Ensure you are in the correct ionization mode (positive for these compounds). To address matrix effects, improve sample clean-up or modify the chromatography to separate the analyte from interfering components.[8][9]
Adduct Formation Formation of adducts with salts from the mobile phase or sample (e.g., [M+Na]⁺, [M+K]⁺).Use high-purity solvents and additives (e.g., LC-MS grade). If adducts persist, they can still be used for mass confirmation.
In-source Fragmentation The molecule is fragmenting in the ionization source.Reduce the cone voltage or other source parameters to achieve softer ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides detailed structural information and is the most definitive method for confirming the success of a reaction.[10] For monitoring Boc protection or deprotection, ¹H NMR is particularly informative.

Experimental Protocol: In-situ NMR Monitoring

  • Sample Preparation: Dissolve a small amount of the starting material in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Initiation: Add the reagent (e.g., Boc anhydride for protection, TFA for deprotection) directly to the NMR tube.

  • Time-course Monitoring: Acquire spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of product signals.[11]

Key Diagnostic Signals:

  • Boc Protection: The appearance of a large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of successful Boc protection.[12]

  • Boc Deprotection: The disappearance of the t-butyl singlet is the primary indicator of Boc group removal.[12] You may also observe shifts in the signals of the protons adjacent to the nitrogen atom.

Troubleshooting Guide: NMR Analysis

Issue Potential Cause Solution
Broad Peaks After Deprotection The presence of the trifluoroacetate salt can lead to peak broadening, especially for protons near the newly formed ammonium salt.[13]To sharpen the signals, you can add a drop of D₂O to exchange the acidic protons or neutralize the sample with a base (e.g., NaHCO₃) and extract the free amine before NMR analysis. Be cautious with basic workups as they can sometimes lead to degradation.[13]
Overlapping Signals The signals of the starting material and product are not well-resolved.Consider using a higher field strength NMR spectrometer or a different deuterated solvent to induce chemical shift changes.
Incomplete Reaction Both starting material and product signals are present in the final spectrum.This indicates the reaction has not gone to completion. The integration of the respective signals can be used to estimate the conversion ratio.

Reaction Monitoring Workflow

Reaction_Monitoring Start Start Reaction Take_Aliquot Take Aliquot at Time (t) Start->Take_Aliquot Quench Quench Reaction in Aliquot Take_Aliquot->Quench Analyze Analyze via TLC/HPLC/LCMS/NMR Quench->Analyze Decision Reaction Complete? Analyze->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Take_Aliquot

Caption: General workflow for monitoring a chemical reaction.

Frequently Asked Questions (FAQs)

Q1: Which method is best for a quick check of my reaction? A1: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for a quick qualitative assessment of your reaction's progress.[1]

Q2: I see multiple spots on my TLC after a Boc protection reaction. What could they be? A2: Besides your starting material and desired product, you might see byproducts such as the di-Boc protected amine or unreacted Boc anhydride. Staining with KMnO₄ can help visualize these different species.

Q3: My LC-MS results show the correct mass, but the HPLC purity is low. Why? A3: This could be due to the presence of isomers or impurities that have the same mass as your product but different retention times on the HPLC column. LC-MS confirms the mass of the eluting peak, while HPLC with UV detection indicates the relative purity based on absorbance.

Q4: Can I use NMR to get quantitative information about my reaction? A4: Yes, by integrating the signals of the starting material and product, you can determine the relative ratio of the two in the reaction mixture and thus calculate the percentage conversion.[11]

Q5: Why is trifluoroacetic acid (TFA) commonly used for Boc deprotection? A5: TFA is effective for cleaving the Boc group under mild conditions, and its volatility makes it easy to remove from the reaction mixture after completion.[14]

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). National Institutes of Health. [Link]

  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]

  • How to confirm BOC deprotection by TFA ? | ResearchGate. (2016-03-26). ResearchGate. [Link]

  • TLC Seperation of N-Boc thiol : r/OrganicChemistry. (2020-10-21). Reddit. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. (2008-12-01). ACD/Labs. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

  • Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. LCGC International. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Kromasil. [Link]

  • In-situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer. [Link]

  • Current developments in LC–MS for pharmaceutical analysis. SciSpace. [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. [Link]

  • Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans. PMC. [Link]

  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science (RSC Publishing). [Link]

  • Hidden Problems in your LCMS data? Element Lab Solutions. [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • In-Situ Observation of Chemical Reactions. Oxford Instruments. [Link]

  • How to get pure nmr after deprotection ?of Boc by TFA? ResearchGate. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

  • HPLC method for the determination of carboplatin and paclitaxel with cremophorEL in an amphiphilic polymer matrix. PubMed. [Link]

  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

  • Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. MDPI. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

Sources

Technical Support Center: Synthesis of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Boc-2-carbamoylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the crucial work-up and purification stages of this important synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate potential challenges and achieve high-purity material.

I. Foundational Principles of the Work-up

The synthesis of this compound typically involves the protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the carbamoyl moiety at the C2 position. The work-up procedure is critical for isolating the desired product from unreacted starting materials, reaction byproducts, and coupling reagents.

A key chemical principle governing the work-up is the stability of the Boc protecting group. The Boc group is famously labile under acidic conditions but is generally stable to basic and nucleophilic conditions. This stability dictates the choice of quenching and washing reagents, allowing for the use of basic aqueous solutions to remove acidic impurities without premature deprotection of the desired product.

II. Standard Work-up and Purification Protocol

This protocol is a robust starting point for the isolation of this compound following its synthesis, particularly after the carbamoylation step.

Experimental Protocol: Quench and Extraction

  • Reaction Quenching: Upon completion of the reaction (as determined by a suitable monitoring technique such as TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was performed in an organic solvent, proceed to the next step. If the reaction was conducted in a solvent like DMF or DMSO, it is often beneficial to dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) to facilitate extraction.

  • Aqueous Wash - Neutralization: Add water to the reaction mixture. If the reaction involved acidic reagents or byproducts, a wash with a mild aqueous base is recommended to neutralize them and facilitate their removal into the aqueous layer. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective choice. This step is safe for the Boc protecting group.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the organic and aqueous layers to separate. Drain the aqueous layer.

  • Extraction of Aqueous Layer: To maximize the recovery of the product, which may have some water solubility, extract the aqueous layer one or two more times with fresh portions of the organic solvent (e.g., ethyl acetate).

  • Brine Wash: Combine all the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can often be purified by one of the following methods:

  • Crystallization: If the crude product is a solid and a suitable solvent system can be identified, crystallization is an excellent method for purification. A patent on the crystallization of Boc-amino acids suggests that for oily products, seeding with a small crystal and then slurrying with a weak polar solvent can induce crystallization[1].

  • Silica Gel Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is the method of choice. Given the polarity of the carbamoyl group, a solvent system with a polar component, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically required.

III. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the work-up and purification of this compound.

Question 1: After the aqueous work-up, my product yield is very low. What could be the reason?

Answer:

Low yield after work-up can be attributed to several factors:

  • Product Solubility in the Aqueous Phase: The carbamoyl group in your molecule increases its polarity, which can lead to some solubility in the aqueous layer during extraction. To mitigate this, ensure you perform multiple extractions of the aqueous layer with your organic solvent (e.g., 3 x 50 mL of ethyl acetate for a 100 mL aqueous layer). Using a brine wash can also help to "salt out" the product from the aqueous phase and push it into the organic layer.

  • Premature Boc Deprotection: If the aqueous wash conditions were inadvertently acidic, you may have lost the Boc group. The resulting free amine is significantly more polar and will likely remain in the aqueous phase. Always check the pH of your aqueous layer after a wash to ensure it is neutral or slightly basic.

  • Emulsion Formation: The presence of certain reagents or byproducts can lead to the formation of an emulsion during extraction, making phase separation difficult and leading to product loss. If an emulsion forms, adding brine or allowing the mixture to stand for an extended period can help to break it. In some cases, filtering the entire mixture through a pad of Celite® can be effective.

Question 2: I am having difficulty removing the byproducts from my coupling reagent (e.g., urea from DCC/EDC). How can I improve my purification?

Answer:

Byproducts from coupling reagents are a common purification challenge.

  • For Urea Byproducts (from DCC/EDC):

    • If you used dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents like dichloromethane and can be removed by filtration before the aqueous work-up.

    • If you used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct is water-soluble. Performing acidic and basic washes can help to ensure it is fully partitioned into the aqueous phase. A wash with a dilute acid solution (e.g., 1M HCl) can protonate the urea, increasing its water solubility. However, be cautious with acidic washes due to the lability of the Boc group. A brief, cold acid wash is less likely to cause significant deprotection.

  • General Strategies:

    • Optimize Chromatography: A carefully chosen solvent system for your column chromatography is crucial. A gradient elution from a less polar to a more polar solvent system can improve the separation of your product from impurities.

    • Alternative Reagents: For future syntheses, consider using coupling reagents that generate byproducts that are easier to remove. For example, carbonyldiimidazole (CDI) is an effective coupling reagent that generates carbon dioxide and imidazole as byproducts, which are generally easy to remove[2][3].

Question 3: My final product is an oil and I am struggling to crystallize it. What can I do?

Answer:

Many Boc-protected compounds are oils or low-melting solids that can be challenging to crystallize.

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step. Try a range of solvents from non-polar (e.g., hexanes, heptane) to polar (e.g., ethyl acetate, isopropanol). A common technique is to dissolve the oil in a good solvent and then slowly add a poor solvent until turbidity is observed, then allow it to stand.

  • Seeding: If you have ever had a small amount of solid product, use it as a seed crystal. Adding a tiny seed crystal to a supersaturated solution can induce crystallization[1].

  • Trituration/Slurrying: Dissolve your oil in a minimal amount of a suitable solvent and then add a non-solvent to precipitate the product. Alternatively, you can add a solvent in which your product is poorly soluble and stir the mixture vigorously (slurrying). This can sometimes induce crystallization.

  • Purification before Crystallization: Ensure your product is of high purity before attempting crystallization. Impurities can often inhibit crystal formation. You may need to perform column chromatography first.

Question 4: I see a byproduct in my crude NMR that I suspect is the urea formed from a side reaction. How can I avoid this?

Answer:

Urea formation can occur if an isocyanate intermediate is formed, which then reacts with another amine molecule. This can be more prevalent at higher temperatures. Running the reaction at room temperature or below can help minimize this side reaction.

IV. Data Presentation

Table 1: Typical Solvents for Work-up and Purification

StepSolvent/ReagentPurpose
ExtractionEthyl Acetate, DichloromethaneTo dissolve the product and separate it from aqueous solutions.
WashingSaturated aq. NaHCO₃To neutralize and remove acidic impurities.
WashingSaturated aq. NaCl (Brine)To remove residual water from the organic phase.
DryingAnhydrous MgSO₄ or Na₂SO₄To remove final traces of water from the organic extract.
ChromatographyHexanes/Ethyl Acetate gradient, DCM/Methanol gradientTo separate the product from impurities based on polarity.
CrystallizationIsopropanol, Ethyl Acetate/HexanesTo obtain a high-purity crystalline solid product.

V. Visualization of the Work-up Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_quench_extract Quench & Extraction cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with Water/Dilute with EtOAc Reaction->Quench Wash_Base Wash with sat. aq. NaHCO₃ Quench->Wash_Base Separate1 Separate Layers Wash_Base->Separate1 Wash_Brine Wash Organic Layer with Brine Separate1->Wash_Brine Organic Phase Separate2 Separate Layers Wash_Brine->Separate2 Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Separate2->Dry Organic Phase Concentrate Concentrate under Reduced Pressure Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Silica Gel Chromatography Crude_Product->Column Crystallize Crystallization Crude_Product->Crystallize Final_Product Pure this compound Column->Final_Product Crystallize->Final_Product

Caption: Workflow for the work-up and purification of this compound.

VI. References

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • European Patent Office. (2009). Deprotection of N-BOC compounds (EP2070899A1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Batey, R. A. (2000). Application of Carbamoylimidazolium Salts in Synthesis. University of Toronto.

  • Isocyanate-based multicomponent reactions. (2024). RSC Advances. DOI:10.1039/D4RA04152F

  • Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

  • Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperat. (n.d.).

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]

  • YouTube. (2025, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]

  • Hebei Boz Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid (CN112661672A). Retrieved from

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • MDPI. (n.d.). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[N-(Benzyloxycarbonyl)aminomethyl]buta-1,4-dioic acid - Optional[13C NMR]. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Protected Morpholines: A Comparative Analysis of 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, containing both an oxygen and a nitrogen atom, is a recurring motif in a multitude of approved drugs and clinical candidates.[3] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile.[4][5] These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug candidate, enhancing its journey from administration to its biological target.[6]

However, the very presence of the secondary amine in the morpholine ring (a reactive nucleophile) presents a significant challenge during multi-step organic synthesis. To prevent unwanted side reactions and to direct chemical transformations to other parts of the molecule, the morpholine nitrogen must be temporarily "masked" with a protecting group.[7] The selection of this protecting group is a critical strategic decision, governed by its stability to various reaction conditions and the ease and selectivity of its eventual removal.

This guide provides an in-depth comparison of 4-Boc-2-carbamoylmorpholine with other commonly employed protected morpholine derivatives. We will delve into the chemical logic behind choosing a particular protecting group, compare their performance under various experimental conditions, and provide validated protocols for their manipulation. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of complex, morpholine-containing molecules.

The Contestants: Profiling Key Protected Morpholines

The ideal protecting group strategy relies on orthogonality , the ability to remove one protecting group under a specific set of conditions without affecting others in the molecule.[7][8] We will compare our lead compound, this compound, against alternatives featuring the most common orthogonal protecting groups: Boc, Cbz, and Fmoc.

  • This compound (The Subject): This molecule features the acid-labile tert-Butoxycarbonyl (Boc) group for nitrogen protection. Its defining feature is the C2-carbamoyl (-CONH₂) substituent. This group introduces a valuable hydrogen bond donor and can induce conformational rigidity, which may be critical for specific receptor-ligand interactions. Its synthesis and reactivity profile are central to our comparison.

  • N-Boc-morpholine (The Baseline): This is the simplest Boc-protected morpholine. It serves as the fundamental benchmark for evaluating the electronic and steric influence of additional substituents on the morpholine ring.

  • N-Cbz-morpholine (The Hydrogenolysis Candidate): Protected with the Carboxybenzyl (Cbz) group, this derivative offers a different deprotection pathway. The Cbz group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[9] This makes it orthogonal to the Boc group.

  • N-Fmoc-morpholine (The Base-Labile Option): The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of a third orthogonal strategy. It is stable to acid and hydrogenolysis but is swiftly removed by treatment with a mild base, typically piperidine.[10][]

At a Glance: Comparative Properties of N-Protecting Groups

The choice between these protecting groups dictates the entire synthetic route. The following table summarizes their key characteristics.

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[12][13]Hydrogenolysis (e.g., H₂, Pd/C)[9]Base-labile (e.g., 20% Piperidine in DMF)[10]
Stability Stable to base, hydrogenolysis, and mild nucleophiles.Stable to acid and base.Stable to acid and hydrogenolysis.
Key Advantages Robust, widely used, and economical.[]Orthogonal to both Boc and Fmoc groups. Useful in solution-phase synthesis.[9]Mild deprotection allows use with acid-sensitive moieties. Amenable to automation (SPPS).[10][]
Potential Issues Requires strong acids for cleavage, which can degrade sensitive substrates. The intermediate t-butyl cation can cause side reactions like alkylation.[13][15]Incompatible with functional groups susceptible to reduction (e.g., alkynes, some heterocycles). Catalyst poisoning by sulfur-containing compounds.[9]The dibenzofulvene byproduct can form adducts. Diketopiperazine formation can be an issue at the dipeptide stage in SPPS.[9]

Head-to-Head Comparison: The Influence of the C2-Substituent

While the N-protecting group dictates the deprotection chemistry, substituents on the morpholine ring itself can significantly influence stability and reactivity. The C2-carbamoyl group in this compound introduces unique considerations compared to simpler analogs.

  • Electronic Effects: The electron-withdrawing nature of the carbamoyl group may slightly decrease the nucleophilicity of the morpholine nitrogen. However, once protected, its primary influence is on the molecule's overall polarity and conformational preference.

  • Stability: The amide bond of the carbamoyl group is generally stable under the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. However, it would not be compatible with harsh hydrolytic conditions.

  • Synthetic Utility: The carbamoyl group provides a handle for further synthetic elaboration or can act as a key pharmacophoric element. This contrasts with an unsubstituted N-Boc-morpholine, which serves purely as a protected secondary amine. When compared to C2-substituted analogs like N-Boc-2-hydroxymethylmorpholine[16] or N-Boc-morpholine-2-carboxylic acid[16], the carbamoyl group offers a neutral hydrogen-bonding moiety, which can be advantageous for tuning solubility and target engagement without introducing a formal charge or a highly reactive handle like a primary alcohol.

Visualizing the Strategy: Workflows and Mechanisms

To execute a successful synthesis, a clear understanding of the chemical transformations and strategic options is essential.

Diagram 1: Orthogonal Deprotection Strategies This diagram illustrates the principle of orthogonality, where a multifunctionalized morpholine can be selectively deprotected at different sites by choosing the appropriate reagent.

G cluster_0 Multifunctionalized Morpholine Core cluster_1 Deprotection Pathways cluster_2 Selective Deprotection Products Core Morpholine-N(Boc) -X(Fmoc) -Y(Cbz) TFA TFA / DCM Core->TFA Acidic Cleavage Piperidine Piperidine / DMF Core->Piperidine Basic Cleavage H2_Pd H₂ / Pd-C Core->H2_Pd Hydrogenolysis Product_Boc Morpholine-N(H) -X(Fmoc) -Y(Cbz) TFA->Product_Boc Product_Fmoc Morpholine-N(Boc) -X(H) -Y(Cbz) Piperidine->Product_Fmoc Product_Cbz Morpholine-N(Boc) -X(Fmoc) -Y(H) H2_Pd->Product_Cbz

Caption: Orthogonal deprotection of a hypothetical multi-protected molecule.

Diagram 2: N-Boc Deprotection Mechanism The cleavage of the Boc group is a well-understood, acid-catalyzed process. Understanding this mechanism helps in troubleshooting and optimizing the reaction.[12][17]

G BocN R₂N-Boc Protonated R₂N-Boc(H⁺) BocN->Protonated 1. Protonation H_plus H⁺ Carbocation t-Butyl Cation⁺ Protonated->Carbocation 2. Cleavage CarbamicAcid R₂N-COOH (Carbamic Acid) Amine R₂NH₂⁺ CarbamicAcid->Amine 3. Decarboxylation CO2 CO₂

Caption: Acid-catalyzed deprotection mechanism of an N-Boc amine.

Experimental Section: Validated Protocols

Trustworthy protocols are the foundation of reproducible science. The following methods are standard, validated procedures for the deprotection of protected morpholines.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard procedure for the efficient removal of a Boc protecting group.[18][19]

Rationale: TFA is a strong, volatile acid that effectively catalyzes the cleavage of the Boc group.[12] Dichloromethane (DCM) is a common solvent that dissolves a wide range of organic compounds. The reaction is initiated at 0 °C to control the initial exotherm and potential side reactions with highly sensitive substrates.

Materials:

  • N-Boc protected morpholine derivative (1.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Trifluoroacetic Acid (TFA, 2 mL, ~20% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the N-Boc protected morpholine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution temperature equilibrates to 0 °C.

  • Acid Addition: Slowly add TFA (2 mL) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, carefully concentrate the reaction mixture in vacuo. Re-dissolve the residue in ethyl acetate. Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess TFA until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected morpholine amine.

Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis

This method provides a mild, non-acidic/non-basic route for Cbz group removal.[9]

Rationale: A palladium on carbon (Pd/C) catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen (H₂), releasing the free amine, toluene, and carbon dioxide. Methanol or ethanol are common solvents as they readily dissolve the substrate and do not poison the catalyst.

Materials:

  • N-Cbz protected morpholine derivative (1.0 mmol)

  • Palladium on Carbon (10% Pd/C, ~10 mol% by weight)

  • Methanol (MeOH, 20 mL)

  • Hydrogen (H₂) source (balloon or hydrogenation apparatus)

  • Celite® pad for filtration

Procedure:

  • Setup: Add the N-Cbz protected morpholine (1.0 mmol) and MeOH (20 mL) to a suitable hydrogenation flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (~10% of the substrate weight) to the flask. Caution: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with H₂. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂ (balloon). Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-12 hours.

  • Filtration: Upon completion, carefully vent the H₂ atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Diagram 3: Workflow for Comparative Deprotection Analysis A logical workflow is critical for objectively comparing the efficiency of different deprotection protocols.

G cluster_conditions Start Start: Protected Morpholine (e.g., this compound) Split Aliquot into 3 parallel reactions Start->Split CondA Protocol 1: TFA / DCM Split->CondA CondB Alternative Acid: 4M HCl in Dioxane Split->CondB CondC Thermal/Lewis Acid: Heat or ZnBr₂ Split->CondC Workup Quench, Workup & Purify CondA->Workup CondB->Workup CondC->Workup Analysis Analyze Products: - Yield (%) - Purity (HPLC) - Identity (NMR, MS) Workup->Analysis Conclusion Compare Results: Determine Optimal Conditions Analysis->Conclusion

Sources

A Comparative Guide to Boc and Cbz Protecting Groups in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its synthesis often necessitates the use of nitrogen-protecting groups to ensure regioselectivity and prevent unwanted side reactions. Among the most common choices for amine protection are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. This guide provides an in-depth technical comparison of these two essential protecting groups in the context of morpholine synthesis, supported by experimental data and mechanistic insights to inform your synthetic strategy.

At the Core: Chemical Personality of Boc and Cbz

The fundamental difference between the Boc and Cbz protecting groups lies in their cleavage conditions, a concept known as orthogonality. This distinction is paramount in multi-step syntheses where selective deprotection is required.[1]

  • The Boc Group: Renowned for its acid lability, the tert-butyloxycarbonyl group is readily removed under acidic conditions.[2] This sensitivity stems from the stability of the resulting tert-butyl cation.[3] However, this carbocation can lead to unwanted alkylation of nucleophilic residues in the substrate, sometimes necessitating the use of scavengers.[2]

  • The Cbz Group: In contrast, the benzyloxycarbonyl group is prized for its stability in both acidic and basic media.[4] Its removal is typically achieved through catalytic hydrogenolysis, a reaction that is generally mild and high-yielding.[5] This makes the Cbz group an excellent choice when acid-sensitive functional groups are present in the molecule.

Head-to-Head: A Quantitative Comparison

To provide a clearer picture of their practical application, the following table summarizes typical reaction conditions and yields for the protection and deprotection steps in a generic morpholine synthesis.

FeatureBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Conditions Boc₂O, base (e.g., NaOH, DMAP), aqueous or organic solventCbz-Cl, base (e.g., Na₂CO₃), aqueous or organic solvent
Protection Mechanism Nucleophilic attack of the amine on Boc₂ONucleophilic attack of the amine on Cbz-Cl
Typical Deprotection Conditions Strong acid (e.g., TFA in DCM, HCl in MeOH)[2]Catalytic hydrogenation (e.g., H₂, Pd/C)[5] or transfer hydrogenation
Deprotection Byproducts Isobutylene, CO₂Toluene, CO₂
Orthogonality Stable to bases and hydrogenolysis[6]Stable to acidic and basic conditions[4]
Potential Side Reactions Alkylation by tert-butyl cation during deprotection[2]Reduction of other functional groups during hydrogenolysis

Mechanistic Deep Dive: The "Why" Behind the "How"

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes.

Boc Protection and Deprotection

The introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[7] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[8]

Deprotection is initiated by protonation of the carbonyl oxygen by a strong acid, which facilitates the cleavage of the tert-butyl group to form a stable carbocation and a carbamic acid intermediate.[3] This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[3][8]

Cbz Protection and Deprotection

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[9] The amine's nucleophilic attack on the acyl chloride is a straightforward process.[5]

The classic method for Cbz deprotection is catalytic hydrogenation.[10] The benzyl C-O bond is cleaved on the surface of a palladium catalyst in the presence of hydrogen gas, releasing toluene and the unstable carbamic acid, which decarboxylates to the desired amine.[5] Alternative methods like transfer hydrogenation using reagents like ammonium formate can also be employed.[11]

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the synthesis of a generic N-protected morpholine.

Protocol 1: Synthesis of N-Boc-Morpholine
  • Dissolution: Dissolve morpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and THF.

  • Base Addition: Add a base such as triethylamine (1.1 eq) or sodium hydroxide.

  • Protection: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Perform an aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography to yield N-Boc-morpholine.[12][13]

Protocol 2: Synthesis of N-Cbz-Morpholine
  • Dissolution: Dissolve morpholine (1.0 eq) in an aqueous solution of a base like sodium carbonate.

  • Protection: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to proceed at low temperature until completion.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify by chromatography to obtain N-Cbz-morpholine.[4]

Visualizing the Synthesis: Reaction Flowcharts

To better illustrate the synthetic pathways, the following diagrams outline the key steps for both Boc and Cbz protection in morpholine synthesis.

Boc_Morpholine_Synthesis Morpholine Morpholine NBocMorpholine N-Boc-Morpholine Morpholine->NBocMorpholine Protection Boc2O Boc₂O, Base DeprotectedMorpholine Deprotected Morpholine NBocMorpholine->DeprotectedMorpholine Deprotection Acid Strong Acid (e.g., TFA)

Caption: Boc-protected morpholine synthesis workflow.

Cbz_Morpholine_Synthesis Morpholine Morpholine NCbzMorpholine N-Cbz-Morpholine Morpholine->NCbzMorpholine Protection CbzCl Cbz-Cl, Base DeprotectedMorpholine Deprotected Morpholine NCbzMorpholine->DeprotectedMorpholine Deprotection Hydrogenation H₂, Pd/C

Caption: Cbz-protected morpholine synthesis workflow.

Making the Right Choice: A Decision Framework

The selection between Boc and Cbz protecting groups is a critical decision that can significantly impact the overall success of a synthetic campaign. The following decision tree provides a logical framework to guide this choice.

Decision_Tree Start Start: Choose a protecting group for morpholine synthesis AcidSensitive Is the substrate sensitive to strong acids? Start->AcidSensitive HydrogenolysisSensitive Are there functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, benzyl ethers)? AcidSensitive->HydrogenolysisSensitive No UseCbz Use Cbz AcidSensitive->UseCbz Yes UseBoc Use Boc HydrogenolysisSensitive->UseBoc No ConsiderAlternatives Consider alternative deprotection for Cbz (e.g., Lewis acids, transfer hydrogenation) or a different protecting group HydrogenolysisSensitive->ConsiderAlternatives Yes

Caption: Decision tree for selecting between Boc and Cbz.

Conclusion: A Tale of Two Protecting Groups

Both Boc and Cbz are invaluable tools in the synthesis of morpholine-containing compounds. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific chemical context of the synthetic route. The acid-labile Boc group offers a convenient deprotection strategy in the absence of acid-sensitive functionalities. Conversely, the robust Cbz group, removable by mild hydrogenolysis, provides an orthogonal protection strategy essential for complex molecules with delicate functionalities. A thorough understanding of their respective chemistries, as outlined in this guide, will empower researchers to design more efficient and successful syntheses of these vital heterocyclic scaffolds.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • van Oeveren, A., et al. (2002).
  • Wikipedia. (2023, October 21). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • StudySmarter. (n.d.). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2018, October 20). Protecting groups in organic synthesis?! Retrieved from [Link]

  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • ACS Publications. (2016, March 1). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • NIH. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Bentham Science. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Technical Disclosure Commons. (n.d.). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

Sources

The Morpholine vs. Piperazine Scaffold: A Comparative Guide to Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Bioisosteric Exchange of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the plethora of available building blocks, morpholine and piperazine rings have earned the status of "privileged structures" due to their frequent appearance in a wide array of biologically active compounds and their ability to confer favorable pharmacokinetic properties. This guide provides an in-depth comparison of the activity of 4-Boc-2-carbamoylmorpholine derivatives and their piperazine analogues, exploring the nuanced impact of this bioisosteric replacement on enzyme inhibition and overall pharmacological profiles.

The Rationale for Comparison: A Tale of Two Rings

The this compound and its corresponding N'-Boc-N-piperazine-2-carboxamide analogue represent a fascinating case study in bioisosterism. At first glance, the structures are remarkably similar, with the key difference being the substitution of the morpholine's oxygen atom with a nitrogen atom in the piperazine ring. This seemingly subtle change introduces significant alterations in the physicochemical properties of the molecule, including basicity, polarity, hydrogen bonding capacity, and metabolic stability. These differences, in turn, can profoundly influence how the molecule interacts with its biological target and behaves within a physiological system.

The decision to employ a morpholine or a piperazine scaffold is often driven by the specific requirements of the therapeutic target and the desired pharmacokinetic profile. The lone pair of electrons on the morpholine oxygen can act as a hydrogen bond acceptor, while the second nitrogen in the piperazine ring introduces an additional site for substitution and potential salt formation, which can enhance solubility.

Comparative Biological Activity: A Look at the Data

Dipeptidyl Peptidase-4 (DPP-4) and α-Glucosidase Inhibition: A Battleground for Antidiabetic Agents

In the realm of type 2 diabetes, both morpholine and piperazine derivatives have been extensively explored as inhibitors of DPP-4 and α-glucosidase, enzymes crucial for glucose homeostasis.[1]

A review of antidiabetic agents highlights that both scaffolds can be incorporated into effective inhibitors.[1] For instance, novel benzimidazole derivatives incorporating either morpholine or piperazine structures have shown potent α-glucosidase inhibitory activity.[1]

While direct IC50 comparisons for the 4-Boc-2-carbamoyl scaffold are not available, data for other derivatives underscore the potential for high potency with both heterocycles. For example, a series of chiral pyrimidinyl-piperazine carboxamide derivatives demonstrated excellent α-glucosidase inhibitory activity, with the most potent compound exhibiting an IC50 value of 0.44 µM.[2] This highlights the potential of the piperazine scaffold in designing highly active enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition: Implications for Neurodegenerative Diseases

In the context of Alzheimer's disease, acetylcholinesterase inhibitors play a crucial role in symptomatic treatment. A study on isatin-derived morpholine and piperazine derivatives as AChE inhibitors provides a direct comparison of the two scaffolds.[3] The results indicated that a morpholine-containing derivative (IHM2) with a chlorine substitution on the isatin ring showed high inhibitory activity against human AChE with an IC50 value of 1.60 ± 0.51 μM.[3] This particular study suggested that the combination of the morpholine moiety and the specific substitution pattern contributed to the observed potency.[3]

This finding suggests that in certain contexts, the morpholine scaffold may be preferred for achieving high-affinity interactions within the active site of AChE.

Table 1: Comparative Inhibitory Activities of Morpholine and Piperazine Derivatives Against Various Enzymes

Compound ClassTarget EnzymeScaffoldIC50 ValueReference
Isatin DerivativesAcetylcholinesterase (AChE)Morpholine1.60 ± 0.51 μM[3]
Pyrimidinyl-piperazine Carboxamidesα-GlucosidasePiperazine0.44 µM[2]
Benzimidazole Derivativesα-GlucosidaseMorpholine & PiperazineHigh Inhibition (63-99%)[1]

Note: The IC50 values presented are for different lead compounds within each class and not a direct comparison of the 4-Boc-2-carbamoyl scaffold.

Experimental Protocols: A Foundation for Discovery

The generation of reliable comparative data hinges on robust and well-defined experimental protocols. Below are representative methodologies for key assays used to evaluate the activity of enzyme inhibitors.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme Solution, Substrate Solution, Test Compound Dilutions incubation Incubate Enzyme with Test Compound reagents->incubation Add to Assay Plate reaction Initiate Reaction with Substrate incubation->reaction Pre-incubation Period readout Measure Product Formation (e.g., Absorbance, Fluorescence) reaction->readout Kinetic or Endpoint Measurement plot Plot % Inhibition vs. Compound Concentration readout->plot calculate Calculate IC50 Value plot->calculate

Caption: A generalized workflow for determining the IC50 value of an inhibitor.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.

    • Prepare solutions of the target enzyme and its specific substrate in assay buffer at predetermined optimal concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound dilutions.

    • Add the enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the formation of the product over time (kinetic assay) or after a fixed time point (endpoint assay) using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Synthesis of this compound and N'-Boc-N-piperazine-2-carboxamide

The synthesis of these scaffolds typically involves multi-step sequences starting from commercially available chiral synthons.

General Synthetic Strategy

G start Chiral Starting Material (e.g., Amino Acid Derivative) intermediate1 Formation of Heterocyclic Ring start->intermediate1 intermediate2 Functional Group Interconversion intermediate1->intermediate2 final_product Final Product (e.g., this compound) intermediate2->final_product

Caption: A simplified representation of a synthetic route to the target heterocycles.

Causality and Experimental Choices: A Deeper Dive

The choice between a morpholine and a piperazine scaffold is a critical decision in the lead optimization phase of drug discovery. This choice is guided by a deep understanding of the structure-activity relationship (SAR) and the desired pharmacokinetic profile.

  • Basicity and pKa: The piperazine ring, with its two nitrogen atoms, typically has two pKa values, making it more basic than morpholine. This can be advantageous for forming strong ionic interactions with acidic residues in a target's active site. However, higher basicity can also lead to increased clearance and potential off-target effects.

  • Hydrogen Bonding: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can be crucial for binding to specific residues in an enzyme's active site. The piperazine scaffold offers two nitrogen atoms that can act as hydrogen bond acceptors, and the N-H of a secondary piperazine can also act as a hydrogen bond donor.

  • Solubility: The ability to form salts at the second nitrogen of the piperazine ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.

  • Metabolic Stability: Both morpholine and piperazine rings can be sites of metabolism. The choice between them may be influenced by the desire to block or alter metabolic pathways. For example, replacing a metabolically labile piperazine with a more stable morpholine could improve a compound's half-life.

Conclusion: A Strategic Choice Based on Data and Design

The decision to employ a this compound derivative versus its piperazine analogue is not a matter of inherent superiority of one scaffold over the other. Instead, it is a strategic choice dictated by the specific biological target and the desired drug-like properties. The available data, while not a direct head-to-head comparison of the exact titular compounds, clearly demonstrates that both scaffolds can be incorporated into highly potent enzyme inhibitors. The key to successful drug design lies in understanding the subtle yet significant physicochemical differences between these two privileged heterocycles and leveraging those differences to achieve the optimal balance of potency, selectivity, and pharmacokinetic properties. Future research involving direct comparative studies of these and other bioisosteric pairs will undoubtedly provide even greater clarity and further refine our ability to design the next generation of therapeutics.

References

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. 2024;29(13):3043. [Link]

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. 2023. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences. 2023;46(2):141-158. [Link]

  • Isatin derived morpholine and piperazine derivatives as acetylcholinesterase inhibitors. ResearchGate. 2023. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. 2022;12:11394. [Link]

Sources

The Morpholine Scaffold: A Privileged Motif Enhancing the Efficacy of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core chemical scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and overall druglikability. Among the myriad of heterocyclic systems employed by medicinal chemists, the morpholine ring has emerged as a particularly effective and versatile scaffold.[1][2] This guide provides an in-depth, comparative analysis of the efficacy of morpholine-containing kinase inhibitors, supported by experimental data and insights into the underlying structure-activity relationships (SAR).

The Physicochemical and Pharmacological Advantages of the Morpholine Moiety

The prevalence of the morpholine scaffold in numerous approved and clinical-stage drugs is not coincidental.[1][3] Its utility stems from a unique combination of advantageous physicochemical and pharmacological properties:

  • Improved Aqueous Solubility and Pharmacokinetics: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can enhance the aqueous solubility of the parent molecule. This is a crucial property for improving the pharmacokinetic profile of a drug candidate, facilitating its absorption and distribution.[4]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to a longer half-life and improved bioavailability of the drug.[1]

  • Favorable Geometry for Kinase Binding: The chair conformation of the morpholine ring allows it to orient substituents in a way that can optimize interactions with the ATP-binding pocket of kinases.[5] The morpholine nitrogen, with a pKa of approximately 8.4, can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase.[6]

  • Versatile Synthetic Handle: The morpholine ring is a readily accessible synthetic building block, allowing for facile incorporation into a wide range of molecular architectures.[2][7]

Comparative Analysis of Morpholine-Containing Kinase Inhibitors

The true measure of a scaffold's efficacy lies in its performance within specific drug discovery programs. Here, we compare morpholine-containing inhibitors against their non-morpholine analogs for key kinase targets.

The PI3K/mTOR Pathway: A Prime Target for Morpholine-Based Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Consequently, dual PI3K/mTOR inhibitors are highly sought after. The morpholino-triazine scaffold has proven to be particularly effective in this context.[8][9]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

A notable example is ZSTK474 , a pan-class I PI3K inhibitor featuring two morpholine groups.[5][10] Structure-activity relationship studies have demonstrated the critical role of the morpholine moiety in its potent inhibitory activity.[5] Replacement of one of the morpholine groups with other functionalities can significantly impact its potency and isoform selectivity.[5][10]

Compound/AnalogModificationPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
ZSTK474 -5.020.83.920.0[5]
Analog 2a Morpholine replaced with piperazine>180>1500>140>1500[5]
Analog 2b N-acetylation of piperazine analog2.921.04.515.0[5]
Analog 6a Morpholine replaced with ethanolamine9.9>1009.850.0[5]
Analog 6b Morpholine replaced with diethanolamine3.7>1009.814.6[5]

Data Analysis: The data clearly shows that replacing a morpholine group with an unsubstituted piperazine (Analog 2a) leads to a dramatic loss of activity across all PI3K isoforms.[5] This highlights the importance of the oxygen atom within the morpholine ring for potent inhibition. Interestingly, N-acetylation of the piperazine (Analog 2b) restores the inhibitory activity, suggesting that either the steric bulk or the electronic properties of the acetyl group mimic the effect of the morpholine oxygen.[5] Replacement with ethanolamine (Analog 6a) or diethanolamine (Analog 6b) maintains potent inhibition, particularly against PI3Kα, indicating that the hydroxyl groups can also fulfill the role of the morpholine oxygen in interacting with the kinase.[5]

EGFR Inhibition: Overcoming Resistance with Morpholine-Containing Compounds

The epidermal growth factor receptor (EGFR) is another well-established target in oncology. While first and second-generation EGFR inhibitors have shown clinical success, the emergence of resistance mutations, such as T790M, has limited their long-term efficacy. The development of third-generation inhibitors that can overcome this resistance is a major focus of research. The incorporation of a morpholine moiety into EGFR inhibitors has been a successful strategy in this endeavor.[11][12]

For instance, a series of diphenylpyrimidine derivatives bearing a morpholine functionality (Mor-DPPYs) were developed as potent EGFR T790M inhibitors.[11] One of the lead compounds, inhibitor 10c , demonstrated high activity against EGFRT790M/L858R kinase with an IC50 of 0.71 nM and was highly selective over wild-type EGFR.[11] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

CompoundTargetIC50 (nM)Cell Line (EGFR T790M)Cellular IC50 (µM)Selectivity Index (WT/mutant)Reference
Gefitinib EGFR-H1975>10-[11]
Inhibitor 10c EGFRT790M/L858R0.71H19750.037631.9[11]

Data Analysis: The data illustrates the significant improvement in potency against the resistant T790M mutant with the morpholine-containing inhibitor 10c compared to the first-generation inhibitor gefitinib.[11] The high selectivity index of inhibitor 10c suggests a favorable safety profile.[11]

Experimental Protocols for Evaluating Kinase Inhibitor Efficacy

To rigorously assess the efficacy of morpholine-containing kinase inhibitors and compare them to alternatives, a series of well-defined experimental protocols are essential.

Experimental Workflow: Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Start Compound Synthesis (Morpholine & Analogs) Biochem_Assay Biochemical Kinase Inhibition Assay (e.g., HTRF, AlphaLISA) Start->Biochem_Assay IC50 Determine IC50 Values & Potency Biochem_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., Proliferation, Viability) IC50->Cell_Assay Selectivity Kinase Selectivity Profiling IC50->Selectivity EC50 Determine EC50 Values & Cellular Efficacy Cell_Assay->EC50 PK Pharmacokinetic Studies EC50->PK InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo Lead Lead Optimization InVivo->Lead

Caption: A general experimental workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the activity of a purified recombinant kinase.

Materials:

  • Recombinant kinase (e.g., PI3Kα, EGFR T790M)

  • Kinase substrate (e.g., biotinylated peptide)

  • ATP

  • Assay buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Test compounds (morpholine-containing inhibitor and analogs)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • In a 384-well plate, add the test compounds, the recombinant kinase, and the biotinylated substrate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: HTRF is a robust and sensitive assay format that minimizes interference from colored or fluorescent compounds. The use of a biotinylated substrate and streptavidin-XL665 allows for a specific and high-affinity capture of the reaction product.

Protocol 2: Cell-Based Proliferation Assay (e.g., using CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., H1975 cells for EGFR T790M)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the percentage of cell viability against the compound concentration to determine the EC50 value.

Causality Behind Experimental Choices: The CellTiter-Glo® assay is a highly sensitive and reliable method for determining cell viability. The use of a cancer cell line known to be driven by the target kinase provides a physiologically relevant system to evaluate the compound's cellular efficacy.

Conclusion

The morpholine scaffold has rightfully earned its status as a privileged structure in the design of kinase inhibitors.[1] Its favorable physicochemical properties contribute to improved drug-like characteristics, while its specific interactions within the kinase active site can lead to enhanced potency and selectivity.[1][6] The comparative data presented for PI3K/mTOR and EGFR inhibitors clearly demonstrates the significant advantages that can be gained by incorporating this versatile heterocycle. As the quest for more effective and safer targeted therapies continues, the morpholine scaffold is poised to remain a cornerstone of medicinal chemistry efforts in the development of next-generation kinase inhibitors.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). PubMed.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Springer.
  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Semantic Scholar.
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
  • The Emergence of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a Kinase Inhibitor: A Mechanistic Overview. Benchchem.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.
  • Morpholine Bioisosteres for Drug Design. Pharmaceutical Business review.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • An updated review on morpholine derivatives with their pharmacological actions. [No Source Found].
  • Morpholine Bioisosteres for Drug Design. Enamine.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Investigating Off-Target Effects of Novel Morpholine-Containing Compounds: A Compar

Sources

A Comparative Analysis of Synthetic Routes to 2-Carbamoylmorpholines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2-carbamoylmorpholine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules, including potent enzyme inhibitors. Its inherent chirality and hydrogen bonding capabilities make it an attractive building block in drug design. This guide provides a comparative analysis of two distinct synthetic strategies for accessing this valuable scaffold: a linear, multi-step approach and a convergent, multicomponent reaction-based synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the optimal route for their specific applications.

Introduction to the 2-Carbamoylmorpholine Scaffold

The morpholine ring is a common feature in many FDA-approved drugs due to its favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The addition of a carbamoyl group at the 2-position introduces a key hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets. A notable example of the therapeutic potential of this scaffold is its incorporation into a novel class of direct renin inhibitors, which have shown significant antihypertensive efficacy.[1] The synthesis of these molecules, particularly with stereochemical control, is therefore of significant interest to the drug development community.

Route 1: Linear Synthesis via Multi-Step Sequential Reactions

A well-documented approach to complex 2-carbamoylmorpholine derivatives involves a linear sequence of classical organic transformations. This strategy is exemplified by the synthesis of a potent direct renin inhibitor, where the morpholine ring is constructed through a late-stage condensation.[1] This approach offers precise control over the introduction of various substituents.

Mechanistic Rationale and Workflow

The linear synthesis builds the target molecule piece by piece, often involving protection/deprotection steps to manage reactive functional groups. The key steps typically include the formation of a complex amine precursor, which is then coupled with a suitably functionalized morpholine-2-carboxylic acid. This strategy relies on robust and well-understood reactions, ensuring reproducibility.

A Indole-3-carbaldehyde B Reductive Amination & BOC Protection A->B Cyclopropylamine, NaBH(OAc)3 then (Boc)2O C N-Alkylation B->C N-(2-bromoethyl)phthalimide, NaH D Phthalimide Cleavage & Carbamoylation C->D Hydrazine, then ClCO2Me E BOC Deprotection D->E TFA F Amine Precursor E->F H Amide Coupling F->H HATU, DIPEA G (2R)-4-(BOC)morpholine-2-carboxylic acid H->G I Final BOC Deprotection H->I J Target 2-Carbamoylmorpholine Derivative I->J TFA

Caption: Workflow for the linear synthesis of a 2-carbamoylmorpholine derivative.

Experimental Protocol (Adapted from Bioorg. Med. Chem. Lett. 2012, 22 (24), 7441-7445)[1]

Step 1: Synthesis of the Amine Precursor

  • Reductive Amination: To a solution of 1H-indole-3-carbaldehyde in dichloroethane, add cyclopropylamine followed by sodium triacetoxyborohydride. Stir at room temperature until the reaction is complete.

  • BOC Protection: Protect the resulting secondary amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.

  • N-Alkylation: Treat the N-Boc protected intermediate with N-(2-bromoethyl)phthalimide and a strong base such as sodium hydride in DMF to alkylate the indole nitrogen.

  • Phthalimide Deprotection: Remove the phthalimide protecting group using hydrazine hydrate in ethanol.

  • Carbamoylation: React the resulting primary amine with methyl chloroformate in the presence of a base to form the methyl carbamate.

  • BOC Deprotection: Remove the Boc protecting group with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final amine precursor.

Step 2: Amide Coupling and Final Deprotection

  • Amide Coupling: Couple the amine precursor with (2R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid using a peptide coupling reagent such as HATU and a base like diisopropylethylamine (DIPEA) in DMF.

  • Final Deprotection: Remove the final Boc group with TFA in DCM to afford the target 2-carbamoylmorpholine derivative. Purify by chromatography.

Route 2: Convergent Synthesis via Ugi Multicomponent Reaction and Intramolecular Cyclization

A more convergent and atom-economical approach to the 2-carbamoylmorpholine core involves a multicomponent reaction, such as the Ugi four-component reaction (U-4CR), followed by a post-condensation cyclization.[2][3][4] This strategy allows for the rapid assembly of a complex intermediate from simple starting materials in a single step.

Mechanistic Rationale and Workflow

The U-4CR brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide intermediate. By strategically choosing bifunctional starting materials, this intermediate can be designed to undergo a subsequent intramolecular cyclization. For the synthesis of a 2-carbamoylmorpholine, using an amino alcohol (e.g., ethanolamine) as the amine component and a haloacetic acid (e.g., chloroacetic acid) as the acid component generates an Ugi product primed for intramolecular Williamson ether synthesis.[5][6] Treatment with a base promotes the deprotonation of the hydroxyl group, which then displaces the halide to form the morpholine ring.

cluster_0 Ugi Four-Component Reaction (One Pot) cluster_1 Post-Ugi Intramolecular Cyclization A Aldehyde E Ugi Adduct Intermediate A->E B Ethanolamine B->E C Isocyanide C->E D Chloroacetic Acid D->E F Base-mediated Cyclization E->F e.g., NaH, THF G Target 2-Carbamoylmorpholine F->G

Caption: Workflow for the convergent Ugi-based synthesis of a 2-carbamoylmorpholine.

Experimental Protocol (Proposed)

Step 1: Ugi Four-Component Reaction

  • To a solution of the aldehyde (1.0 eq) in methanol, add ethanolamine (1.0 eq) and stir for 30 minutes at room temperature to form the imine in situ.

  • Add chloroacetic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude Ugi adduct by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified Ugi adduct in an anhydrous aprotic solvent such as THF.

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final 2-carbamoylmorpholine by column chromatography.

Comparative Analysis

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Ugi-based Synthesis
Overall Strategy Linear, sequentialConvergent, multicomponent
Step Economy Low (many individual steps)High (fewer steps)
Atom Economy Moderate to LowHigh
Convergence LowHigh
Starting Materials Often complex and require prior synthesisSimple, commercially available
Control & Predictability High, each step is well-definedModerate, Ugi reaction can have side products
Diversity Generation Late-stage diversification is possible but requires re-synthesis of intermediatesHigh, diversity can be easily introduced by varying any of the four Ugi components
Scalability Can be challenging due to the number of steps and purificationsPotentially more scalable due to fewer operations
Purification Multiple chromatographic purifications typically requiredFewer purification steps

Conclusion for the Practicing Scientist

The choice between a linear and a convergent Ugi-based synthesis of 2-carbamoylmorpholines depends heavily on the project's goals.

The linear synthesis is advantageous when a specific, complex target molecule is the primary objective and precise control over each synthetic step is paramount. It is a reliable, albeit lengthy, method for obtaining a single, well-defined product.

The convergent Ugi-based synthesis , on the other hand, excels in the context of discovery chemistry and library synthesis. Its ability to rapidly generate a diverse range of analogs from simple building blocks makes it an ideal tool for structure-activity relationship (SAR) studies. The high step and atom economy also make it an attractive route from a green chemistry perspective. While optimization of the Ugi reaction and the subsequent cyclization may be required, the potential for rapid discovery of novel, active compounds is a significant advantage.

Ultimately, both routes are valuable tools in the medicinal chemist's arsenal for the synthesis of the important 2-carbamoylmorpholine scaffold.

References

  • Lee, K., et al. (2012). Discovery of novel 2-carbamoyl morpholine derivatives as highly potent and orally active direct renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7441-7445. [Link]

  • Ghasemi, N., & Sharifi, S. S. (2020). Green synthesis of morpholine-2-thione by multicomponent reaction of aziridines. Polycyclic Aromatic Compounds, 1-8. [Link]

  • El-Sayed, N. S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43645-43683. [Link]

  • Contreras-Puentes, N., et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 21(7), 893. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Hasan, M., et al. (2024). Stereo‐ and Chemoselective Enrichment of sp3 Character in Post‐Ugi Morpholines. European Journal of Organic Chemistry. [Link]

  • Sharma, P., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 557. [Link]

  • Hasan, M., et al. (2021). Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa- Michael addition. Nazarbayev University Repository. [Link]

  • Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-61. [Link]

  • Zhang, H., et al. (2024). Diastereoselective ZnCl2-Mediated Joullié–Ugi Three-Component Reaction for the Preparation of Phosphorylated N-Acylaziridines from 2H-Azirines. Molecules, 29(5), 1042. [Link]

  • Dömling, A., & Ugi, I. (2000). Isocyanide-Based Multicomponent Reactions in Organic Synthesis. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-61. [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]

  • Wang, T., et al. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry, 87(4), 2139-2151. [Link]

  • Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Zare, A., et al. (2023). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. Scientific Reports, 13(1), 9208. [Link]

  • Ziyaei, A., et al. (2019). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 55(73), 10943-10946. [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 4-Boc-2-carbamoylmorpholine Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Boc-2-carbamoylmorpholine, a key building block in modern drug discovery. We objectively compare reversed-phase columns and mobile phase compositions to establish an optimal, robust analytical method. The subsequent validation protocol is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, with supporting experimental data and acceptance criteria clearly presented. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a validated, trustworthy method for ensuring the purity of this critical intermediate.

Introduction: The Analytical Imperative for a Key Building Block

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, while the Boc (tert-butyloxycarbonyl) protecting group and carbamoyl moiety provide versatile handles for synthetic elaboration. The stereochemical integrity and chemical purity of this intermediate are paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis due to its high resolution, quantitative accuracy, and broad applicability.[1][2] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the procedure is suitable for its intended purpose. This guide details the systematic process of developing an optimal HPLC method and rigorously validating it against internationally recognized standards.[3][4][5][6]

The Analytical Challenge: Potential Impurities

A robust analytical method must be able to separate the main compound from any potential impurities. For this compound, these can originate from several sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side Products: Isomers or products from competing reaction pathways.

  • Degradation Products: The Boc protecting group is notoriously sensitive to acid.[7] Trace acidic residues or improper storage could lead to the formation of de-protected morpholine impurities. Thermal degradation is also a possibility.[8]

  • Enantiomeric Impurities: As the 2-position is a chiral center, the presence of the undesired enantiomer is a critical purity attribute that may require chiral chromatography to resolve.[9][10][11]

This guide focuses on achiral reversed-phase HPLC for quantifying process-related impurities and degradants. A separate chiral method would be required for enantiomeric purity assessment.

Method Development: A Comparative Approach to Optimization

The goal of method development is to achieve optimal separation between the this compound peak and all potential impurities. We compared two common reversed-phase columns and mobile phase modifiers to select the most suitable conditions.

Rationale for Choices:

  • Columns: A standard C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. A Phenyl-Hexyl column provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic impurities or providing different peak shapes.

  • Mobile Phase: Acetonitrile (ACN) and water are standard mobile phase components. A modifier is required for good peak shape. We compared 0.1% Trifluoroacetic Acid (TFA), a strong ion-pairing agent that often yields sharp peaks, with 0.1% Formic Acid (FA), a less aggressive acidifier suitable for mass spectrometry (MS) compatibility.

Screening Conditions & Results

A sample of this compound, spiked with a known starting material impurity and a sample subjected to forced degradation (acidic stress), was used for the comparison.

ParameterCondition ACondition BCondition CCondition D (Optimal)
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water0.1% FA in Water0.1% TFA in Water0.1% FA in Water
Mobile Phase B 0.1% TFA in ACN0.1% FA in ACN0.1% TFA in ACN0.1% FA in ACN
Gradient 10-90% B over 15 min10-90% B over 15 min10-90% B over 15 min10-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 210 nmUV at 210 nm
Column Temp. 30 °C30 °C30 °C30 °C
Observations Good resolution, but peak tailing observed for the main peak (Tailing Factor = 1.8).Excellent resolution (Rs > 2.5), superior peak symmetry (Tailing Factor = 1.2). Co-elution of two minor impurities.Selected as the optimal method for validation.

The Validated HPLC Method: A Step-by-Step Protocol

This protocol is validated for the quantification of impurities in this compound.

Instrumentation & Consumables
  • HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/Vis Detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatography Data System (CDS).

  • Analytical Balance.

  • C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size).

  • HPLC Grade Acetonitrile, Water, and Formic Acid.

  • Reference Standard: this compound (>99.5% purity).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (Re-equilibration)

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Run Time: 22 minutes.

Standard and Sample Preparation
  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

Method Validation Protocol & Results

The selected method was validated according to ICH Q2(R1) guidelines.[4][6][12]

Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_final Finalization Dev Method Optimization (Column & Mobile Phase) Specificity Specificity (Forced Degradation) Dev->Specificity Selects Optimal Conditions Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final Validated Method Ready for Routine Use Robustness->Final

Specificity (Selectivity)

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol: Samples of this compound were subjected to forced degradation under various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temp for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: UV light (254 nm) for 48 hours. The stressed samples were then analyzed, and the chromatograms were compared to that of an unstressed sample. Peak purity was assessed using a photodiode array (PDA) detector.

  • Results:

    • Significant degradation was observed under acidic conditions, producing a primary degradant peak that was well-resolved from the main peak (Resolution > 3.0).

    • Minor degradation was observed under thermal and oxidative stress, with all degradant peaks baseline-resolved from the main peak.

    • The method demonstrated selectivity, with no interference from degradants at the retention time of the analyte. The peak purity index for the main peak in all stressed samples was >0.999, confirming spectral homogeneity.

Specificity_Diagram p1 p1 struct struct p1->struct:f1 p2 p2 p2->struct:f2 p3 p3 p3->struct:f3

Linearity & Range

Linearity is the ability of the method to obtain test results which are directly proportional to the concentration of the analyte.

  • Protocol: A series of five solutions were prepared from the reference standard stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (approx. 0.0025 to 0.75 mg/mL). Each solution was injected in triplicate.

  • Results: A calibration curve was constructed by plotting the mean peak area against concentration.

ParameterResultAcceptance Criteria (ICH)
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to originShould not be significantly different from zero
Range 0.5% to 150% of nominal conc.Justified by linearity, accuracy, and precision.

The method demonstrated excellent linearity over the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Accuracy was determined by spiking the drug substance with known amounts of a key impurity at three concentration levels (50%, 100%, and 150% of the target concentration). Samples were prepared in triplicate at each level.

  • Results: The percentage recovery was calculated for the impurity.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria (ICH)
50% (0.25 mg/mL) 99.2%0.8%98.0 - 102.0% Recovery
100% (0.50 mg/mL) 100.5%0.5%98.0 - 102.0% Recovery
150% (0.75 mg/mL) 99.8%0.6%98.0 - 102.0% Recovery

The high recovery rates confirm the accuracy of the method for impurity quantification.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.

  • Protocol:

    • Repeatability (Intra-day): Six separate samples were prepared from the same homogenous batch and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The relative standard deviation (%RSD) of the peak areas for the main peak was calculated.

Precision Level%RSD of Peak AreaAcceptance Criteria (ICH)
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.88%≤ 2.0%

The low %RSD values demonstrate that the method is highly precise.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that yielded an S/N of 3:1 was designated the LOD, and 10:1 for the LOQ.

  • Results:

ParameterResult (as % of 0.5 mg/mL)S/N Ratio
LOD 0.05%~ 3:1
LOQ 0.15%~ 10:1

The method is sufficiently sensitive to detect and quantify impurities at levels relevant for pharmaceutical quality control.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: The effect of small changes to the method parameters on the resolution between the main peak and a key impurity was evaluated.

  • Results:

Parameter VariedVariationResolution (Rs)Acceptance Criteria
Flow Rate ± 0.1 mL/min (0.9 & 1.1)> 2.5Rs ≥ 2.0
Column Temperature ± 2 °C (28 & 32 °C)> 2.8Rs ≥ 2.0
Mobile Phase pH (Aqueous) ± 0.2> 2.7Rs ≥ 2.0

The method is robust, as minor variations in key parameters did not significantly impact the critical separation, ensuring reliable performance in a routine laboratory setting.

Conclusion

This guide has detailed the successful development and validation of a reversed-phase HPLC method for the purity determination of this compound. By systematically comparing different chromatographic conditions, an optimal method using a C18 column with a formic acid-modified mobile phase was established. The subsequent validation study, conducted in accordance with ICH Q2(R1) guidelines, has proven the method to be specific, linear, accurate, precise, and robust for its intended purpose. This validated analytical procedure provides a high degree of assurance in the quality and purity of this compound, making it a reliable tool for quality control and regulatory submissions in the pharmaceutical industry.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • PubMed Central (PMC). (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

A Spectroscopic Guide to Differentiating 4-Boc-2-carbamoylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile.[] The enantiomers of a chiral drug can exhibit profoundly different effects within a biological system.[2] Consequently, the unambiguous assignment of the absolute configuration and the quantification of enantiomeric purity are paramount. This guide provides a comprehensive spectroscopic framework for the comparative analysis of the (R) and (S) enantiomers of 4-Boc-2-carbamoylmorpholine, a key chiral building block in medicinal chemistry.

This document moves beyond a simple recitation of techniques. It delves into the underlying principles of chiroptical spectroscopy and Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, offering a predictive and methodological guide for researchers. We will explore how Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and NMR spectroscopy can be leveraged to distinguish between these enantiomers, even in the absence of established literature spectra for this specific compound.

The Foundation: Synthesis and Chiral Separation

Before any spectroscopic comparison can be undertaken, the individual enantiomers of this compound must be available in high enantiomeric purity. While a direct, detailed synthesis for this specific molecule is not extensively documented, established synthetic routes for structurally similar chiral morpholine derivatives provide a clear and viable pathway.

An operationally simple and scalable approach involves the use of enantiomerically pure starting materials, such as (R)- or (S)-epichlorohydrin, to introduce the desired stereocenter.[3][4] Subsequent reaction with an appropriate amine and further functionalization can yield the target enantiomer.

Alternatively, if a racemic mixture of this compound is synthesized, chiral separation is necessary. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[][][6] The selection of the appropriate CSP is often empirical, and a screening of different columns is typically required to achieve optimal separation.[6]

Chiroptical Spectroscopy: A Tale of Two Enantiomers

Chiroptical spectroscopic techniques, such as VCD and ECD, are powerful tools for the determination of absolute configuration.[7][] They rely on the differential interaction of left and right circularly polarized light with a chiral molecule.[9] For a pair of enantiomers, the chiroptical spectra are expected to be mirror images of each other—equal in intensity but opposite in sign.[9][10]

Vibrational Circular Dichroism (VCD): Probing Molecular Vibrations in 3D

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[10] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is particularly well-suited for molecules rich in vibrational modes, such as this compound. A key advantage of VCD is that even molecules lacking a traditional UV chromophore can be analyzed.[9]

Expected Spectroscopic Features:

For the enantiomers of this compound, the VCD spectra are predicted to show distinct, mirror-image signals in the mid-IR region (approximately 4000 to 400 cm⁻¹). Key vibrational bands to monitor include:

  • Amide I and Amide II Bands: The carbamoyl group (-CONH₂) will give rise to characteristic Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands. The VCD signals in these regions are highly sensitive to the local chirality and conformation.[11]

  • Boc Carbonyl Stretch: The carbonyl group of the tert-butyloxycarbonyl (Boc) protecting group will also exhibit a strong IR absorption and a corresponding VCD signal.

  • C-H Stretching and Bending Modes: The various C-H bonds within the morpholine ring and the Boc group will produce a complex but informative fingerprint region in the VCD spectrum.

Predictive Comparison of this compound Enantiomers by VCD:

Vibrational ModeExpected Wavenumber (cm⁻¹)Predicted VCD Signal for (R)-enantiomerPredicted VCD Signal for (S)-enantiomer
Amide I (C=O stretch)~1680(+) or (-)(-) or (+) [Mirror image of (R)]
Amide II (N-H bend)~1600(+) or (-)(-) or (+) [Mirror image of (R)]
Boc (C=O stretch)~1700(+) or (-)(-) or (+) [Mirror image of (R)]
C-H Stretches2800-3000Complex pattern of (+/-) signalsMirror-image complex pattern

The absolute signs of the VCD bands can be definitively assigned by comparing the experimental spectrum with quantum chemical calculations, typically using Density Functional Theory (DFT).[9][10]

Electronic Circular Dichroism (ECD): The Electronic Fingerprint of Chirality

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions.[12] While this compound lacks strong chromophores that absorb in the visible region, the amide and carbamate groups possess electronic transitions in the far-UV region that can be probed by ECD.

Expected Spectroscopic Features:

The ECD spectra of the (R) and (S) enantiomers are expected to be mirror images. The key chromophores contributing to the ECD signal are:

  • Carbamoyl Group: The n → π* and π → π* transitions of the amide chromophore will give rise to Cotton effects.

  • Boc Group: The carbamate chromophore of the Boc protecting group will also contribute to the ECD spectrum.

The comparison of experimental ECD spectra with those predicted by time-dependent DFT (TD-DFT) calculations is a powerful method for assigning the absolute configuration of non-crystalline samples.[]

NMR Spectroscopy with Chiral Solvating Agents: Creating a Diastereomeric Environment

Standard NMR spectroscopy is inherently incapable of distinguishing between enantiomers in an achiral solvent.[13] However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient, non-covalent diastereomeric complexes.[14][15] These diastereomeric solvates have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.[13]

Experimental Approach:

A solution of the racemic or enantiomerically enriched this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). A chiral solvating agent, such as a chiral alcohol (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral acid, is then added incrementally.

Expected ¹H NMR Spectral Changes:

Upon addition of the CSA, the proton signals of the two enantiomers, which are initially overlapping, are expected to resolve into two distinct sets of peaks. Protons in close proximity to the chiral center and the sites of interaction with the CSA will exhibit the most significant chemical shift non-equivalence (Δδ). For this compound, key protons to monitor include:

  • The proton at the C2 position.

  • The protons on the carbons adjacent to the nitrogen and oxygen atoms in the morpholine ring.

  • The N-H protons of the carbamoyl group.

The integration of the separated signals allows for the determination of the enantiomeric excess (% ee) of the sample.[16]

Experimental Workflow and Data Interpretation

The following workflow provides a systematic approach for the spectroscopic comparison of this compound enantiomers.

G cluster_2 Data Analysis & Interpretation synthesis Synthesis of Enantiomers (or Racemate) separation Chiral HPLC Separation (if starting from racemate) synthesis->separation purification Purification and Characterization separation->purification vcd VCD Spectroscopy purification->vcd ecd ECD Spectroscopy purification->ecd nmr NMR with Chiral Solvating Agents purification->nmr vcd_analysis Compare VCD Spectra (R vs. S) vcd->vcd_analysis ecd_analysis Compare ECD Spectra (R vs. S) ecd->ecd_analysis nmr_analysis Analyze Chemical Shift Non-equivalence (Δδ) nmr->nmr_analysis dft DFT/TD-DFT Calculations vcd_analysis->dft ecd_analysis->dft config_assign Absolute Configuration Assignment nmr_analysis->config_assign dft->config_assign

Caption: Experimental workflow for the spectroscopic comparison and absolute configuration assignment of this compound enantiomers.

Conclusion

The spectroscopic differentiation of the enantiomers of this compound is a critical step in its application in drug discovery and development. This guide outlines a robust, multi-pronged approach employing VCD, ECD, and NMR with chiral solvating agents. While direct experimental data for this specific molecule is not yet widely available, the principles and predictive analyses presented here provide a solid foundation for researchers to confidently characterize these chiral building blocks. The combination of experimental chiroptical spectroscopy with theoretical calculations offers a powerful and reliable method for the unambiguous assignment of absolute configuration, ensuring the scientific integrity of subsequent research and development efforts.

References

  • Polyanichko, A. M., et al. (2011). Vibrational Circular Dichroism Studies of Biological Macromolecules and their Complexes. ResearchGate. Available at: [Link]

  • Kurouski, D. (2017). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta. Available at: [Link]

  • Lee, S., et al. (2023). Vibrational circular dichroism unveils hidden clues. Light: Science & Applications. Available at: [Link]

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Gualtieri, F. (Ed.). (2012). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. Available at: [Link]

  • Fodor, L., et al. (2018).
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available at: [Link]

  • Singh, V., & Sahu, P. K. (2019). Chiral Analysis of Pharmaceuticals Using NMR Spectroscopy: A Review. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2019). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. Available at: [Link]

  • Bak, A., et al. (2022). Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. Molecules. Available at: [Link]

  • Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Jones, D. B., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Physical Chemistry Chemical Physics. Available at: [Link]

  • Welch, C. J. (2010). Chiral methods. ScienceDirect. Available at: [Link]

  • Wang, Y., et al. (2025). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions.
  • Liu, J., et al. (2021). Heterocycle N‐Boc deprotection scope. ResearchGate. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comparative Guide to the Biological Evaluation of 2-Carbamoyl Morpholine Derivatives as Novel Direct Renin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of a novel class of compounds derived from the 2-carbamoyl morpholine scaffold. It is intended for researchers, scientists, and drug development professionals interested in the discovery of next-generation antihypertensive agents. We will explore the rationale behind their design, compare their performance against the clinical benchmark, and provide detailed protocols for their biological evaluation.

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to improve pharmacokinetic profiles and confer a range of biological activities.[1][2][3] This guide focuses on a specific application: the development of 2-carbamoyl morpholine derivatives as potent, orally active direct renin inhibitors.

The Scientific Rationale: Targeting the Apex of the RAAS

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[4] Renin, an aspartyl protease, is the first and rate-limiting enzyme in this cascade. Its inhibition offers a highly attractive therapeutic strategy for managing hypertension and related cardiovascular diseases. By blocking the system at its apex, direct renin inhibitors (DRIs) can, in theory, provide a more complete blockade of the RAAS compared to downstream agents like ACE inhibitors or Angiotensin II Receptor Blockers (ARBs).[4]

Despite this promise, drug discovery efforts have been challenging. For decades, the development of DRIs was plagued by issues of poor pharmacokinetics, including low oral bioavailability and high plasma protein binding, largely due to the peptidomimetic nature and high molecular weight of the compounds.[4] To date, Aliskiren is the only DRI to have reached the market.

The emergence of the 2-carbamoyl morpholine scaffold represents a significant breakthrough. These nonpeptidomimetic structures possess lower molecular weights (<500 Da) and more "drug-like" physicochemical properties, offering a promising alternative to overcome the limitations of previous generations of DRIs.[4]

RAAS_Pathway cluster_inhibition Point of Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Inhibitor 2-Carbamoyl Morpholine Derivatives (DRIs) Inhibitor->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of DRIs.

Comparative Performance Analysis

A lead compound, designated Compound 9 , was identified with a 2-carbamoyl morpholine scaffold. Subsequent optimization led to the discovery of Compound 26 , which demonstrated highly potent inhibition of human plasma renin activity (hPRA), comparable to the approved drug Aliskiren, but with a significantly lower molecular weight.[4]

The key to the scaffold's success lies in its novel binding mode. It forms crucial hydrogen-bonding interactions with the two catalytic aspartate residues in the renin active site and also interacts with the "closed flap" region, a mode of binding distinct from other DRIs. This efficient binding allows for high potency to be achieved in smaller molecules.[4]

Quantitative Comparison of Renin Inhibitors

The following table summarizes the performance of key 2-carbamoyl morpholine derivatives against Aliskiren. The Binding Efficiency Index (BEI), calculated as pIC50 divided by the molecular weight in kDa, is a crucial metric for comparing compounds, as it normalizes potency for size. A higher BEI is desirable.

CompoundhPRA IC₅₀ (nM)rh-renin IC₅₀ (nM)BEIMW ( g/mol )ClogPTPSA (Ų)
Aliskiren (Benchmark) 2.5-16.6551.83.51146
Compound 9 (Lead) 672516.5431.52.5882
Compound 13 3.61.118.9455.53.4282
Compound 26 (Optimized) 2.81.221.8 414.52.1882

Data sourced from ACS Medicinal Chemistry Letters.[4]

Analysis of Structure-Activity Relationship (SAR):

  • From Compound 9 to 13: The replacement of the methoxyphenyl moiety with a larger, more hydrophobic naphthalene ring (Compound 13 ) enhanced the interaction with the large S3 cavity of the renin enzyme. This resulted in a nearly 20-fold increase in potency with only a moderate increase in molecular weight, leading to an improved BEI.[4]

  • From Compound 13 to 26: Further optimization involved replacing the naphthyl group with an indole and adjusting the linker to the S3sp sub-pocket. This led to Compound 26 , which maintained the high potency of Compound 13 while significantly reducing the molecular weight.[4] This achievement is critical, as lower MW is a strong predictor of improved oral bioavailability. Compound 26 possesses superior "drug-like" properties compared to Aliskiren, with fewer hydrogen bond donors, fewer rotatable bonds, and a lower polar surface area (TPSA).[4]

Experimental Protocols & Methodologies

The biological evaluation of these compounds hinges on robust and reproducible enzyme inhibition assays. The protocols described below are self-validating systems designed to ensure data integrity.

Workflow for In Vitro Enzyme Inhibition Screening

Assay_Workflow Compound_Prep 1. Compound Dilution (Serial Dilutions in DMSO) Assay_Setup 2. Assay Plate Setup (Enzyme, Substrate, Buffer) Compound_Prep->Assay_Setup Add Test Compounds Incubation 3. Incubation (Controlled Temperature and Time) Assay_Setup->Incubation Detection 4. Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Data_Analysis 5. Data Analysis (IC50 Curve Fitting) Detection->Data_Analysis

Sources

A Senior Application Scientist's Guide: The Strategic Value of 4-Boc-2-carbamoylmorpholine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Cost-Benefit Analysis for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a cornerstone of rational design, enabling chemists to enhance potency, selectivity, and metabolic stability. The morpholine ring, a privileged structure, is frequently incorporated to improve physicochemical properties. This guide provides a detailed cost-benefit analysis of a specific, high-value building block: 4-Boc-2-carbamoylmorpholine. We will dissect its synthetic accessibility, compare its utility against viable alternatives, and provide a decision-making framework for its strategic deployment in research and development programs. This analysis is grounded in field-proven insights to balance the innovative potential of this reagent against the practical constraints of budget and time.

Physicochemical Profile and Strategic Value

This compound is a chiral, Boc-protected amino acid analogue. Its primary value lies in the rigid morpholine scaffold, which pre-organizes the substituents in a defined three-dimensional space. This conformational locking can lead to a significant reduction in the entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity.

Table 1: Core Physicochemical Properties

PropertyValueSignificance for Synthesis
Molecular Formula C₁₀H₁₈N₂O₄Influences molecular weight and elemental analysis.
Molecular Weight 230.26 g/mol Essential for stoichiometric calculations in reaction setups.
Stereochemistry Typically available as (S) or (R) enantiomers.Chirality is critical for biological activity; enantiopure starting material is key.
Boc-Protecting Group tert-ButoxycarbonylStandard amine protection, stable to many reaction conditions but readily cleaved with acid (e.g., TFA).[1]
Solubility Expected to be soluble in DCM, THF, DMF.Good solubility in common organic solvents facilitates its use in standard peptide coupling and other synthetic transformations.

Synthetic Accessibility: A Tale of Two Paths

The decision to use a specialized reagent is fundamentally tied to its availability and cost. For this compound, two primary routes exist: direct purchase or de novo synthesis.

Path A: Direct Commercial Procurement

As of late 2025, this compound is not a widely stocked, off-the-shelf reagent. It typically falls into the category of a "boutique" building block available from specialty chemical vendors.

  • Cost: The price is substantial, often in the range of several hundred dollars per gram, reflecting a multi-step synthesis and purification process. For comparison, related precursors like (R)-4-Boc-2-((R)-hydroxy(phenyl)methyl)morpholine are available but also carry a high cost.[2] A similar building block, 4-Boc-piperazine-2-carboxylic acid, is priced at over $80 for a small quantity.

  • Benefit: The primary benefit is time-saving. Procuring the final compound eliminates the need for in-house synthetic development and characterization, allowing research to proceed immediately.

  • Drawback: The high cost can be prohibitive for large-scale synthesis or early-stage screening campaigns where numerous analogues are required.

Path B: De Novo Laboratory Synthesis

For cost-conscious projects or when large quantities are needed, in-house synthesis is the most practical approach. A concise and efficient route starting from the corresponding carboxylic acid is recommended.[3][4]

Diagram 1: Recommended Synthetic Workflow

A (S)-N-Boc-morpholine- 2-carboxylic acid B Amide Coupling A->B  NH4Cl, HOBt,  EDC, DIPEA, DMF C Crude Product B->C D Purification (Chromatography/Recrystallization) C->D E Final Product: This compound D->E  Yield: ~80-90%

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (S)-4-Boc-2-carbamoylmorpholine

This protocol is a self-validating system. The success of each step can be verified through standard analytical techniques (TLC, LC-MS) before proceeding.

  • Reaction Setup: To a solution of (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes.

    • Causality: This step creates the HOBt active ester of the carboxylic acid, which is a highly reactive intermediate necessary for efficient amide bond formation and suppression of side reactions.

  • Amine Addition: Add ammonium chloride (NH₄Cl, 1.5 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to liberate free ammonia from its salt and to neutralize the HCl generated during the coupling reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Causality: The acidic wash removes excess base (DIPEA), the basic wash removes unreacted HOBt and any remaining starting acid, and the brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Comparative Analysis: Alternatives to this compound

The decision to use this scaffold must be weighed against suitable alternatives. The closest analogues are the piperazine-based counterpart and a simple acyclic control.

  • Alternative 1: (S)-4-Boc-piperazine-2-carboxamide: The piperazine scaffold is also prevalent in medicinal chemistry.[5][6] While structurally similar, the presence of the N-4 nitrogen offers a handle for further derivatization but also introduces different physicochemical properties (e.g., basicity, H-bond accepting capability). Piperazine-2-carboxamide itself is noted to be an expensive building block.[7]

  • Alternative 2: N-Boc-L-Alaninamide: A simple, flexible, and inexpensive acyclic analogue. It serves as an excellent negative control to validate the hypothesis that the conformational rigidity of the morpholine ring is key to the desired biological activity.

Table 2: Comparative Guide to Scaffolds

FeatureThis compound4-Boc-piperazine-2-carboxamideN-Boc-L-Alaninamide
Relative Cost HighHighLow
Conformational Rigidity High (Chair-like conformation)Moderate (Chair/Boat interconversion)High (Flexible)
Synthetic Steps (from acid) 111
Key Advantage Improved metabolic stability (ether linkage), precise 3D orientation.Additional point for derivatization (N-4 position after Boc removal).Low cost, readily available, establishes baseline activity.
Primary Application Probing rigid pharmacophore models; enhancing metabolic stability.Building complex scaffolds; introducing a basic center.[5]Initial screening; SAR baseline.

Strategic Decision Framework

The choice of building block is dictated by the stage and goals of the research program. The following framework provides guidance on when to invest in a high-cost, high-value reagent.

Diagram 2: Decision-Making Framework for Scaffold Selection

Start Project Stage? Early Early Stage / Hit-Finding Start->Early LeadOp Lead Optimization Start->LeadOp Budget Budget Constraint? Early->Budget Hypothesis Rigidity Hypothesis? LeadOp->Hypothesis HighBudget Flexible Budget Budget->HighBudget No LowBudget Strict Budget Budget->LowBudget Yes UseAcyclic Use Acyclic / Simple Scaffolds (e.g., Alaninamide) HighBudget->UseAcyclic LowBudget->UseAcyclic YesHypo Yes Hypothesis->YesHypo Yes NoHypo No / Unsure Hypothesis->NoHypo No UseMorpholine Invest in Morpholine Scaffold (Purchase or Synthesize) YesHypo->UseMorpholine ConsiderPiperazine Consider Piperazine Alternative (If N-4 handle is useful) YesHypo->ConsiderPiperazine NoHypo->UseAcyclic

Caption: A logical guide for selecting the appropriate scaffold.

Recommendations:

  • For Early-Stage Discovery & Screening: The high cost of this compound is not justified. Utilize cheaper, flexible analogues like N-Boc-L-Alaninamide to first establish a structure-activity relationship (SAR) baseline.

  • For Lead Optimization: Once a solid SAR is established and the hypothesis that conformational constraint will improve potency or PK properties is strong, the investment in the morpholine scaffold is warranted. At this stage, the potential for a significant gain in performance outweighs the material cost.

  • When to Choose Piperazine vs. Morpholine: If the SAR suggests that an additional vector for chemical modification is needed or that a basic nitrogen could form a key salt bridge, the piperazine analogue is a compelling choice. If metabolic stability is paramount and the goal is purely to constrain the pharmacophore, the morpholine is superior due to the chemically robust ether linkage.

Conclusion

This compound is a powerful but costly tool in the medicinal chemist's arsenal. It is not a reagent for broad screening but a precision instrument for hypothesis-driven lead optimization. Its true value is realized when used strategically to enforce a specific bioactive conformation, leading to compounds with superior potency and drug-like properties. By balancing the clear benefits of conformational rigidity against the practicalities of cost and synthetic accessibility, research teams can leverage this advanced building block to accelerate the development of next-generation therapeutics.

References

  • Carl ROTH. Boc-Glycine, 5 g - Amino acids, protected. Accessed January 20, 2026. [Link]

  • ResearchGate. Two step approach to piperazine-2-carboxamide via hydrolysis followed.... Accessed January 20, 2026. [Link]

  • Aladdin Scientific. 4-Boc-2-(bromomethyl)morpholine, min 97%, 100 mg. Accessed January 20, 2026. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Accessed January 20, 2026. [Link]

  • Qiyan. 1,4-Bis-Boc-piperazine-2-carboxylic acid. Accessed January 20, 2026. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Accessed January 20, 2026. [Link]

  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Accessed January 20, 2026. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Accessed January 20, 2026. [Link]

  • ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Accessed January 20, 2026. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Accessed January 20, 2026. [Link]

  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Accessed January 20, 2026. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Accessed January 20, 2026. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Boc-2-carbamoylmorpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop to the responsible management of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Boc-2-carbamoylmorpholine, a key building block in modern medicinal chemistry. Adherence to these protocols is paramount for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem.

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious and informed approach to its disposal. By leveraging data from structurally analogous morpholine and carbamate derivatives, alongside established laboratory safety protocols, we can construct a robust and reliable disposal strategy. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for final guidance, as local regulations may vary.

Hazard Profile and Analog-Based Risk Assessment

Due to the lack of specific toxicological data for this compound, its hazard profile is inferred from its constituent chemical moieties: the Boc-protected carbamate and the morpholine ring.

  • Carbamate Derivatives : Carbamates as a class of compounds have a wide range of biological activities. The Environmental Protection Agency (EPA) has established specific guidelines for the disposal of carbamate-containing wastes, often classifying them as hazardous.[1][2][3] Incineration is a frequently recommended disposal method for these compounds.[1]

  • Morpholine and its Derivatives : Morpholine itself is a flammable liquid that can be harmful if swallowed and may cause severe skin burns and eye damage.[4][5][6] Its derivatives should be handled with appropriate care, assuming a similar hazard profile in the absence of specific data.

  • Boc-Protected Amines : The tert-butyloxycarbonyl (Boc) protecting group is generally considered to be of low toxicity. However, the overall hazard profile of the molecule is dictated by the other functional groups present.

Based on this analysis, this compound should be treated as a potentially hazardous substance. Prudent laboratory practice dictates handling it with the full personal protective equipment (PPE) outlined below and managing its waste as hazardous chemical waste.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound, all personnel must be equipped with the appropriate PPE. All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the potentially harmful compound.[5]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes and potential vapors that could cause eye irritation or damage.[5][7]
Lab Coat Standard laboratory coat. A flame-resistant coat is recommended if large quantities are handled.To protect skin and clothing from accidental splashes.
Respiratory Use a NIOSH-approved respirator with organic vapor cartridges if working outside of a fume hood or if aerosolization is possible.[8]To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical component of laboratory safety and environmental stewardship. The following workflow provides a systematic approach to its management.

Caption: Decision workflow for the proper disposal of this compound waste.

1. Waste Segregation and Collection:

  • All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[5][6]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

2. Handling of Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of in the designated hazardous waste container.

  • For spills, absorb the material with an inert absorbent like vermiculite or sand, and place it in the hazardous waste container.[6] Do not wash spills down the drain.[6]

3. Final Disposal:

  • Once the waste container is full, it should be securely sealed and stored in a designated hazardous waste accumulation area.

  • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.

  • The primary recommended method for the ultimate disposal of carbamate waste is high-temperature incineration.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

  • Spill : Evacuate the area and eliminate all ignition sources.[6] Wearing appropriate PPE, contain the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.[6] Ventilate the area thoroughly.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are not just for the data we generate, but also for how we manage the entire lifecycle of our research materials.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • MSDS of tert-Butyl morpholine-4-carboxyl
  • Hazardous Substance Fact Sheet - Morpholine.
  • SAFETY DATA SHEET - (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.
  • SAFETY DATA SHEET - tert-Butyl carbam
  • EPA Modifies LDRs for Carbam
  • OSHA Respirator Requirements for Selected Chemicals.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Boc-2-carbamoylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-Boc-2-carbamoylmorpholine. The following guidance is synthesized from data on structurally similar compounds, including morpholine and its derivatives, and established principles of laboratory safety. It is imperative to supplement this guide with a thorough risk assessment for your specific experimental conditions and to consult with your institution's Environmental Health and Safety (EHS) department.

Understanding the Hazard Profile: An Evidence-Based Approach

In the absence of direct toxicological data for this compound, we must infer its potential hazards from its structural components: the morpholine ring and the Boc (tert-butoxycarbonyl) protecting group. Morpholine and its derivatives are known to be hazardous.[1] They can be flammable, harmful if swallowed, toxic upon skin contact, and capable of causing severe skin burns and eye damage.[1]

The NIOSH Pocket Guide to Chemical Hazards for morpholine indicates that it can cause irritation to the eyes, skin, and respiratory system.[2][3] Animal studies have also suggested the potential for liver and kidney damage.[2] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe laboratory environment, which includes the implementation of a Chemical Hygiene Plan (CHP).[4][5][6] This guide is designed to be a component of a robust CHP when working with this compound.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE, with detailed explanations for each selection.

Body Part Required PPE Specifications and Rationale
Eyes and Face Safety Goggles and Face ShieldTight-fitting chemical splash goggles are mandatory to protect against splashes and aerosols. A full-face shield should be worn over the goggles to provide an additional layer of protection for the entire face.
Hands Chemical-Resistant GlovesDue to the potential for skin toxicity, appropriate glove selection is paramount. Nitrile or neoprene gloves are generally recommended for handling morpholine derivatives.[7] However, it is crucial to consult a glove compatibility chart from the manufacturer for the specific solvent being used. Double-gloving is a prudent practice to enhance protection, especially during prolonged handling.
Body Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary to prevent skin contact.
Respiratory Fume HoodAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not feasible, a risk assessment must be performed to determine the appropriate respiratory protection, which may include a respirator with organic vapor cartridges.

Step-by-Step Guide to Safe Handling and Operation

Adherence to a strict operational protocol is fundamental to ensuring safety. The following steps provide a procedural framework for the safe handling of this compound.

3.1. Preparation and Pre-Handling Checks

  • Consult the Chemical Hygiene Plan (CHP): Before beginning any work, review your laboratory's CHP.[4][6]

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment to minimize movement and potential for spills.

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage or degradation before use.

3.2. Handling the Compound

  • Donning PPE: Put on all required PPE in the correct order (lab coat, then gloves, then face shield and goggles).

  • Work Within the Fume Hood: Conduct all transfers, weighing, and reactions involving this compound inside a certified chemical fume hood.

  • Use Appropriate Tools: Utilize spatulas and other tools to handle the solid compound, avoiding direct contact.

  • Controlled Dispensing: When dispensing the compound, do so slowly and carefully to prevent the generation of dust or aerosols.

3.3. Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, and paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

4.2. Disposal Method

  • The preferred method for the disposal of morpholine and its derivatives is controlled incineration in a facility equipped with nitrogen oxide emission controls.[8][9]

  • Never dispose of this compound down the drain or in regular trash.

  • Consult your institution's EHS department for specific guidance on waste stream management and disposal procedures.[1]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using personal protective equipment when handling this compound.

PPE_Workflow cluster_Preparation Preparation cluster_Selection PPE Selection cluster_Operation Operation cluster_Disposal Disposal Assess_Hazards Assess Hazards (Based on Morpholine Derivatives) Consult_CHP Consult Chemical Hygiene Plan Assess_Hazards->Consult_CHP Eye_Face Eye/Face Protection: Safety Goggles & Face Shield Consult_CHP->Eye_Face Hand Hand Protection: Chemical-Resistant Gloves (Nitrile or Neoprene) Consult_CHP->Hand Body Body Protection: Lab Coat & Chemical Apron Consult_CHP->Body Respiratory Respiratory Protection: Fume Hood Consult_CHP->Respiratory Don_PPE Don PPE Eye_Face->Don_PPE Hand->Don_PPE Body->Don_PPE Respiratory->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE Handle_Compound->Doff_PPE Segregate_Waste Segregate Waste (Solid & Liquid) Doff_PPE->Segregate_Waste Dispose_Properly Dispose via EHS Guidelines Segregate_Waste->Dispose_Properly

Caption: PPE Selection and Handling Workflow for this compound.

References

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine (Restored). Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. Centers for Disease Control and Prevention. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • MORPHOLINE. Occupational Safety and Health Administration. [Link]

  • Morpholine - Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Boc-2-carbamoylmorpholine
Reactant of Route 2
Reactant of Route 2
4-Boc-2-carbamoylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.